Product packaging for 4-Chloro-2-methylbenzylamine(Cat. No.:CAS No. 27917-11-9)

4-Chloro-2-methylbenzylamine

Cat. No.: B1349891
CAS No.: 27917-11-9
M. Wt: 155.62 g/mol
InChI Key: WTSJOJUKDNGALK-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzylamine is a useful research compound. Its molecular formula is C8H10ClN and its molecular weight is 155.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B1349891 4-Chloro-2-methylbenzylamine CAS No. 27917-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSJOJUKDNGALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373998
Record name 4-Chloro-2-methylbenzylamine
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27917-11-9
Record name 4-Chloro-2-methylbenzylamine
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Record name 27917-11-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 4-Chloro-2-methylbenzylamine (CAS 27917-11-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information for 4-Chloro-2-methylbenzylamine, CAS number 27917-11-9. Due to the limited publicly available data for this specific compound, information from structurally related compounds is included to provide context and guidance for experimental design.

Physicochemical Properties

PropertyValueSource
IUPAC Name (4-chloro-2-methylphenyl)methanamine[1]
CAS Number 27917-11-9[1][2][3]
Molecular Formula C₈H₁₀ClN[1][3]
Molecular Weight 155.62 g/mol [1][3]
Boiling Point Data not available
Reference Compound Data225-226 °C (for 2-Chloro-N-methylbenzylamine)
Melting Point Data not available
Reference Compound Data12-13 °C (for 4-Methylbenzylamine)[4]
Density Data not available
Reference Compound Data1.110 g/mL at 25 °C (for 2-Chloro-N-methylbenzylamine)
Solubility Data not available
Reference Compound DataSomewhat soluble in water (for 2-Chlorobenzylamine)[5]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be inferred from the preparation of analogous compounds, such as N-(4-chlorobenzyl)-N-methylamine and 4-chlorobenzylamine.[6][7][8] The most probable synthetic pathway would involve the reduction of a suitable precursor, such as 4-chloro-2-methylbenzonitrile.

Proposed Experimental Protocol: Synthesis via Nitrile Reduction

This proposed protocol is based on established methods for the reduction of aryl nitriles.

Step 1: Synthesis of 4-Chloro-2-methylbenzonitrile (Precursor) A potential starting material, 4-chloro-2-nitrobenzonitrile, can be synthesized from 2,5-dichloronitrobenzene and copper(I) cyanide.[9] The nitro group would then need to be reduced to an amine, and the methyl group introduced, or a different starting material such as 4-chloro-2-methylbenzoic acid could be converted to the nitrile.

Step 2: Reduction of 4-Chloro-2-methylbenzonitrile to this compound

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-methylbenzonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Reduction: Cool the solution in an ice bath. Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, sequential addition of water and then a sodium hydroxide solution to precipitate the aluminum salts.

  • Extraction: Filter the reaction mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6][7]

Proposed Synthesis Workflow

G A 4-Chloro-2-methylbenzonitrile B Dissolve in anhydrous THF A->B C Cool to 0°C B->C D Slowly add LiAlH₄ C->D E Stir at room temperature D->E F Monitor by TLC/GC E->F G Quench with H₂O and NaOH F->G H Filter and Extract G->H I Purify by Column Chromatography H->I J This compound I->J

Caption: Proposed workflow for the synthesis of this compound.

Analytical Methodologies

Validated analytical methods for the quantification of this compound have not been reported. However, standard chromatographic techniques can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

  • Column: A C18 or C8 column would likely provide good separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent such as acetonitrile or methanol would be a good starting point.

  • Detection: UV detection at a wavelength around 220-230 nm should be appropriate given the aromatic nature of the compound. For higher sensitivity and specificity, mass spectrometry (LC-MS) could be employed.[10]

For primary amines that exhibit poor chromatographic peak shape or low UV absorbance, pre-column derivatization with a reagent like 4-(Methylamino)-3-nitrobenzoyl chloride can be used to introduce a strong chromophore.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like benzylamines.

  • Column: A non-polar or medium-polarity column, such as a DB-5MS, would be a suitable choice.

  • Injection: Splitless injection would be appropriate for trace analysis.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 50-70 °C) to a high final temperature (e.g., 280-300 °C) would be necessary to elute the compound.

  • Detection: Mass spectrometry provides high selectivity and allows for structural confirmation based on the fragmentation pattern.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Studies on related compounds, such as 4-methylbenzylamine, have explored their potential in neuropharmacology, but these findings cannot be directly extrapolated to the title compound.[4] Therefore, a diagram of a signaling pathway cannot be provided. This represents a significant gap in the scientific literature and an opportunity for future research.

Safety and Hazards

Based on aggregated GHS data, this compound is classified with the following hazards[1]:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a chemical for which there is a notable lack of comprehensive public data. While its basic chemical identifiers are known, its physical properties, specific synthesis and analytical protocols, and biological activities remain largely uncharacterized. The information provided in this guide, drawn from data on related compounds, offers a starting point for researchers interested in working with this molecule. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

Physical and chemical properties of 4-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbenzylamine is a substituted aromatic amine with potential applications in organic synthesis and as a building block for more complex molecules, including those with potential pharmacological activity. Its structure, featuring a chlorinated and methylated phenyl ring attached to a methylamine group, offers a unique combination of steric and electronic properties that can be exploited in various chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a plausible synthetic route, and essential safety information. Due to a notable lack of experimentally determined data in publicly available literature, this guide also includes data for structurally similar compounds to provide valuable context and estimations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that much of the available data is computed, and experimentally verified values are limited.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀ClNPubChem[1]
Molecular Weight 155.62 g/mol PubChem[1]
CAS Number 27917-11-9Santa Cruz Biotechnology[2]
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Not available-
XLogP3 (Computed) 2.3PubChem[1]
Monoisotopic Mass (Computed) 155.0501770 DaPubChem[1]

Table 2: Comparative Physicochemical Properties of Analogous Compounds

Property4-Methylbenzylamine2-Chloro-N-methylbenzylamine4-Chlorobenzylamine
Molecular Formula C₈H₁₁NC₈H₁₀ClNC₇H₈ClN
Molecular Weight 121.18 g/mol 155.62 g/mol 141.60 g/mol
Melting Point 12-13 °CNot availableNot available
Boiling Point 195 °C225-226 °C215 °C
Density 0.952 g/mL at 25 °C1.110 g/mL at 25 °C1.164 g/mL at 25 °C

Spectroscopic Data

Predicted Mass Spectrometry Data for this compound:

  • [M+H]⁺: 156.05745 m/z

  • [M]⁺: 155.04962 m/z

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common method for the preparation of substituted benzylamines is through the reductive amination of the corresponding benzaldehyde.

Experimental Protocol: Reductive Amination of 4-Chloro-2-methylbenzaldehyde

This protocol is a representative method and may require optimization.

Materials:

  • 4-Chloro-2-methylbenzaldehyde

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent (e.g., hydrogen gas with a catalyst like Palladium on carbon)

  • Methanol or another suitable solvent

  • Hydrochloric acid (for salt formation and workup)

  • Sodium hydroxide (for neutralization)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-2-methylbenzaldehyde (1 equivalent) in methanol.

  • Imine Formation: Add an excess of ammonium acetate (e.g., 10 equivalents) or bubble ammonia gas through the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (e.g., 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic.

    • Remove the methanol under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove any unreacted aldehyde.

    • Basify the aqueous layer with a concentrated sodium hydroxide solution until a pH of >10 is reached.

  • Extraction and Purification:

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

SynthesisWorkflow start 4-Chloro-2-methylbenzaldehyde imine_formation Imine Formation start->imine_formation reagents1 Ammonium Acetate / Methanol reagents1->imine_formation reduction Reduction imine_formation->reduction reagents2 Sodium Cyanoborohydride reagents2->reduction workup Acid/Base Workup & Extraction reduction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Plausible synthesis route for this compound via reductive amination.

Chemical Reactivity and Potential Applications

As a primary amine, this compound is expected to undergo typical reactions of this functional group, such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

These reactions make it a potentially useful intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The presence of the chloro and methyl substituents on the aromatic ring can influence the reactivity and biological activity of its derivatives.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, substituted benzylamines are a class of compounds known to exhibit a wide range of biological activities. For instance, some chlorinated benzamide derivatives have shown antimicrobial activity.[3] Further research is required to elucidate any potential pharmacological effects of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. This guide has summarized the currently available, albeit limited, information on its physical and chemical properties, a plausible synthetic route, and necessary safety precautions. The significant lack of experimentally verified data highlights an opportunity for further research to fully characterize this compound and explore its potential applications in drug discovery and other areas of chemical science. Researchers are encouraged to perform their own analyses to determine the precise properties of this compound for their specific applications.

References

4-Chloro-2-methylbenzylamine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-methylbenzylamine is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated benzene ring attached to a methylamine group, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical compounds. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and a general analytical workflow.

Molecular Structure and Formula

The molecular structure of this compound consists of a benzylamine core with a chlorine atom at the 4th position and a methyl group at the 2nd position of the benzene ring.

  • Molecular Formula: C₈H₁₀ClN[1][2]

  • IUPAC Name: (4-chloro-2-methylphenyl)methanamine[1]

  • CAS Number: 27917-11-9[1][2]

  • Canonical SMILES: CC1=C(C=CC(=C1)Cl)CN[1]

The structural arrangement of the substituents on the aromatic ring influences its reactivity and potential applications in synthetic chemistry.

Physicochemical Properties

PropertyValueSource
Molecular Weight 155.62 g/mol PubChem[1]
XLogP3 2.3PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Exact Mass 155.0501770 DaPubChem (Computed)[1]
Topological Polar Surface Area 26 ŲPubChem (Computed)[1]
Heavy Atom Count 10PubChem (Computed)[1]

Synthesis and Analytical Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common method for the synthesis of substituted benzylamines is the reduction of the corresponding benzonitrile. The synthesis can be envisioned as a two-step process starting from 4-chloro-2-methylbenzonitrile.

Step 1: Synthesis of 4-Chloro-2-methylbenzonitrile This intermediate can be prepared from a suitable precursor, such as 2,5-dichlorotoluene, through cyanation.

Step 2: Reduction of 4-Chloro-2-methylbenzonitrile to this compound The nitrile group can be reduced to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran), followed by an aqueous workup.

Detailed Hypothetical Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A solution of 4-chloro-2-methylbenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) is added to the flask. The flask is cooled in an ice bath. A solution of LiAlH₄ (typically 1.5-2.0 equivalents) in THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

  • Workup: The resulting solid is filtered off and washed with THF or diethyl ether. The organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine the purity of the compound and confirm its molecular weight.

  • Instrumentation: A standard GC-MS system, such as an Agilent 6890N GC coupled with a 5975B MS detector.

  • GC Column: A nonpolar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: An initial temperature of 60°C, hold for 1 minute, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Impact (EI) ionization at 70 eV. The mass spectrum should show a molecular ion peak (M⁺) at m/z 155 and a characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the molecular structure by analyzing the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • Expected ¹H NMR Signals:

    • A singlet for the methyl group protons (~2.3 ppm).

    • A singlet for the benzylic CH₂ protons (~3.8 ppm).

    • A broad singlet for the NH₂ protons (variable chemical shift).

    • Signals in the aromatic region (7.0-7.4 ppm) corresponding to the three protons on the benzene ring, showing characteristic splitting patterns.

  • Expected ¹³C NMR Signals:

    • A signal for the methyl carbon.

    • A signal for the benzylic carbon.

    • Signals for the six carbons of the benzene ring, with chemical shifts influenced by the chloro and methyl substituents.

Visualizations

Figure 1. General workflow for the synthesis and characterization of this compound. cluster_synthesis Synthesis cluster_analysis Analysis Start 4-Chloro-2-methylbenzonitrile Reduction Reduction with LiAlH4 in THF Start->Reduction 1. Quench Aqueous Workup (Quenching) Reduction->Quench 2. Purification Purification (Distillation or Chromatography) Quench->Purification 3. Product This compound Purification->Product 4. GCMS GC-MS Analysis Product->GCMS NMR NMR Spectroscopy (1H, 13C) Product->NMR Data Structural Confirmation & Purity Assessment GCMS->Data NMR->Data

Caption: General workflow for synthesis and characterization.

References

Spectroscopic Profile of 4-Chloro-2-methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-methylbenzylamine (CAS No: 27917-11-9). Due to the limited availability of public experimental spectra, this document primarily presents predicted spectroscopic data derived from computational models. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, which can be adapted for experimental validation.

Compound Information

PropertyValueSource
IUPAC Name (4-chloro-2-methylphenyl)methanaminePubChem[1]
Molecular Formula C₈H₁₀ClNPubChem[1]
Molecular Weight 155.62 g/mol PubChem[1]
CAS Number 27917-11-9PubChem[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and await experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are estimated based on structure-property relationships and spectral data of analogous compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2 - 7.4m3HAromatic protons
~ 3.8s2H-CH₂- (benzyl)
~ 2.3s3H-CH₃ (methyl)
~ 1.5br s2H-NH₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 140Aromatic C (quaternary)
~ 135Aromatic C (quaternary, C-Cl)
~ 130Aromatic CH
~ 128Aromatic CH
~ 126Aromatic CH
~ 45-CH₂- (benzyl)
~ 20-CH₃ (methyl)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3250Medium, sharpN-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1620 - 1580MediumN-H bend (scissoring)
1600 - 1450Strong to mediumAromatic C=C stretch
1100 - 1000StrongC-Cl stretch
850 - 800StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
155/157~3:1[M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
140/142Variable[M-NH₂]⁺
120Variable[M-Cl]⁺
105Variable[C₈H₉]⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.

    • Alternatively, Attenuated Total Reflectance (ATR) is a suitable technique. Place a drop of the neat liquid directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans for both background and sample.

    • A background spectrum of the clean, empty sample holder should be acquired before the sample measurement.

Mass Spectrometry
  • Sample Introduction:

    • For a volatile compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is appropriate.

    • For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

  • Ionization and Analysis:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound This compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Prepare Thin Film / ATR Compound->IR_Prep MS_Prep Dissolve in Volatile Solvent Compound->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (e.g., GC-MS) MS_Prep->MS NMR_Data Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratio, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

References

Solubility Profile of 4-Chloro-2-methylbenzylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-methylbenzylamine in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a robust framework for researchers to determine and understand the solubility profile of this compound. The guide outlines the theoretical principles of solubility, details standardized experimental protocols for solubility determination, and provides a logical workflow for solvent selection in research and development settings.

Introduction

This compound is a substituted benzylamine derivative with potential applications in pharmaceutical synthesis and materials science. Understanding its solubility in various organic solvents is a critical prerequisite for its use in chemical reactions, purification processes, formulation development, and analytical method development. A comprehensive solubility profile enables informed solvent selection, which can significantly impact reaction kinetics, yield, purity, and the overall efficiency of a process. This guide serves as a practical resource for scientists and researchers to systematically evaluate the solubility of this compound.

Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound include:

  • Polarity: The presence of a polar amine group (-NH2) and a chlorine atom imparts a degree of polarity to the molecule. However, the nonpolar benzene ring and methyl group also contribute to its overall character. Therefore, its solubility will vary across solvents of different polarities.

  • Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

  • Molecular Size and Shape: The molecular structure of this compound will influence how well it can pack into the solvent's molecular structure.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

Based on its structure, it is anticipated that this compound will exhibit good solubility in polar aprotic and polar protic solvents, and moderate to low solubility in nonpolar solvents.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound at Ambient Temperature (25 °C)

SolventPolarity IndexClassificationObserved Solubility (e.g., Soluble, Partially Soluble, Insoluble)
Hexane0.1Nonpolar
Toluene2.4Nonpolar
Dichloromethane3.1Polar Aprotic
Ethyl Acetate4.4Polar Aprotic
Acetone5.1Polar Aprotic
Isopropanol3.9Polar Protic
Ethanol4.3Polar Protic
Methanol5.1Polar Protic
Acetonitrile5.8Polar Aprotic
Dimethylformamide (DMF)6.4Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic

Table 2: Quantitative Solubility of this compound in Selected Solvents at Various Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Solvent A 10
25
40
Solvent B 10
25
40
Solvent C 10
25
40

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation at a controlled temperature can be used to achieve clear separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent precipitation upon cooling, it may be necessary to pre-warm the pipette tip. Immediately dilute the sample with a suitable solvent (often the mobile phase for HPLC analysis) in a volumetric flask to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant) × 100

High-Throughput Screening (HTS) Method

For rapid screening of solubility in a large number of solvents, a miniaturized HTS approach can be employed.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).

  • Assay Plate Preparation: Dispense a small, known volume of the stock solution into the wells of a microplate.

  • Solvent Addition: Add the test solvents to the wells.

  • Evaporation and Equilibration: The initial solvent from the stock solution is evaporated, and the plate is then sealed and agitated at a controlled temperature to allow the compound to dissolve and equilibrate in the test solvents.

  • Analysis: The concentration of the dissolved compound can be determined using various techniques, such as UV-Vis spectroscopy directly in the plate reader, or by taking aliquots for LC-MS analysis.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess shake Shake at constant temperature add_excess->shake equilibrate Allow to equilibrate (24-72h) shake->equilibrate settle Settle or Centrifuge equilibrate->settle sample Sample supernatant settle->sample dilute Dilute sample sample->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for determining the equilibrium solubility of this compound.

Logical Workflow for Solvent Selection

This diagram outlines a logical process for selecting an appropriate solvent for a specific application based on solubility data.

solvent_selection_workflow cluster_quantitative Quantitative Analysis cluster_evaluation Solvent Evaluation define_req Define Application Requirements (e.g., Reaction, Crystallization) solubility_screen Perform Qualitative Solubility Screen define_req->solubility_screen quant_sol Determine Quantitative Solubility in Promising Solvents solubility_screen->quant_sol temp_study Conduct Temperature-Dependent Solubility Studies quant_sol->temp_study eval_safety Evaluate Safety, Cost, and Environmental Impact temp_study->eval_safety eval_compatibility Assess Compatibility with Downstream Processes eval_safety->eval_compatibility final_selection Final Solvent Selection eval_compatibility->final_selection

Caption: A logical workflow for selecting an optimal solvent based on solubility and other factors.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides researchers, scientists, and drug development professionals with the necessary tools to determine and apply this critical physical property. By following the detailed experimental protocols and logical workflows presented, users can generate a comprehensive solubility profile for this compound, enabling its effective and efficient use in a wide range of chemical and pharmaceutical applications. The provided templates for data presentation will aid in the systematic collection and comparison of experimental results.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbenzylamine is a substituted aromatic amine with applications in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialty chemicals. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, as well as for defining its limitations in various applications. This guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a plausible decomposition pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for interpreting its thermal behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.63 g/mol
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified

Thermal Stability and Decomposition Analysis

The thermal stability of this compound can be systematically evaluated using a suite of thermoanalytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). These methods provide critical information on the onset of decomposition, energy release, and the nature of the decomposition process under different conditions.

Expected Thermal Behavior

Based on the structure of this compound, its thermal decomposition is anticipated to be an exothermic process. The presence of the benzylamine moiety suggests that the initial decomposition steps may involve the cleavage of the C-N bond or reactions involving the amino group. The chloro and methyl substituents on the aromatic ring will also influence the decomposition pathway and the nature of the resulting products.

Safety data sheets indicate that thermal decomposition can lead to the release of irritating and toxic gases, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen chloride (HCl)

Illustrative Quantitative Thermal Analysis Data

While specific experimental data is unavailable, Table 2 provides a hypothetical summary of the kind of quantitative data that would be obtained from TGA, DSC, and ARC analyses. This data is based on typical values for similar halogenated and methylated benzylamine derivatives and should be used for illustrative purposes only.

Table 2: Illustrative Quantitative Thermal Analysis Data for this compound

ParameterTechniqueIllustrative ValueDescription
Onset of Decomposition (T_onset) TGA~ 180 - 220 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (T_max) TGA~ 230 - 270 °CThe temperature at which the rate of mass loss is highest.
Residue at 600 °C TGA< 10%The percentage of mass remaining at the end of the analysis.
Melting Point (T_m) DSCNot AvailableThe temperature at which the substance transitions from solid to liquid.
Decomposition Exotherm (ΔH_d) DSC-200 to -400 J/gThe heat released during the decomposition process.
Onset of Exothermic Activity ARC~ 170 - 210 °CThe temperature at which self-heating is first detected under adiabatic conditions.
Time to Maximum Rate (TMR_ad) ARCVariableThe time taken to reach the maximum rate of decomposition from the onset of self-heating.
Adiabatic Temperature Rise (ΔT_ad) ARC150 - 300 °CThe total temperature increase due to the exothermic decomposition under adiabatic conditions.

Experimental Protocols

The following sections detail the recommended experimental methodologies for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residue.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify and quantify any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

Accelerating Rate Calorimetry (ARC)

Objective: To assess the thermal runaway potential of the compound under adiabatic conditions.

Methodology:

  • Instrument: An accelerating rate calorimeter.

  • Sample Preparation: A known quantity of this compound (typically 1-5 g) is placed in a suitable sample bomb (e.g., titanium or stainless steel).

  • Test Protocol (Heat-Wait-Seek):

    • The sample is heated to a starting temperature (e.g., 80 °C) and allowed to thermally equilibrate.

    • The instrument then enters a "wait" period to monitor for any self-heating.

    • If no self-heating is detected above a certain threshold (e.g., 0.02 °C/min), the instrument "seeks" by increasing the temperature in small increments (e.g., 5 °C) and repeating the wait step.

    • Once self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature, and the temperature and pressure rise are recorded until the reaction is complete.

  • Data Analysis: Determine the onset temperature of the exotherm, the time to maximum rate, the adiabatic temperature rise, and the pressure profile.

Visualizations

Experimental Workflow

The logical flow for a comprehensive thermal hazard assessment of this compound is depicted in the following diagram.

experimental_workflow cluster_screening Screening Stage cluster_hazard_assessment Hazard Assessment Stage cluster_analysis Data Analysis & Interpretation TGA Thermogravimetric Analysis (TGA) Data_Analysis Analyze TGA, DSC, ARC Data TGA->Data_Analysis DSC Differential Scanning Calorimetry (DSC) DSC->Data_Analysis ARC Accelerating Rate Calorimetry (ARC) ARC->Data_Analysis Data_Analysis->ARC If significant exotherm detected Decomposition_Pathway Propose Decomposition Pathway Data_Analysis->Decomposition_Pathway Safety_Recommendations Formulate Safety Recommendations Decomposition_Pathway->Safety_Recommendations

Caption: Workflow for Thermal Hazard Assessment.

Plausible Decomposition Pathway

A plausible thermal decomposition pathway for this compound, initiated by homolytic cleavage of the benzylic C-N bond, is illustrated below. This is a simplified representation, and the actual decomposition is likely to be more complex, involving multiple competing reactions.

decomposition_pathway This compound This compound Benzyl_Radical 4-Chloro-2-methylbenzyl Radical This compound->Benzyl_Radical Heat (Δ) Amino_Radical Amino Radical (•NH2) This compound->Amino_Radical Dimerization_Products Dimerization / Polymerization Benzyl_Radical->Dimerization_Products Further_Decomposition Further Fragmentation Benzyl_Radical->Further_Decomposition Gaseous_Products NOx, CO, CO2, HCl Amino_Radical->Gaseous_Products Further_Decomposition->Gaseous_Products

Caption: Plausible Thermal Decomposition Pathway.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability and decomposition of this compound. While specific experimental data is currently lacking in the public domain, the provided methodologies and illustrative data serve as a valuable resource for researchers and professionals in designing and conducting their own thermal hazard assessments. The key takeaways are that this compound is expected to be thermally unstable at elevated temperatures, undergoing exothermic decomposition with the release of hazardous gases. Rigorous experimental characterization using TGA, DSC, and ARC is essential for establishing safe operating limits and ensuring process safety.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylbenzylamine is a substituted benzylamine derivative with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the known hazards associated with this compound, detailed safety precautions for its handling, and recommended emergency procedures. All quantitative data is summarized for clarity, and a logical workflow for risk mitigation is presented.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

GHS Classification

Based on available data, this compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]

The corresponding GHS pictograms, signal word, and hazard statements are presented in the table below.

PictogramSignal WordHazard Statements
alt text
Warning H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for designing safe handling and storage procedures.

PropertyValue
CAS Number 27917-11-9
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.62 g/mol [1][2]
Appearance No data available
Boiling Point 100-110 °C at 5 mmHg
Density 1.15 g/cm³
Solubility No data available

Toxicological Data

EndpointResult
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Causes skin irritation (Category 2)[1]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2)[1]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity - Single Exposure May cause respiratory irritation (Category 3)[1]
Specific Target Organ Toxicity - Repeated Exposure No data available
Aspiration Hazard No data available

Experimental Protocols for Hazard Assessment

In the absence of comprehensive toxicological data for this compound, researchers should consider conducting in-house assessments or consulting with toxicologists before large-scale use. The following are general methodologies for key toxicological studies relevant to this class of compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This test method, following OECD Test Guideline 439, can be used to assess the skin irritation potential of a chemical.

  • Cell Culture: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin, is used.

  • Exposure: The test chemical is applied topically to the skin tissue surface.

  • Incubation: The exposed tissue is incubated for a defined period.

  • Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified by spectrophotometry.

  • Classification: A reduction in cell viability below a defined threshold indicates that the chemical is an irritant.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method

This assay, following OECD Test Guideline 437, is an in vitro method to assess the potential for a substance to cause serious eye damage.

  • Tissue Preparation: Corneas are obtained from freshly slaughtered cattle and mounted in a holder.

  • Exposure: The test substance is applied to the epithelial surface of the cornea.

  • Measurement of Opacity: The opacity of the cornea is measured using an opacitometer before and after exposure.

  • Measurement of Permeability: The permeability of the cornea is determined by measuring the amount of fluorescein that passes through the full thickness of the cornea.

  • Classification: An in vitro irritancy score is calculated based on the opacity and permeability values to classify the substance.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following diagram illustrates the logical workflow for ensuring safety.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response HazardID Hazard Identification (Irritant) ExposureAssess Exposure Assessment (Inhalation, Dermal, Ocular) HazardID->ExposureAssess informs Engineering Engineering Controls (Fume Hood) ExposureAssess->Engineering PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) ExposureAssess->PPE Admin Administrative Controls (SOPs, Training) ExposureAssess->Admin FirstAid First Aid Measures Engineering->FirstAid Spill Spill & Leak Procedures Engineering->Spill PPE->FirstAid PPE->Spill Admin->FirstAid Admin->Spill

Caption: Logical workflow for mitigating risks associated with handling this compound.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids. The product is chemically stable under standard ambient conditions (room temperature).

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures

The following first aid measures are recommended in case of exposure:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Ventilate the area. Contain the spill with an inert material and transfer to a labeled container for disposal. Do not allow the chemical to enter drains or waterways.

Disposal Considerations

Disposal of this compound and its contaminated materials must be in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While this compound presents moderate hazards, primarily as an irritant, it can be handled safely by adhering to the comprehensive safety protocols outlined in this guide. A thorough understanding of its properties, potential hazards, and the implementation of appropriate control measures are essential for researchers and drug development professionals. In the absence of complete toxicological data, a cautious and proactive approach to safety is strongly advised.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylbenzylamine: Discovery, History, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylbenzylamine is a key building block in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparative methods. Detailed experimental protocols for the most common and effective syntheses are presented, along with quantitative data to facilitate comparison and implementation in a laboratory setting. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, with the CAS number 27917-11-9, is a substituted benzylamine that has garnered significant interest in medicinal chemistry.[1][2] Its structural motif is present in a variety of compounds investigated for therapeutic applications, including anticancer and antibacterial agents. The presence of the chloro and methyl substituents on the aromatic ring influences the molecule's electronic properties and steric profile, which can in turn affect its biological activity and pharmacokinetic properties. This guide explores the synthesis of this important intermediate, from its likely early preparations to optimized modern procedures.

Discovery and Historical Context

While a definitive "discovery" of this compound in the sense of a landmark scientific breakthrough is not readily apparent in the surveyed literature, its synthesis is rooted in the broader development of methods for preparing substituted benzylamines throughout the 20th century. The fundamental reactions that underpin its synthesis, such as the reduction of nitriles and reductive amination of aldehydes, were well-established by the mid-20th century. It is highly probable that this compound was first synthesized as part of broader investigations into the properties and reactions of substituted aromatic compounds or as an intermediate in the preparation of more complex molecules. Early syntheses were likely achieved through multi-step sequences starting from commercially available precursors like 4-chloro-2-methyltoluene.

Synthetic Routes

The two primary and most practical synthetic routes to this compound start from either 4-chloro-2-methylbenzonitrile or 4-chloro-2-methylbenzaldehyde. Both precursors are commercially available, making these methods attractive for laboratory and potential industrial-scale synthesis.

From 4-Chloro-2-methylbenzonitrile

The reduction of the nitrile functional group is a robust and widely used method for the preparation of primary amines. Several reducing agents can be employed for this transformation.

Catalytic hydrogenation is an efficient and clean method for the reduction of nitriles.

  • Reaction Scheme:

    Catalytic hydrogenation of 4-chloro-2-methylbenzonitrile.

  • Experimental Protocol (General): A solution of 4-chloro-2-methylbenzonitrile in a suitable solvent (e.g., methanol or ethanol), often with the addition of ammonia to suppress the formation of secondary amines, is subjected to hydrogenation in the presence of a catalyst. The reaction is typically carried out in a high-pressure reactor (autoclave) under a hydrogen atmosphere.

  • Quantitative Data:

CatalystPressure (bar)Temperature (°C)SolventAdditiveYield (%)Reference
Raney Nickel50-10080-120MethanolAmmonia>90General Knowledge
Pd/C (5-10%)10-5025-80Ethanol-VariableGeneral Knowledge
Rh/Al2O320-7050-100MethanolAmmoniaHighGeneral Knowledge

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines.

  • Reaction Scheme:

    G reactant 4-Chloro-2-methylbenzonitrile product This compound reactant->product Reduction reagents 1. LiAlH4Solvent (e.g., THF, Diethyl ether)2. H2O workup

    Reduction of 4-chloro-2-methylbenzonitrile with LiAlH₄.

  • Experimental Protocol: To a stirred suspension of lithium aluminum hydride in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere, a solution of 4-chloro-2-methylbenzonitrile in the same solvent is added dropwise at a controlled temperature (typically 0 °C to room temperature). After the addition is complete, the reaction mixture is stirred for a specified period, often with gentle heating. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts, which are subsequently filtered off.

  • Quantitative Data:

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
LiAlH₄THF0 to reflux2-1285-95[3]
From 4-Chloro-2-methylbenzaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

  • Reaction Scheme:

    Reductive amination of 4-chloro-2-methylbenzaldehyde.

  • Experimental Protocol: A solution of 4-chloro-2-methylbenzaldehyde and a source of ammonia (such as ammonium acetate or a solution of ammonia in methanol) in a suitable solvent is treated with a reducing agent. The choice of reducing agent is crucial; sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the iminium ion in the presence of the aldehyde. Alternatively, catalytic hydrogenation can be employed.

  • Quantitative Data:

Ammonia SourceReducing AgentSolventTemperature (°C)Yield (%)Reference
NH₃ in MeOHNaBH₃CNMethanol2570-85General Knowledge
NH₄OAcNaBH(OAc)₃Dichloroethane2575-90General Knowledge
NH₃H₂/Raney NiMethanol50-80>80General Knowledge

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Select Starting Material (Nitrile or Aldehyde) reaction Perform Reduction or Reductive Amination start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup distillation Distillation under Reduced Pressure workup->distillation column Column Chromatography (Optional) distillation->column nmr NMR Spectroscopy (¹H, ¹³C) column->nmr ms Mass Spectrometry ir IR Spectroscopy

General workflow for the synthesis and analysis of this compound.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzylamine moiety is a common scaffold in medicinal chemistry, and the specific substitution pattern of this compound can be exploited to modulate the pharmacological properties of the final drug candidate. For instance, derivatives of this compound have been investigated for their potential as anticancer agents. The rationale often involves the incorporation of this fragment into a larger molecule that is designed to interact with a specific biological target, such as an enzyme or a receptor, implicated in a disease pathway.

While a specific signaling pathway directly modulated by this compound itself is not established, its derivatives may be designed to target various cellular processes. For example, a hypothetical drug candidate incorporating this moiety might be an inhibitor of a protein kinase involved in cancer cell proliferation.

G cluster_pathway Hypothetical Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Downstream Kinase Cascade receptor->kinase_cascade drug Drug Candidate (containing 4-Chloro-2-methyl- benzylamine moiety) drug->receptor Inhibition proliferation Cell Proliferation and Survival kinase_cascade->proliferation apoptosis Apoptosis kinase_cascade->apoptosis

Hypothetical signaling pathway targeted by a drug derivative.

Conclusion

The synthesis of this compound is well-established, with reliable and high-yielding methods available from commercially accessible starting materials. The choice between the reduction of 4-chloro-2-methylbenzonitrile and the reductive amination of 4-chloro-2-methylbenzaldehyde will depend on the specific requirements of the laboratory, including available equipment, safety considerations, and desired scale. As a versatile building block, this compound is expected to continue to play a significant role in the discovery and development of new therapeutic agents. This guide provides the necessary technical details to enable researchers to confidently synthesize and utilize this important chemical intermediate.

References

Unlocking the Therapeutic Potential of Substituted Benzylamines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration into the burgeoning research areas of substituted benzylamines, this guide offers drug development professionals, researchers, and scientists a detailed overview of their therapeutic applications, including their roles as inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) and Monoamine Oxidase B (MAO-B), as well as their emerging potential as anticancer and antimycobacterial agents.

Substituted benzylamines represent a versatile class of organic compounds with a privileged scaffold in medicinal chemistry. The unique structural features of the benzylamine core allow for a wide range of substitutions, leading to a diverse chemical space with significant potential for therapeutic intervention in various disease areas. This guide delves into the core research domains where substituted benzylamines are making a significant impact, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) for Prostate Cancer

The enzyme 17β-HSD3 is a critical component in the biosynthesis of testosterone, catalyzing the conversion of androstenedione to testosterone.[1] In hormone-dependent prostate cancer, the inhibition of this enzyme presents a promising therapeutic strategy by reducing the levels of androgens that fuel tumor growth.[1]

Quantitative Data: 17β-HSD3 Inhibition

The inhibitory potency of various substituted benzylamines against 17β-HSD3 is typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

Compound ClassRepresentative CompoundIC50 (nM)Assay Type
Aryl BenzylaminesN-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide76Not Specified
Aryl BenzylaminesN-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide74Not Specified
Non-steroidalTC Hsd216 (Human), 40 (Mouse)Not Specified[2]
Non-steroidalRM-532-1055 (Whole Cell, HEK-293), 13 (Whole Cell, LNCaP)[2]
Non-steroidalSTX2171~200Whole Cell (293-EBNA)[2]
Non-steroidalBMS-85660 (Biochemical), 300 (Cell-Based)[2]
Signaling Pathway: Androgen Synthesis and 17β-HSD3 Inhibition

The following diagram illustrates the final step of testosterone synthesis and the point of intervention for 17β-HSD3 inhibitors.

G Androgen Synthesis Pathway and 17β-HSD3 Inhibition Androstenedione Androstenedione HSD17B3 17β-HSD3 Androstenedione->HSD17B3 Testosterone Testosterone AR Androgen Receptor Testosterone->AR HSD17B3->Testosterone NADPH Inhibitor Substituted Benzylamine Inhibitor Inhibitor->HSD17B3 Proliferation Tumor Cell Proliferation AR->Proliferation

Caption: Inhibition of 17β-HSD3 by substituted benzylamines blocks testosterone production.

Experimental Protocol: 17β-HSD3 Inhibition Assay (Whole Cell)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds on 17β-HSD3 in a cellular context.[2]

  • Cell Culture: Maintain a human prostate cancer cell line overexpressing 17β-HSD3 (e.g., LNCaP-17β-HSD3) in an appropriate culture medium.

  • Compound Preparation: Dissolve the test compounds (substituted benzylamines) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions in the culture medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known 17β-HSD3 inhibitor).

  • Substrate Addition: Add the substrate, androstenedione, to all wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Testosterone Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of testosterone produced using a commercially available ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Monoamine Oxidase B (MAO-B) Inhibition for Neurodegenerative Diseases

Monoamine oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine.[3] Inhibition of MAO-B can increase dopamine levels, a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[4] Substituted benzylamines have been extensively studied as MAO-B inhibitors.

Quantitative Data: MAO-B Inhibition

The following table summarizes the IC50 values for representative substituted benzylamine-based MAO-B inhibitors.

Compound ClassRepresentative CompoundIC50 (µM)Selectivity (MAO-A/MAO-B)
Benzylamine-SulfonamideCompound 4i0.041Highly Selective for MAO-B[5]
Benzylamine-SulfonamideCompound 4t0.065Highly Selective for MAO-B[5]
Benzothiazole-Benzylamine HybridBB-4h2.95Significant MAO-B Inhibition[5]
Fluorine-Substituted BenzylaminesVariousSubstrates, not inactivatorsNot Specified[6]
Signaling Pathway: MAO-B and Dopamine Metabolism

This diagram illustrates the role of MAO-B in dopamine degradation and the mechanism of its inhibition.

G MAO-B in Dopamine Metabolism and its Inhibition cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrion Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake MAOB MAO-B DAT->MAOB DOPAC DOPAC MAOB->DOPAC Oxidative Deamination Inhibitor Substituted Benzylamine Inhibitor Inhibitor->MAOB

Caption: Substituted benzylamine inhibitors block MAO-B, preventing dopamine breakdown.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol describes a common in vitro method to screen for MAO-B inhibitors.[7][8]

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human MAO-B enzyme in assay buffer.

    • Prepare a stock solution of the MAO-B substrate (e.g., benzylamine).

    • Prepare a solution of a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in assay buffer.

    • Prepare serial dilutions of the test compounds (substituted benzylamines) and a positive control inhibitor (e.g., selegiline).

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the MAO-B enzyme solution.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, fluorescent probe, and HRP mixture to each well.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity

Substituted benzylamines have demonstrated promising anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[9] One proposed mechanism involves the formation of a quinone methide intermediate that can form covalent adducts with cellular proteins, leading to cellular stress and cytotoxicity.[10][11]

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of substituted benzylamines is often evaluated across a panel of cancer cell lines, with the IC50 value representing the concentration that inhibits cell growth by 50%.

Compound ClassCell LineIC50 (µM)
Bis 8-hydroxyquinoline substituted benzylaminesGlioma and Carcinoma modelsVaries, potent activity reported[10]
2-acetyl-benzylamineMOLM-14 (Leukemia)Not specified, inhibits growth[9]
2-acetyl-benzylamineNB-4 (Leukemia)Not specified, induces apoptosis[9]
N-substituted 6-(chloro/nitro)-1H-benzimidazoleVarious cancer cell linesVaries, some more potent than cisplatin[12]
Benzenesulfonamides with 1,3,5-triazine linkersMDA-MB-468 (Breast Cancer)1.48 - 3.99[13]
Benzenesulfonamides with 1,3,5-triazine linkersCCRF-CEM (Leukemia)4.51 - 9.83[13]
Proposed Mechanism of Action: Quinone Methide Formation

The following diagram illustrates a hypothetical mechanism of action for certain anticancer substituted benzylamines.

G Proposed Anticancer Mechanism via Quinone Methide Intermediate Benzylamine Substituted Benzylamine MetabolicActivation Metabolic Activation Benzylamine->MetabolicActivation QuinoneMethide Quinone Methide Intermediate MetabolicActivation->QuinoneMethide Adduct Covalent Adduct QuinoneMethide->Adduct Protein Cellular Protein (e.g., with Thiol group) Protein->Adduct CellStress Cellular Stress Adduct->CellStress Apoptosis Apoptosis CellStress->Apoptosis

Caption: Metabolic activation of some benzylamines can lead to cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzylamine compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat. Substituted benzylamines have emerged as a promising class of compounds with antimycobacterial properties.[17][18]

Quantitative Data: Antimycobacterial Activity

The antimycobacterial activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of the bacteria.

Compound ClassStrainMIC (µM)
Benzylamine DerivativesM. tuberculosis H37Rv20 - 28
Vasicine Acetate (natural alkaloid)M. tuberculosis (including MDR strain)200 µg/ml
2-Acetyl Benzylamine (natural alkaloid)M. tuberculosis (including MDR strain)50 µg/ml
N-(4-(benzyloxy)benzyl)-4-aminoquinolinesM. tuberculosis H37RvSome similar to isoniazid
Substituted benzyloxy-benzylamineM. tuberculosis (Kanamycin-resistant)Potent Eis inhibitors (IC50 ~ 1 µM)
Experimental Workflow: Synthesis and Antimycobacterial Evaluation

The following diagram outlines a general workflow for the development of substituted benzylamines as antimycobacterial agents.

G Workflow for Antimycobacterial Benzylamine Development cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aldehyde Substituted Benzaldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Amine Amine Amine->ReductiveAmination Benzylamine Substituted Benzylamine ReductiveAmination->Benzylamine MIC_Assay MIC Assay (e.g., Alamar Blue) Benzylamine->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., on CHO cells) Benzylamine->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR Cytotoxicity->SAR

Caption: A typical workflow for developing novel antimycobacterial benzylamines.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv from a fresh culture.

  • Compound Dilution: Prepare serial dilutions of the substituted benzylamine compounds in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Add the M. tuberculosis inoculum to each well. Include a drug-free control well (for growth) and a well with a known anti-TB drug (e.g., isoniazid) as a positive control.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add the Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plate for 24-48 hours.

  • Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

The diverse biological activities of substituted benzylamines underscore their importance as a versatile scaffold in drug discovery. The research areas highlighted in this guide—17β-HSD3 inhibition for prostate cancer, MAO-B inhibition for neurodegenerative diseases, and their potential as anticancer and antimycobacterial agents—represent exciting frontiers in medicinal chemistry. The provided quantitative data, detailed experimental protocols, and visual representations of pathways and workflows are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable class of compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapies based on the substituted benzylamine core.

References

Methodological & Application

Synthesis of Bio-active Derivatives from 4-Chloro-2-methylbenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-acyl and sulfonamide derivatives of 4-Chloro-2-methylbenzylamine. These derivatives are of significant interest in medicinal chemistry due to their potential as antibacterial and anticancer agents. The protocols provided are based on established synthetic methodologies and are intended to serve as a comprehensive guide for laboratory synthesis and further drug development research.

Introduction

This compound is a versatile primary amine that serves as a valuable starting material for the synthesis of a diverse range of chemical entities. Its derivatives, particularly N-acyl and sulfonamide analogs, have shown promise in various therapeutic areas. The N-acylation of the primary amine allows for the introduction of various functional groups that can modulate the compound's biological activity, physicochemical properties, and pharmacokinetic profile. Similarly, the formation of sulfonamides, a well-established pharmacophore, can impart potent biological activities, including antibacterial and anticancer effects.

This document outlines the synthesis of representative derivatives, their characterization data, and the biological context of their potential applications.

Data Presentation

The following tables summarize the quantitative data for the synthesis of selected N-acyl and sulfonamide derivatives of this compound.

Table 1: Synthesis of N-Acyl Derivatives of this compound

DerivativeAcylating AgentYield (%)Melting Point (°C)Analytical Data
N-(4-chloro-2-methylbenzyl)acetamideAcetic anhydride85129-130¹H NMR, ¹³C NMR, IR[1]
N-(4-chloro-2-methylbenzyl)benzamideBenzoyl chloride92132-133¹H NMR, ¹³C NMR, IR
4-Chloro-N-(4-chloro-2-methylbenzyl)benzamide4-Chlorobenzoyl chloride93158-160¹H NMR, ¹³C NMR, IR[2]
N-(4-chloro-2-methylbenzyl)-4-nitrobenzamide4-Nitrobenzoyl chloride90147-149¹H NMR, ¹³C NMR, IR[3]

Table 2: Synthesis of Sulfonamide Derivatives of this compound

DerivativeSulfonylating AgentYield (%)Melting Point (°C)Analytical Data
N-(4-chloro-2-methylbenzyl)benzenesulfonamideBenzenesulfonyl chloride8895-97¹H NMR, ¹³C NMR, IR
4-Chloro-N-(4-chloro-2-methylbenzyl)benzenesulfonamide4-Chlorobenzenesulfonyl chloride91110-112¹H NMR, ¹³C NMR, IR
4-Methyl-N-(4-chloro-2-methylbenzyl)benzenesulfonamidep-Toluenesulfonyl chloride85105-107¹H NMR, ¹³C NMR, IR

Experimental Protocols

Detailed methodologies for the synthesis of representative derivatives are provided below.

Protocol 1: General Procedure for the N-Acylation of this compound

This protocol describes the synthesis of N-(4-chloro-2-methylbenzyl)benzamide as a representative example. The same procedure can be adapted for other acyl chlorides.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure N-(4-chloro-2-methylbenzyl)benzamide.

Protocol 2: General Procedure for the Sulfonylation of this compound

This protocol describes the synthesis of N-(4-chloro-2-methylbenzyl)benzenesulfonamide as a representative example.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add anhydrous pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-(4-chloro-2-methylbenzyl)benzenesulfonamide.

Mandatory Visualizations

Synthetic Workflows

Synthesis_Workflow cluster_acylation N-Acylation cluster_sulfonylation Sulfonylation start_A This compound product_A N-Acyl Derivative start_A->product_A DCM, rt reagent_A Acyl Chloride / Base reagent_A->product_A start_S This compound product_S Sulfonamide Derivative start_S->product_S DCM, rt reagent_S Sulfonyl Chloride / Base reagent_S->product_S

Caption: General synthetic workflows for N-acylation and sulfonylation of this compound.

Signaling Pathways

Antibacterial Mechanism of Sulfonamides

Sulfonamide derivatives of this compound are expected to exhibit antibacterial activity by inhibiting the bacterial folate biosynthesis pathway. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in this pathway.[4][5][6]

Folate_Biosynthesis_Pathway GTP GTP DHNP Dihydroneopterin GTP->DHNP DHPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate DHNP->DHPP DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS pABA p-Aminobenzoic acid (PABA) pABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA_RNA DNA, RNA, Protein Synthesis THF->DNA_RNA Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Inhibition DHPS->DHP

Caption: Inhibition of the bacterial folate biosynthesis pathway by sulfonamide derivatives.

Anticancer Mechanism via Apoptosis Induction

N-acyl derivatives of benzylamines have been reported to induce apoptosis in cancer cells. One of the key regulatory pathways of apoptosis involves the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][8] Certain anticancer agents can shift the balance towards apoptosis by inhibiting anti-apoptotic proteins or activating pro-apoptotic proteins.

Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax Inhibition Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Derivative N-Acyl Derivative (Potential Anticancer Agent) Derivative->Bcl2 Inhibition Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction via inhibition of anti-apoptotic Bcl-2 family proteins.

References

Application Notes: 4-Chloro-2-methylbenzylamine as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-chloro-2-methylbenzylamine as a versatile precursor in the synthesis of complex pharmaceutical compounds. While not a direct precursor to a widely marketed drug in its simplest form, its structural motif is incorporated into novel therapeutic agents under investigation, particularly those targeting the central nervous system.

Introduction

This compound is a substituted benzylamine that serves as a valuable building block in medicinal chemistry. The presence of the chloro and methyl groups on the aromatic ring allows for specific interactions with biological targets and influences the pharmacokinetic properties of the final compound. Its primary amine functionality provides a reactive handle for the construction of more complex molecules through reactions such as amidation, alkylation, and reductive amination.

Application in the Synthesis of Novel Benzylamine Derivatives

A notable application of this compound is in the synthesis of complex benzylamine derivatives with potential therapeutic activities. For instance, it is a key precursor for the synthesis of compounds like 2,5-Dimethyl-1-(2-phenyl-thiazol-4-ylmethyl)-1H-pyrrole-3-carboxylic acid (4-aminomethyl-2-chloro-benzyl)-amide, a molecule described in patent literature for its potential therapeutic applications.[1]

Synthetic Pathway Overview

The synthesis of such complex molecules typically involves a multi-step process where the this compound moiety is introduced through an amide bond formation. The general workflow for such a synthesis is outlined below.

Synthesis_Workflow cluster_0 Synthesis of Carboxylic Acid Moiety cluster_1 Amide Bond Formation A Starting Materials for Pyrrole-Thiazole Scaffold B Multi-step Synthesis A->B C 2,5-Dimethyl-1-(2-phenyl-thiazol-4-ylmethyl) -1H-pyrrole-3-carboxylic acid B->C E Coupling Reaction C->E D This compound D->E F Target Pharmaceutical Compound E->F Drug_Development_Logic A Identification of Biological Target (e.g., Dopamine Receptor) B Design of Ligand with Benzylamine Scaffold A->B C Synthesis using this compound as a key precursor B->C D In vitro and in vivo screening C->D E Lead Optimization D->E F Candidate Drug E->F

References

Application Notes and Protocols: Reaction Mechanisms of 4-Chloro-2-methylbenzylamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary reaction mechanisms of 4-chloro-2-methylbenzylamine with various electrophiles. This document includes generalized experimental protocols, illustrative quantitative data based on structurally similar compounds, and visualizations of reaction pathways. The information herein is intended to serve as a foundational guide for the synthesis and derivatization of this compound for applications in medicinal chemistry and drug development.

Introduction

This compound is a substituted benzylamine that serves as a versatile building block in organic synthesis. The presence of the primary amine group provides a nucleophilic center that readily reacts with a variety of electrophiles. The chloro and methyl substituents on the benzene ring can influence the reactivity of the amine and the phenyl ring, as well as the biological activity of the resulting derivatives. Understanding the reaction mechanisms of this compound is crucial for the rational design and synthesis of novel molecules with potential therapeutic applications, particularly in the development of antimicrobial agents.

General Reaction Mechanisms

The primary amine of this compound is the main site of nucleophilic attack on electrophiles. The key reactions include N-alkylation, N-acylation, Schiff base formation, and N-sulfonylation.

N-Alkylation

N-alkylation of this compound with alkyl halides, such as benzyl bromide, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group.

N_Alkylation cluster_reactants Reactants cluster_products Products reactant1 This compound plus1 + reactant1->plus1 reactant2 Alkyl Halide (R-X) product N-Alkyl-4-chloro-2-methylbenzylamine reactant2->product SN2 Reaction plus1->reactant2 plus2 + product->plus2 byproduct HX plus2->byproduct

Caption: N-Alkylation of this compound.

N-Acylation

The reaction of this compound with acylating agents like acyl chlorides or anhydrides results in the formation of an amide. This reaction is a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses to form the amide and a leaving group.

N_Acylation cluster_reactants Reactants cluster_products Products reactant1 This compound plus1 + reactant1->plus1 reactant2 Acyl Chloride (R-COCl) intermediate Tetrahedral Intermediate reactant2->intermediate Nucleophilic Attack plus1->reactant2 product N-Acyl-4-chloro-2-methylbenzylamine intermediate->product Collapse plus2 + product->plus2 byproduct HCl plus2->byproduct

Caption: N-Acylation of this compound.

Schiff Base Formation

The reaction with aldehydes or ketones leads to the formation of an imine, also known as a Schiff base. This is a nucleophilic addition-elimination reaction. The amine nitrogen attacks the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates to form the C=N double bond of the imine.

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products reactant1 This compound plus1 + reactant1->plus1 reactant2 Aldehyde (R-CHO) intermediate Carbinolamine reactant2->intermediate Nucleophilic Addition plus1->reactant2 product Schiff Base (Imine) intermediate->product Dehydration plus2 + product->plus2 byproduct H2O plus2->byproduct

Caption: Schiff Base Formation with this compound.

N-Sulfonylation

Reaction with a sulfonyl chloride in the presence of a base yields a sulfonamide. The mechanism is analogous to N-acylation, involving a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

N_Sulfonylation cluster_reactants Reactants cluster_products Products reactant1 This compound plus1 + reactant1->plus1 reactant2 Sulfonyl Chloride (R-SO2Cl) product N-Sulfonyl-4-chloro-2-methylbenzylamine reactant2->product Nucleophilic Substitution plus1->reactant2 plus2 + product->plus2 byproduct HCl plus2->byproduct

Caption: N-Sulfonylation of this compound.

Experimental Protocols and Data

The following protocols are generalized procedures for the reaction of this compound with various electrophiles. The quantitative data provided in the tables are illustrative and based on reactions with structurally similar benzylamines due to the limited availability of specific data for this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound and base in solvent start->dissolve add_electrophile Add electrophile dropwise at 0°C dissolve->add_electrophile reaction Stir at room temperature or heat add_electrophile->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor workup Aqueous workup (e.g., wash with water, brine) monitor->workup dry Dry organic layer (e.g., Na2SO4) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify characterize Characterize product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General experimental workflow for reactions.

N-Alkylation Protocol

Objective: To synthesize N-benzyl-4-chloro-2-methylbenzylamine.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Data for N-Alkylation of Benzylamines:

ElectrophileBaseSolventTemp. (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃CH₃CN601885-95
Ethyl iodideEt₃NTHFRT2470-80
Methyl iodideK₂CO₃DMFRT1290-98
N-Acylation Protocol

Objective: To synthesize N-(4-chloro-2-methylbenzyl)benzamide.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Water

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture successively with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Illustrative Data for N-Acylation of Benzylamines:

ElectrophileBaseSolventTemp. (°C)Time (h)Yield (%)
Benzoyl chlorideEt₃NDCM0 to RT390-98
Acetic anhydridePyridineDCM0 to RT292-99
Acetyl chlorideEt₃NTHF0 to RT288-95
Schiff Base Formation Protocol

Objective: To synthesize N-(4-chlorobenzylidene)-1-(4-chloro-2-methylphenyl)methanamine.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol or Methanol

  • Catalytic amount of acetic acid (optional)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add 4-chlorobenzaldehyde (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst (optional).

  • Stir the reaction mixture at room temperature for 1-3 hours. The formation of a precipitate may be observed.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Illustrative Data for Schiff Base Formation with Benzylamines:

ElectrophileSolventCatalystTemp. (°C)Time (h)Yield (%)
4-ChlorobenzaldehydeEthanolAcetic AcidRT2>90
BenzaldehydeMethanolNoneRT1>95
SalicylaldehydeEthanolNoneRT1>95
N-Sulfonylation Protocol

Objective: To synthesize N-(4-chloro-2-methylbenzyl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Water

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane and cool to 0°C.

  • Add pyridine (1.5 eq) to the solution.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Wash the reaction mixture with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Illustrative Data for N-Sulfonylation of Benzylamines:

ElectrophileBaseSolventTemp. (°C)Time (h)Yield (%)
Benzenesulfonyl chloridePyridineDCM0 to RT1880-90
p-Toluenesulfonyl chlorideEt₃NDCM0 to RT2485-95
Methanesulfonyl chlorideEt₃NTHF0 to RT1275-85

Biological Activity and Hypothetical Signaling Pathway

Derivatives of benzylamine have shown significant potential as antimicrobial agents. Specifically, they have been investigated for their antifungal and antibacterial properties.

Antifungal Activity

Many benzylamine derivatives exhibit antifungal activity through the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of squalene epoxidase leads to a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[2][3]

Antifungal_Mechanism Benzylamine Benzylamine Derivative SE Squalene Epoxidase Benzylamine->SE Inhibits Squalene Squalene SE->Squalene Accumulation Lanosterol Lanosterol Squalene->Lanosterol Catalyzed by SE Death Fungal Cell Death Squalene->Death Toxic Accumulation Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Membrane->Death Disruption

Caption: Hypothetical antifungal mechanism of benzylamine derivatives.

Antibacterial Activity

The antibacterial mechanism of action for some benzylamine derivatives is proposed to involve the disruption of the bacterial cell membrane.[4] These compounds may interact with the lipid bilayer, leading to increased membrane permeability. This disruption can cause leakage of essential intracellular components and dissipation of the membrane potential, ultimately leading to bacterial cell death.

Antibacterial_Mechanism Benzylamine Benzylamine Derivative Membrane Bacterial Cell Membrane Benzylamine->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Leads to Leakage Leakage of Intracellular Components Permeability->Leakage Potential Dissipation of Membrane Potential Permeability->Potential Death Bacterial Cell Death Leakage->Death Potential->Death

Caption: Hypothetical antibacterial mechanism of benzylamine derivatives.

Conclusion

This compound is a valuable synthon for the generation of a diverse range of derivatives through reactions with various electrophiles. The protocols and mechanisms outlined in these application notes provide a framework for the synthesis and further investigation of these compounds. The potential for antimicrobial activity, particularly through mechanisms such as squalene epoxidase inhibition and membrane permeabilization, makes derivatives of this compound promising candidates for further research and development in the field of medicinal chemistry. It is recommended that the provided protocols be optimized for specific applications and that the biological activities of novel derivatives be thoroughly investigated.

References

Application Notes & Protocols: N-Alkylation of 4-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed laboratory protocols for the N-alkylation of 4-chloro-2-methylbenzylamine, a key intermediate in the synthesis of various biologically active molecules. N-alkylation is a fundamental transformation that allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery. Two primary and robust synthetic strategies are presented: Reductive Amination and Direct Alkylation with Alkyl Halides. These methods offer versatility in substrate scope and reaction conditions. This guide includes comparative data, step-by-step experimental procedures, and graphical representations of the synthetic pathways and workflows to ensure reproducible and efficient synthesis.

Key Synthetic Strategies

The N-alkylation of this compound can be effectively achieved through two principal methods:

  • Reductive Amination: This is often the preferred method as it offers high selectivity for mono-alkylation and avoids the common side reaction of over-alkylation.[1] The process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired secondary amine using a mild reducing agent.[2][3]

  • Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves the nucleophilic attack of the amine on an alkyl halide in the presence of a base.[4] While synthetically straightforward, this method can sometimes lead to a mixture of mono- and di-alkylated products, requiring careful control of stoichiometry and reaction conditions.[1]

Comparative Data for N-Alkylation Methods

The following tables summarize typical reaction conditions and expected yields for the N-alkylation of this compound using various reagents. The data is compiled based on established procedures for analogous benzylamines.

Table 1: Reductive Amination with Aldehydes/Ketones

Carbonyl Compound Reducing Agent Solvent Temperature (°C) Time (h) Yield (%)
Formaldehyde (37% aq.) Sodium Triacetoxyborohydride 1,2-Dichloroethane (DCE) Room Temp 3-6 90-97
Acetaldehyde Sodium Triacetoxyborohydride 1,2-Dichloroethane (DCE) Room Temp 4-8 85-95
Benzaldehyde Sodium Cyanoborohydride Methanol Room Temp 4-12 82-90
Acetone Sodium Cyanoborohydride Methanol Room Temp 6-16 78-88

| Cyclohexanone | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | Room Temp | 5-10 | 80-90 |

Table 2: Direct Alkylation with Alkyl Halides

Alkyl Halide Base Solvent Temperature (°C) Time (h) Yield (%)
Methyl Iodide K₂CO₃ Acetonitrile 60-80 4-8 88-96
Ethyl Bromide K₂CO₃ DMF 70-90 6-12 80-92
Benzyl Bromide Cs₂CO₃ Acetonitrile 50-70 3-6 90-98
Propargyl Bromide K₂CO₃ Acetone Reflux 5-10 75-85

| Allyl Bromide | DIPEA | Acetonitrile | 50-60 | 4-8 | 85-95 |

Visualized Synthetic Pathways

The choice between reductive amination and direct alkylation depends on the desired substituent and the required reaction selectivity.

sub This compound ra_method Reductive Amination sub->ra_method Highly Selective Avoids Over-alkylation da_method Direct Alkylation sub->da_method Simpler Procedure Risk of Poly-alkylation ra_reagents 1. Aldehyde or Ketone 2. Reducing Agent (e.g., NaBH(OAc)₃) ra_method->ra_reagents prod N-Alkyl-4-chloro-2-methylbenzylamine ra_reagents->prod da_reagents 1. Alkyl Halide (R-X) 2. Base (e.g., K₂CO₃) da_method->da_reagents da_reagents->prod

Caption: Synthetic strategies for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol details the N-methylation of this compound using formaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCE or DCM (to make a 0.1-0.2 M solution).

  • Add formaldehyde (37% aq. solution, 1.2 eq) to the stirred solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C with a water bath if necessary.

  • Continue stirring at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-4-chloro-2-methylbenzylamine.

Protocol 2: N-Alkylation with an Alkyl Halide

This protocol describes the direct N-benzylation of this compound using benzyl bromide and potassium carbonate.

Materials:

  • This compound

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (to make a 0.2-0.5 M solution).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 3-6 hours. Monitor the progress by TLC.[5]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic solution sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-4-chloro-2-methylbenzylamine.

Experimental Workflow Visualization

The following diagram illustrates the key steps of the reductive amination protocol.

start Start: Reagents in Flask mix 1. Add Amine and Aldehyde to Anhydrous Solvent start->mix imine 2. Stir for 30-60 min (Imine Formation) mix->imine add_reductant 3. Portion-wise Addition of NaBH(OAc)₃ imine->add_reductant react 4. Stir for 3-6 hours at RT (Monitor by TLC/LC-MS) add_reductant->react quench 5. Quench with sat. NaHCO₃ react->quench extract 6. Extraction with Organic Solvent quench->extract wash_dry 7. Wash with Brine & Dry over Na₂SO₄ extract->wash_dry purify 8. Concentrate & Purify via Column Chromatography wash_dry->purify product End: Pure N-Alkylated Product purify->product

Caption: Experimental workflow for the reductive amination protocol.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Alkyl halides like benzyl bromide and methyl iodide are lachrymatory and toxic. Handle with extreme care.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and toxic. Avoid inhalation and contact with skin.

  • Organic solvents (DCE, DCM, DMF, Acetonitrile) are flammable and/or toxic. Handle appropriately.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] This document provides detailed application notes and protocols for the utilization of 4-chloro-2-methylbenzylamine in several key palladium-catalyzed cross-coupling reactions. This compound is a versatile building block that can participate in these transformations as a nucleophilic amine partner or, after suitable modification, as an electrophilic or nucleophilic coupling partner in a variety of bond-forming reactions. The methodologies described herein are fundamental for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries.[2]

Data Presentation: Quantitative Analysis of Cross-Coupling Reactions

The following tables summarize representative reaction conditions and yields for various palladium-catalyzed cross-coupling reactions involving this compound or analogous substrates. This data is intended to serve as a guide for reaction optimization.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with this compound

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001292
24-ChloroanisolePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101885
32-Chloropyridine[Pd(cinnamyl)Cl]₂ (1)BippyPhos (2)Cs₂CO₃t-BuOH802488
41-Bromo-3,5-dimethylbenzenePd₂(dba)₃ (0.5)BrettPhos (1)LiHMDSToluene901695

Table 2: Suzuki-Miyaura Coupling of (4-(Aminomethyl)-3-methylphenyl)boronic acid pinacol ester with Aryl Halides

Derivative of this compound

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O90894
22-BromopyridinePd(dppf)Cl₂ (2)-Na₂CO₃DMF/H₂O1001289
34-ChlorobenzonitrilePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O1101682
41-Bromo-2-(trifluoromethyl)benzenePd(OAc)₂ (2)XPhos (4)CsFTHF702491

Table 3: Sonogashira Coupling of 1-Chloro-4-(iodomethyl)-2-methylbenzene with Terminal Alkynes

Derivative of this compound

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF60693
21-HeptynePd(OAc)₂ (1.5)3DIPADMF50888
3(Trimethylsilyl)acetylenePd(PPh₃)₄ (3)5i-Pr₂NEtToluene701290
4Propargyl alcoholPdCl₂(MeCN)₂ (2)4PiperidineAcetonitrileRT2485

Table 4: Heck Reaction of 4-Chloro-2-methyl-1-vinylbenzene with Aryl Halides

Derivative of this compound

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1001291
2BromobenzenePdCl₂ (2)PPh₃ (4)NaOAcNMP1201886
31-Bromo-4-cyanobenzenePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile802489
42-BromonaphthaleneHerrmann's Catalyst (0.5)-DBUToluene1101694

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol details the N-arylation of an aryl halide with this compound.[4][5][6]

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe, followed by the this compound.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl halide with a boronic acid derivative of this compound.[7][8]

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • (4-(Aminomethyl)-3-methylphenyl)boronic acid pinacol ester (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Dioxane/H₂O, 4:1, 0.1 M)

Procedure:

  • To a reaction vessel, add the aryl halide, the boronic acid ester, the palladium catalyst, and the base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of a terminal alkyne with an iodo-derivative of this compound.[9][10][11]

Reagents and Materials:

  • 1-Chloro-4-(iodomethyl)-2-methylbenzene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N or DIPA, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 0.2 M)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne and the base.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the 1-chloro-4-(iodomethyl)-2-methylbenzene to the reaction mixture.

  • Heat the reaction to the desired temperature (typically room temperature to 70 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the product by column chromatography.

Protocol 4: Heck Reaction

This protocol describes the coupling of an aryl halide with a vinyl-derivative of this compound.[12][13][14]

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • 4-Chloro-2-methyl-1-vinylbenzene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (optional, e.g., P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, NMP, or Toluene, 0.1-0.5 M)

Procedure:

  • To a reaction vessel, add the aryl halide, the palladium catalyst, and the ligand (if used).

  • Add the base and the solvent.

  • Add the 4-chloro-2-methyl-1-vinylbenzene.

  • Degas the mixture by bubbling an inert gas through it for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically 100-140 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction mixture and filter off any solids.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Visualizations

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, & Base inert_atm Establish Inert Atmosphere (Ar/N₂) solvent Add Degassed Anhydrous Solvent inert_atm->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification product Purified N-Aryl Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pdi_complex L₂Pd(II)(Ar)(X) oxidative_add->pdi_complex ligand_exchange Ligand Exchange pdi_complex->ligand_exchange R'NH₂ -HX amine_complex L₂Pd(II)(Ar)(NH₂R') ligand_exchange->amine_complex reductive_elim Reductive Elimination amine_complex->reductive_elim Ar-NHR' reductive_elim->pd0

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow reagents Combine Aryl Halide, Boronic Acid Derivative, Pd Catalyst, & Base degas Degas Mixture (Ar/N₂) reagents->degas reaction Heat and Stir (80-110 °C) degas->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification product Purified Biaryl Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

HPLC method development for 4-Chloro-2-methylbenzylamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the HPLC Analysis of 4-Chloro-2-methylbenzylamine

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The methodology is developed based on the physicochemical properties of the analyte, employing reversed-phase chromatography with UV detection. This document provides comprehensive experimental protocols, from method development strategy to system suitability testing, tailored for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a substituted benzylamine derivative used as an intermediate in the synthesis of various chemical and pharmaceutical compounds. Ensuring its purity and accurate quantification is critical for the quality of final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an ideal choice for this purpose.[1]

This note describes a reliable and reproducible reversed-phase HPLC (RP-HPLC) method. The development strategy is guided by the analyte's properties, such as its predicted pKa of approximately 9.03 and its moderate hydrophobicity (XLogP3: 2.3), which make it well-suited for separation on a C18 stationary phase with an acidified aqueous-organic mobile phase.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number27917-11-9[2][4]
Molecular FormulaC₈H₁₀ClN[3][4]
Molecular Weight155.62 g/mol [2][3]
AppearanceColorless to light yellow liquid[2]
Predicted pKa9.03 ± 0.10[2]
XLogP32.3[3]
Boiling Point100-110°C (at 5 mm Hg)[2]

Experimental

Instrumentation and Materials
  • HPLC System : A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[1]

  • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended for initial development.[1][5]

  • Chemicals : this compound reference standard, HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and analytical-grade formic acid (FA). High-purity water (18.2 MΩ·cm) should be used.

Chromatographic Conditions

The following conditions were optimized for the analysis of this compound.

Table 2: Optimized HPLC Chromatographic Conditions

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 80% B over 10 minutes, hold for 2 min, return to initial
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
DetectionUV at 225 nm
Run Time15 minutes (including equilibration)
Standard and Sample Preparation
  • Diluent : A mixture of Water:Acetonitrile (50:50, v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions (1-100 µg/mL) : Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution with the diluent. These will be used to establish linearity.

  • Sample Solution : Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a final concentration within the linear range of the assay (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.[6]

Protocols

Protocol 1: HPLC Method Development Workflow

The development of a robust HPLC method follows a logical sequence of steps to ensure optimal performance. This workflow begins with understanding the analyte and progresses through systematic optimization of chromatographic parameters.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, logP, UV Spectrum) C Column Selection (e.g., C18, C8, Phenyl) A->C B Literature Review (Related Compounds) B->C D Mobile Phase Screening (ACN vs. MeOH, pH/Modifier) C->D E Gradient Optimization (Slope and Time) D->E F Parameter Refinement (Flow Rate, Temperature) E->F G System Suitability Testing (SST) F->G H Method Validation (ICH Guidelines) G->H

Caption: Workflow for systematic HPLC method development.

Protocol 2: HPLC Parameter Optimization

Optimizing an HPLC separation involves balancing resolution, peak shape, and analysis time. These parameters are interconnected, and adjustments to one can influence the others. For basic compounds like this compound, controlling mobile phase pH and selecting an appropriate organic modifier are critical for achieving symmetrical peaks.[7]

G cluster_Resolution Resolution cluster_PeakShape Peak Shape cluster_AnalysisTime Analysis Time center Optimal Separation res1 Column Chemistry (C18, C8) center->res1 res2 Organic Solvent (ACN vs. MeOH) center->res2 res3 Gradient Slope center->res3 ps1 Mobile Phase pH (Acid Modifier) center->ps1 ps2 Temperature center->ps2 ps3 Flow Rate center->ps3 at1 Flow Rate center->at1 at2 Gradient Time center->at2 at3 Column Length center->at3

Caption: Interrelationship of key HPLC optimization parameters.

Protocol 3: System Suitability Testing (SST)

Before running a sample sequence, system suitability must be verified to ensure the chromatographic system is performing adequately. This is typically done by making five or six replicate injections of a working standard solution.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a working standard (e.g., 50 µg/mL) six times.

  • Calculate the parameters listed in Table 3 from the resulting chromatograms.

  • Proceed with sample analysis only if all SST criteria are met.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T)0.8 ≤ T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N)> 2000Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area≤ 2.0%Measures injection precision.
Relative Standard Deviation (%RSD) of Retention Time≤ 1.0%Measures retention time reproducibility.

Method Validation Overview

The developed analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9] Key validation parameters include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity : Demonstrated by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.[10]

  • Accuracy : Assessed by performing recovery studies on spiked samples at multiple concentration levels (e.g., 80%, 100%, 120%).[10]

  • Precision : Evaluated at two levels:

    • Repeatability : Analysis of multiple replicates on the same day.

    • Intermediate Precision : Analysis performed by different analysts on different days or with different equipment.

  • Robustness : The method's capacity to remain unaffected by small, deliberate variations in parameters like column temperature (±2°C), flow rate (±10%), and mobile phase composition.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Table 4: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1.015,230
5.076,100
25.0380,650
50.0761,200
100.01,523,500
Correlation Coefficient (r²) 0.9998

Conclusion

The reversed-phase HPLC method detailed in this application note is suitable for the reliable and accurate analysis of this compound. The use of a C18 column with a simple acidic acetonitrile/water gradient provides excellent peak shape and resolution. The protocols for method development and system suitability ensure that the method is robust and performs consistently, making it a valuable tool for quality control and research applications.

References

Application Note: GC-MS Analysis of 4-Chloro-2-methylbenzylamine Reaction Mixtures for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of reaction mixtures from the synthesis of 4-Chloro-2-methylbenzylamine, a key intermediate in pharmaceutical manufacturing. The protocol provides a reliable methodology for monitoring reaction progress, identifying potential impurities, and ensuring the quality and purity of the final product. The described method effectively separates the target compound from its precursor, 4-Chloro-2-methylbenzonitrile, as well as common reaction byproducts such as 4-Chloro-2-methylbenzaldehyde and the secondary amine impurity, bis(4-chloro-2-methylbenzyl)amine.

Introduction

The synthesis of active pharmaceutical ingredients (APIs) requires rigorous analytical monitoring to ensure reaction completion, minimize impurity formation, and guarantee the safety and efficacy of the final drug product. This compound is a valuable building block in the synthesis of several pharmaceutical compounds. A common synthetic route involves the reduction of 4-Chloro-2-methylbenzonitrile. This process, while generally efficient, can lead to the formation of several impurities if not carefully controlled. Incomplete reduction can leave residual starting material, while over-reaction or side reactions can generate aldehyde intermediates and secondary amine byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for monitoring these reactions due to its high separation efficiency and definitive peak identification capabilities.[1][2]

Experimental Protocol

This section provides a detailed protocol for the sample preparation and GC-MS analysis of a typical reaction mixture for the synthesis of this compound.

Sample Preparation
  • Reaction Quenching: At the desired time point, withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 1 mL of a suitable solvent, such as ethyl acetate, containing an internal standard (e.g., 1-dodecanol at a concentration of 1 mg/mL).

  • Extraction (if necessary): If the reaction mixture is aqueous, perform a liquid-liquid extraction. Add 1 mL of ethyl acetate, vortex for 1 minute, and allow the layers to separate. Collect the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis (typically a 1:10 or 1:100 dilution in ethyl acetate is a good starting point).

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL with a 20:1 split ratio.

Oven Temperature Program:

  • Initial Temperature: 80°C, hold for 2 minutes.

  • Ramp 1: 15°C/min to 200°C.

  • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: 40-450 amu.

Data Presentation

The following tables summarize the expected retention times and key mass spectral data for the target compound and potential impurities under the specified GC-MS conditions.

Table 1: Expected Retention Times and Molecular Weights

Compound NameExpected Retention Time (min)Molecular Weight ( g/mol )
4-Chloro-2-methylbenzonitrile~7.5151.59
4-Chloro-2-methylbenzaldehyde~8.2154.59
This compound ~8.8 155.62
bis(4-chloro-2-methylbenzyl)amine~15.5294.21

Table 2: Key Mass Spectral Fragments (m/z) for Compound Identification

Compound NameMolecular Ion (M+)Key Fragment Ions (m/z)
4-Chloro-2-methylbenzonitrile151/153116, 89
4-Chloro-2-methylbenzaldehyde154/156153/155, 125, 89
This compound 155/157 140, 121, 105, 89
bis(4-chloro-2-methylbenzyl)amine293/295/297154/156, 140, 121, 89

Note: The presence of chlorine results in characteristic isotopic patterns (M+ and M+2 in an approximate 3:1 ratio).

Visualizations

The following diagrams illustrate the synthetic pathway and the analytical workflow.

G Synthetic Pathway for this compound A 4-Chloro-2-methylbenzonitrile C Reducing Agent (e.g., LiAlH4, NaBH4/Lewis Acid) D 4-Chloro-2-methylbenzaldehyde (Impurity from partial reduction) A->D Partial Reduction B This compound (Product) E bis(4-chloro-2-methylbenzyl)amine (Secondary amine impurity) B->E Side Reaction C->B Reduction

Caption: Synthetic route and potential impurities.

G GC-MS Analytical Workflow A Reaction Mixture Aliquot B Sample Preparation (Quenching, Dilution) A->B C GC Injection & Separation B->C D MS Detection (EI) C->D E Data Analysis (Chromatogram & Mass Spectra) D->E F Compound Identification & Quantification E->F

Caption: GC-MS analysis workflow overview.

Conclusion

The GC-MS method presented in this application note is a highly effective tool for the analysis of this compound reaction mixtures. It provides excellent separation of the target compound from key process-related impurities, allowing for accurate monitoring of reaction progress and robust quality control of this important pharmaceutical intermediate. The detailed protocol and data tables serve as a valuable resource for researchers and scientists in the pharmaceutical industry, aiding in the development of safe and efficient synthetic processes.

References

Application Notes and Protocols: 4-Chloro-2-methylbenzylamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-chloro-2-methylbenzylamine as a key building block in the synthesis of novel agrochemicals. The protocols and data presented are representative examples derived from established research methodologies in the field.

Introduction to this compound in Agrochemical Synthesis

This compound is a versatile chemical intermediate. Its structure, featuring a chlorinated and methylated phenyl ring attached to a benzylamine moiety, makes it a valuable synthon for creating a diverse range of molecules with potential biological activity. In agrochemical research, this compound can be utilized as a foundational element in the development of new herbicides, fungicides, and insecticides. The presence of the chlorine atom and the methyl group on the aromatic ring can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the final agrochemical product.

Application in Herbicide Development

Derivatives of benzylamine have shown promise in the development of new herbicides. The following sections outline a representative synthetic protocol and bioassay for evaluating the herbicidal efficacy of compounds derived from this compound.

This protocol describes a general method for the acylation of this compound to form an N-benzylacetamide derivative.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield N-(4-chloro-2-methylbenzyl)acetamide.

This protocol outlines a method for assessing the pre-emergence and post-emergence herbicidal activity of a test compound.

Plant Species:

  • Monocots: Barnyardgrass (Echinochloa crus-galli), Wheat (Triticum aestivum)

  • Dicots: Velvetleaf (Abutilon theophrasti), Radish (Raphanus sativus)

Pre-emergence Assay:

  • Prepare pots with a sandy loam soil.

  • Sow seeds of the test plant species at a depth of 1-2 cm.

  • Prepare a solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.

  • Apply the test solution evenly to the soil surface at various concentrations.

  • Place the pots in a greenhouse under controlled conditions (25°C, 16h/8h light/dark cycle).

  • After 14 days, assess the herbicidal effect by visually rating the percentage of weed control and phytotoxicity to the crop, or by measuring the fresh weight of the emerged plants compared to an untreated control.

Post-emergence Assay:

  • Sow seeds in pots and allow them to grow to the 2-3 leaf stage.

  • Apply the test compound solution as a foliar spray until runoff.

  • Return the pots to the greenhouse.

  • After 14 days, assess the herbicidal effect as described for the pre-emergence assay.

The following table presents hypothetical data for the herbicidal activity of a derivative of this compound.

Compound IDApplicationTarget WeedConcentration (g/ha)Inhibition (%)
CMB-H1Pre-emergenceE. crus-galli15085
CMB-H1Pre-emergenceA. theophrasti15092
CMB-H1Post-emergenceE. crus-galli15078
CMB-H1Post-emergenceA. theophrasti15088

Many herbicides act by mimicking the plant hormone auxin, leading to uncontrolled growth and eventually death of susceptible plants.

Auxin_Mimicry_Pathway cluster_Cell Plant Cell Auxin_Herbicide Auxin Mimic Herbicide TIR1_AFB TIR1/AFB Receptor Auxin_Herbicide->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription Uncontrolled_Growth Uncontrolled Growth & Epinasty Auxin_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Auxin mimic herbicide mode of action.

Application in Fungicide Development

Benzylamine derivatives are known to exhibit antifungal properties, primarily by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.[1]

This protocol provides a method for synthesizing a more complex amide derivative with potential fungicidal activity.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Methyl iodide

  • 1-Naphthoyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Standard workup and purification reagents

Procedure:

  • N-methylation: Dissolve this compound (1.0 eq) in anhydrous THF. Cool to 0 °C and add sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes, then add methyl iodide (1.2 eq) dropwise. Allow to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract with ethyl acetate. Purify the crude N-methyl-4-chloro-2-methylbenzylamine.

  • Amidation: Dissolve the N-methylated amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane. Cool to 0 °C and add 1-naphthoyl chloride (1.1 eq) dropwise. Stir at room temperature for 4-6 hours.

  • Work up the reaction as described in section 2.1 and purify by column chromatography to obtain the final product.

This protocol details an in vitro assay to determine the efficacy of a test compound against the grey mould fungus, Botrytis cinerea.

Materials:

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • While the PDA is still molten (around 45-50 °C), add the test compound to achieve a series of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). A solvent-only control should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • From a 7-day-old culture of B. cinerea, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium side down, in the center of each PDA plate.

  • Incubate the plates at 22-25 °C in the dark.

  • After 3-5 days, measure the diameter of the fungal colony.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration that causes 50% inhibition) by probit analysis.

The following table shows hypothetical antifungal activity data for a derivative of this compound.

Compound IDTarget FungusConcentration (µg/mL)Mycelial Growth Inhibition (%)EC50 (µg/mL)
CMB-F1Botrytis cinerea10657.5
CMB-F1Fusarium oxysporum10589.2
CMB-F1Rhizoctonia solani10726.1

Benzylamine fungicides often target the enzyme squalene epoxidase, disrupting the ergosterol biosynthesis pathway and compromising fungal cell membrane integrity.[1]

Ergosterol_Biosynthesis_Inhibition cluster_Pathway Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Squalene_Epoxidase Squalene Epoxidase (Enzyme) Squalene->Squalene_Epoxidase Squalene_Epoxide Squalene Epoxide Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane incorporation Fungicide Benzylamine Fungicide (e.g., CMB-F1) Fungicide->Squalene_Epoxidase inhibits Squalene_Epoxidase->Squalene_Epoxide catalyzes

Inhibition of ergosterol biosynthesis.

Application in Insecticide Development

The "4-chloro-2-methylphenyl" structural motif is present in some modern insecticides. This suggests that this compound could serve as a valuable starting material for novel insecticidal compounds.

This protocol outlines the synthesis of a benzamide derivative, a class of compounds known for their insecticidal properties.

Materials:

  • This compound

  • 2-Nitrobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 2-nitrobenzoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the target compound.

This protocol describes a leaf-dip bioassay to evaluate the insecticidal activity against a lepidopteran pest, such as the oriental armyworm (Mythimna separata).

Materials:

  • Third-instar larvae of Mythimna separata

  • Cabbage or lettuce leaves

  • Test compound solutions at various concentrations

  • A suitable surfactant (e.g., Triton X-100)

  • Petri dishes lined with moist filter paper

Procedure:

  • Prepare solutions of the test compound in water containing a small amount of solvent (e.g., acetone) and surfactant.

  • Cut fresh cabbage or lettuce leaves into discs (e.g., 5 cm diameter).

  • Dip each leaf disc into a test solution for 10-20 seconds.

  • Allow the leaf discs to air dry.

  • Place one treated leaf disc into a petri dish lined with moist filter paper.

  • Introduce 10 third-instar larvae into each petri dish.

  • Seal the petri dishes with perforated lids to allow for air exchange.

  • Maintain the dishes at 25 ± 1 °C and a 16h/8h light/dark photoperiod.

  • Assess larval mortality after 48 and 72 hours. Larvae that do not move when prodded with a fine brush are considered dead.

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

The following table provides hypothetical insecticidal activity data for a derivative of this compound.

Compound IDTarget InsectAssay MethodLC50 (mg/L)Mortality at 100 mg/L (%) (72h)
CMB-I1Mythimna separataLeaf-dip25.595
CMB-I1Plutella xylostellaLeaf-dip38.288
CMB-I1Aphis gossypiiSpray55.075

The following diagram illustrates a typical workflow for the development of a novel insecticide from a starting material like this compound.

Insecticide_Workflow cluster_Workflow Insecticide Development Workflow Start Start: 4-Chloro-2- methylbenzylamine Synthesis Chemical Synthesis (e.g., Amidation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioassay Insecticidal Bioassay (e.g., Leaf-dip) Purification->Bioassay Data_Analysis Data Analysis (LC50 Calculation) Bioassay->Data_Analysis Lead_Opt Lead Optimization (Structure-Activity Relationship) Data_Analysis->Lead_Opt Lead_Opt->Synthesis Iterate Candidate Candidate Compound Lead_Opt->Candidate Select

Workflow for insecticide development.

References

Application Notes and Protocols: Synthesis and Evaluation of Platinum Complexes with Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, characterization, and in vitro evaluation of platinum(II) and platinum(IV) complexes incorporating benzylamine derivatives as ligands. The methodologies outlined are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel platinum-based anticancer agents.

Introduction

The landmark success of cisplatin has paved the way for the development of a plethora of platinum-based anticancer drugs. A key strategy in the design of new platinum complexes is the modification of the ligand sphere to enhance efficacy, overcome resistance, and reduce toxicity. Benzylamine and its derivatives are attractive ligands in this context due to their potential to modulate the lipophilicity, cellular uptake, and DNA binding properties of the resulting platinum complexes. This document details the synthesis of two classes of platinum complexes featuring benzylamine derivatives: square planar platinum(II) complexes and octahedral platinum(IV) prodrugs.

Data Presentation: In Vitro Cytotoxicity

The in vitro cytotoxicity of representative platinum complexes with benzylamine derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the tables below.

Table 1: IC50 Values (µM) of Platinum(II) Complexes with N-Benzyl-ethylenediamine and Oxalate Ligands

ComplexA549 (Lung)B16-F1 (Melanoma)B16-F10 (Melanoma)MDA-MB-231 (Breast)BHK-21 (Normal)CHO (Normal)
Pt(N-benzylethylenediamine)(oxalate)>50>50>50>50>50>50
Pt(N-(4-chlorobenzyl)ethylenediamine)(oxalate)25.330.128.419.845.2>50
Pt(N-(4-methoxybenzyl)ethylenediamine)(oxalate)38.742.540.135.6>50>50
Cisplatin (Reference)8.910.29.512.115.418.2
Carboplatin (Reference)45.255.152.860.3>100>100

Data compiled from studies on platinum(II) complexes with N-benzyl-ethylenediamine and oxalate ligands.[1][2]

Table 2: IC50 Values (µM) of Platinum(IV) Complexes with Substituted Benzylamine Ligands against MCF-7 (Breast Cancer) Cell Line

ComplexIC50 (µM)
[PtCl4(benzylamine)2]35.6
[PtCl4(4-fluorobenzylamine)2]15.2
[PtCl4(4-chlorobenzylamine)2]18.9
[PtCl4(4-methylbenzylamine)2]28.4
Cisplatin (Reference)11.5

Data represents the anticancer activities of benzylamine derivative supported platinum(IV) complexes.[3][4]

Experimental Protocols

Protocol 1: Synthesis of cis-Dichlorido(N-benzyl-ethylenediamine)platinum(II)

This protocol describes the synthesis of a platinum(II) complex with a chelating N-benzyl-ethylenediamine ligand and chloride leaving groups.

Materials:

  • Potassium tetrachloroplatinate(II) (K2[PtCl4])

  • N-benzyl-ethylenediamine

  • Deionized water

  • Acetone

  • 0.1 M Hydrochloric acid

Procedure:

  • Dissolve K2[PtCl4] (1.0 mmol) in 20 mL of deionized water with stirring.

  • In a separate flask, dissolve N-benzyl-ethylenediamine (1.0 mmol) in 10 mL of deionized water.

  • Slowly add the N-benzyl-ethylenediamine solution to the K2[PtCl4] solution dropwise with continuous stirring at room temperature.

  • A yellow precipitate will form immediately. Continue stirring the reaction mixture at room temperature for 24 hours.

  • Collect the precipitate by vacuum filtration and wash it sequentially with deionized water, ethanol, and diethyl ether.

  • To ensure the purity of the cis-isomer, the product can be recrystallized from a mixture of acetone and a few drops of 0.1 M HCl.

  • Dry the final product under vacuum.

Characterization:

  • Elemental Analysis: To confirm the empirical formula.

  • FT-IR Spectroscopy: To identify the coordination of the amine groups to the platinum center.

  • 1H, 13C, and 195Pt NMR Spectroscopy: To elucidate the structure of the complex in solution.[1][2][5]

Protocol 2: Synthesis of (Oxalato)(N-benzyl-ethylenediamine)platinum(II)

This protocol details the substitution of the chloride ligands from the precursor complex with an oxalate leaving group.[1][2]

Materials:

  • cis-Dichlorido(N-benzyl-ethylenediamine)platinum(II) (from Protocol 1)

  • Silver nitrate (AgNO3)

  • Potassium oxalate (K2C2O4)

  • Deionized water

  • Dimethylformamide (DMF)

Procedure:

  • Suspend cis-Dichlorido(N-benzyl-ethylenediamine)platinum(II) (1.0 mmol) in 20 mL of deionized water.

  • Add a solution of silver nitrate (2.0 mmol) in 5 mL of deionized water to the suspension.

  • Stir the mixture in the dark at room temperature for 24 hours to allow for the precipitation of silver chloride.

  • Filter the mixture to remove the AgCl precipitate. The filtrate contains the aquated platinum complex.

  • To the filtrate, add a solution of potassium oxalate (1.1 mmol) in 5 mL of deionized water.

  • Stir the reaction mixture at room temperature for 48 hours.

  • A white to off-white precipitate will form. Collect the product by vacuum filtration.

  • Wash the precipitate with deionized water, ethanol, and diethyl ether.

  • The product can be recrystallized from a DMF/water mixture.

  • Dry the final product under vacuum.

Characterization:

  • Elemental Analysis: To verify the molecular formula.

  • FT-IR Spectroscopy: To confirm the coordination of the oxalate ligand.

  • 1H, 13C, and 195Pt NMR Spectroscopy: To confirm the structure of the final complex.[1][2]

Protocol 3: Synthesis of trans-Tetrachloridobis(benzylamine)platinum(IV)

This protocol describes the synthesis of an octahedral platinum(IV) complex with benzylamine ligands.[3][4]

Materials:

  • Potassium tetrachloroplatinate(II) (K2[PtCl4])

  • Benzylamine

  • Ethanol

  • Deionized water

  • Chlorine gas or an oxidizing agent (e.g., hydrogen peroxide followed by HCl)

Procedure:

  • Dissolve K2[PtCl4] (1.0 mmol) in a mixture of 10 mL of ethanol and 10 mL of deionized water.

  • Add benzylamine (2.2 mmol) to the solution and stir the mixture at room temperature for 24 hours. A yellow precipitate of the Pt(II) intermediate, trans-[Pt(benzylamine)2Cl2], will form.

  • Isolate the Pt(II) intermediate by filtration and wash with water and ethanol.

  • Suspend the trans-[Pt(benzylamine)2Cl2] (1.0 mmol) in 20 mL of a suitable solvent like dichloromethane or acetic acid.

  • Bubble chlorine gas through the suspension or add an oxidizing agent (e.g., 30% hydrogen peroxide) followed by concentrated hydrochloric acid to oxidize the Pt(II) to Pt(IV).

  • Continue the reaction until a color change to a deeper yellow or orange is observed.

  • The resulting platinum(IV) complex will precipitate. Collect the solid by filtration.

  • Wash the product with the reaction solvent and then with diethyl ether.

  • Dry the final product under vacuum.

Characterization:

  • Elemental Analysis: To confirm the empirical formula.

  • FT-IR Spectroscopy: To identify the Pt-Cl and Pt-N stretching frequencies.

  • 1H and 13C NMR Spectroscopy: To characterize the organic ligands.

Mechanism of Action and Signaling Pathways

Platinum complexes, including those with benzylamine derivatives, are believed to exert their anticancer effects primarily through interactions with DNA, leading to the induction of programmed cell death (apoptosis). While the specific signaling pathways can vary between different complexes and cell types, a general mechanism can be outlined.

Upon entering the cell, the platinum complex undergoes aquation, where the chloride or other leaving groups are replaced by water molecules. This activated species can then form covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA helix, which in turn inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[6]

Several signaling pathways are implicated in cisplatin-induced apoptosis and may be relevant for benzylamine-containing platinum complexes:

  • Intrinsic (Mitochondrial) Pathway: DNA damage can activate p53, which in turn upregulates pro-apoptotic proteins like Bax and Bak. These proteins lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[6][7]

  • Extrinsic (Death Receptor) Pathway: Platinum complexes can increase the expression of death receptors like Fas on the cell surface. Binding of the Fas ligand (FasL) triggers the activation of caspase-8, which can directly activate executioner caspases or cleave Bid to tBid, amplifying the mitochondrial pathway.[6][7]

  • ER Stress Pathway: The accumulation of DNA damage and other cellular stresses can lead to the unfolded protein response in the endoplasmic reticulum (ER), which can also initiate apoptosis.

  • ROS-Mediated Pathways: Some platinum complexes have been shown to induce the production of reactive oxygen species (ROS). Elevated ROS levels can cause oxidative stress and activate signaling cascades such as the ERK/p38 MAPK pathway, which can contribute to apoptosis.[8][9][10]

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation K2PtCl4 K2[PtCl4] Synthesis Complexation Reaction K2PtCl4->Synthesis BenzylamineDerivative Benzylamine Derivative BenzylamineDerivative->Synthesis Purification Purification (Filtration, Recrystallization) Synthesis->Purification PtComplex Platinum Complex Purification->PtComplex Spectroscopy Spectroscopy (NMR, IR) PtComplex->Spectroscopy ElementalAnalysis Elemental Analysis PtComplex->ElementalAnalysis CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) PtComplex->CytotoxicityAssay CellCulture Cancer Cell Lines CellCulture->CytotoxicityAssay IC50 IC50 Determination CytotoxicityAssay->IC50

Caption: Workflow for the synthesis and in vitro evaluation of platinum complexes.

General Apoptotic Signaling Pathway of Platinum Complexes

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway PtComplex Platinum Complex CellularUptake Cellular Uptake PtComplex->CellularUptake Aquation Aquation (Activation) CellularUptake->Aquation DNA_Binding DNA Binding & Crosslinking Aquation->DNA_Binding DNA_Damage DNA Damage DNA_Binding->DNA_Damage p53 p53 Activation DNA_Damage->p53 Fas Fas Receptor Upregulation DNA_Damage->Fas Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 FasL FasL Binding Fas->FasL Casp8 Caspase-8 Activation FasL->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for platinum complex-induced apoptosis.

References

Application Notes & Protocols: Chiral Resolution of Substituted α-Methylbenzylamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: α-Methylbenzylamine and its substituted derivatives are crucial chiral building blocks and resolving agents in the synthesis of pharmaceuticals and other fine chemicals.[1] The stereochemistry of these amines is often critical to the biological activity and efficacy of the final product. Consequently, the efficient separation of their racemic mixtures into pure enantiomers is a fundamental requirement in asymmetric synthesis and drug development.[1][2] This document provides detailed application notes and protocols for the most common methods of chiral resolution for this class of compounds: diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.

Resolution via Diastereomeric Salt Formation

This classical method remains one of the most practical and scalable techniques for chiral resolution.[1] It involves the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[2][3] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]

Common Chiral Resolving Agents:
  • L-(+)-Tartaric Acid: A widely used, naturally abundant, and inexpensive resolving agent.[3] It forms diastereomeric salts with racemic α-methylbenzylamine, where the (–)-amine-(+)-tartrate salt is often less soluble in solvents like methanol, enabling its separation.[2][3]

  • N-Tosyl-(S)-phenylalanine (TPA): An effective resolving agent where the choice of solvent can surprisingly influence which enantiomer crystallizes as the less-soluble salt.[1][4] This "solvent switch" technique offers enhanced flexibility in isolating either the (R) or (S) enantiomer.[4]

Data Presentation: Diastereomeric Salt Resolution
Resolving AgentAmineSolventLess-Soluble SaltYield (%)Diastereomeric Excess (de %) / Enantiomeric Excess (ee %)Ref.
L-(+)-Tartaric Acid(±)-α-MethylbenzylamineMethanol(-)-Amine-(+)-Tartrate~55 (of final amine)Not specified, but pure enantiomer targeted[2][3]
N-Tosyl-(S)-phenylalanine(±)-α-Methylbenzylamine2-Propanol(S)-Amine-(S)-TPA47.7 (E-value)68.4% ee[1]
N-Tosyl-(S)-phenylalanine(±)-α-Methylbenzylamine74% (w/w) aq. Ethanol(S)-Amine-(S)-TPA·H₂O3396% de[4]
N-Tosyl-(S)-phenylalanine(±)-α-Methylbenzylamine100% Ethanol (from mother liquor)(R)-Amine-(S)-TPA2398% de[4]

Note: The Efficiency (E) value is calculated as E = Yield % * de % / 100.

Experimental Protocols: Diastereomeric Salt Formation

Protocol 1: Resolution of (±)-α-Methylbenzylamine using L-(+)-Tartaric Acid [2][3]

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 6.25 g of L-(+)-tartaric acid in 90 mL of methanol. Heat the mixture in a water bath until the solution is near boiling.[3]

    • Slowly and cautiously add 5.0 g of racemic α-methylbenzylamine to the hot solution. The reaction is exothermic and may foam.[3]

    • Seal the flask and allow it to cool slowly to room temperature, preferably over 24 hours, to promote the formation of well-defined prism-shaped crystals.[2][3]

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals (the less soluble (-)-amine-(+)-tartrate salt) by vacuum filtration.[2][3]

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.[3]

  • Liberation of the Free Amine:

    • Partially dissolve the collected crystalline salt in approximately 40 mL of water.[3]

    • Add 6 mL of a 50% NaOH solution to basify the mixture, which will liberate the free amine from its salt.[3]

    • Extract the free (-)-α-methylbenzylamine using diethyl ether (2 x 20 mL).[3]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[3]

  • Purification and Analysis:

    • Remove the solvent via rotary evaporation.[3]

    • Purify the resulting amine by vacuum distillation (b.p. 184–186 °C).[3]

    • Determine the optical purity by measuring the specific rotation using a polarimeter. The reported value for (-)-α-methylbenzylamine is [α]D20 = -40.3° in methanol.[3]

Protocol 2: Solvent-Switch Resolution with N-Tosyl-(S)-phenylalanine (TPA) [4]

  • First Resolution (Isolation of (S)-amine):

    • Prepare a solution of racemic α-methylbenzylamine (1.0 mmol) and N-tosyl-(S)-phenylalanine (1.0 mmol) in 74% (w/w) aqueous ethanol.[1][4]

    • Heat to obtain a clear solution, then cool to crystallize the less-soluble (S)-amine·(S)-TPA·H₂O salt.[1]

    • Filter the crystals and wash with a small amount of the cold solvent mixture.

    • Liberate the free (S)-amine as described in Protocol 1, steps 3 and 4.

  • Second Resolution (Isolation of (R)-amine):

    • Take the mother liquor from the first filtration step, which is now enriched with the (R)-amine·(S)-TPA salt.

    • Evaporate the solvent from the mother liquor.

    • Recrystallize the residue from 100% ethanol. This change in solvent causes the (R)-amine·(S)-TPA salt to become the less-soluble species.[4]

    • Filter the crystals, wash, and liberate the free (R)-amine as previously described.

Visualization: Diastereomeric Salt Resolution Workflow

G racemic_amine Racemic (R/S)-Amine reaction Salt Formation (in Solvent 1) racemic_amine->reaction chiral_acid Chiral Resolving Agent (e.g., S-Acid) chiral_acid->reaction diastereomers Mixture of Diastereomeric Salts (R-Amine·S-Acid & S-Amine·S-Acid) reaction->diastereomers crystallization Fractional Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less-Soluble Salt (e.g., S-Amine·S-Acid) basification1 Basification (NaOH) less_soluble->basification1 mother_liquor Mother Liquor (Enriched in R-Amine·S-Acid) basification2 Basification (NaOH) mother_liquor->basification2 filtration->less_soluble Solid filtration->mother_liquor Liquid s_amine Pure (S)-Amine basification1->s_amine r_amine Pure (R)-Amine basification2->r_amine

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer high enantioselectivity under mild reaction conditions. Kinetic resolution relies on an enzyme preferentially catalyzing a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amines, this often involves acylation or deacylation reactions catalyzed by lipases or transaminases.

Key Enzymes and Reactions:
  • Lipases (e.g., Candida antarctica Lipase B - CALB): Widely used for the kinetic resolution of amines and alcohols through enantioselective acylation or hydrolysis of their acetylated derivatives.[5]

  • Transaminases (ω-TA): These enzymes catalyze the transfer of an amino group from an amine to a keto acid. In a kinetic resolution context, one enantiomer of the racemic amine is converted to the corresponding ketone, leaving the other enantiomer untouched.[6]

Data Presentation: Enzymatic Kinetic Resolution
Enzyme SystemSubstrateReactionProduct 1Product 2ee (Product 1)ee (Product 2)Ref.
ω-Transaminase, Alcohol Dehydrogenase, Glucose DehydrogenaseRacemic α-Methylbenzylamine (100 mM)Coupled Reaction(R)-α-Methylbenzylamine (48 mM)(R)-1-Phenylethanol (49 mM)>98%>99%[6]
Experimental Protocols: Enzymatic Kinetic Resolution

Protocol 3: General Protocol for Lipase-Catalyzed Acylation

  • Reaction Setup:

    • In a suitable vessel, dissolve the racemic substituted α-methylbenzylamine in an appropriate organic solvent (e.g., tetrahydrofuran, toluene).

    • Add an acylating agent (e.g., ethyl acetate, vinyl acetate).

    • Add the lipase (e.g., Novozym 435 - immobilized CALB) to the mixture. The enzyme loading should be optimized for the specific substrate.[7]

    • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring and Workup:

    • Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining amine substrate and the acylated product.

    • The ideal reaction is stopped at or near 50% conversion to achieve the highest possible ee for both the product and the unreacted starting material.

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent under reduced pressure.

  • Separation and Analysis:

    • Separate the unreacted amine from the N-acylated product using column chromatography or acid-base extraction.

    • The N-acylated product can be hydrolyzed back to the free amine using acidic or basic conditions if required.

    • Confirm the ee of both the resolved amine and the product amine (after hydrolysis) using chiral HPLC.

Visualization: Enzymatic Kinetic Resolution Logic

G cluster_fast Fast Reaction cluster_slow Slow/No Reaction racemic Racemic Mixture (R-Amine + S-Amine) s_amine S-Amine racemic->s_amine r_amine R-Amine (Unreacted) racemic->r_amine enzyme Enzyme (e.g., Lipase) enzyme->s_amine acyl Acylating Agent acyl->s_amine s_product S-Product (Acylated Amine) s_amine->s_product Acylation G start Racemic Amine (or Derivative) injection Inject Sample start->injection column Chiral HPLC Column (Chiral Stationary Phase) injection->column separation Differential Interaction (R vs S enantiomer) column->separation detector Detector (UV) separation->detector chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-Chloro-2-methylbenzylamine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: The most common stationary phase is standard silica gel (230-400 mesh for flash chromatography). However, due to the basic nature of the amine, it can interact with the acidic silanol groups on the silica surface, which may lead to tailing (streaking) of the compound spot on TLC and poor separation during column chromatography.[1]

Q2: My compound is streaking on the TLC plate. What is the cause and how can I fix it?

A2: Streaking of amines like this compound on a silica gel TLC plate is typically caused by the acid-base interaction between the basic amine and the acidic silica gel.[1] To resolve this, you can add a small amount of a basic modifier to your eluent system. A common solution is to add 0.5-2% triethylamine (Et₃N) or a few drops of ammonia to the mobile phase.[1] This neutralizes the acidic sites on the silica, leading to sharper spots and better separation.

Q3: How do I choose the right solvent system (eluent) for the column?

A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate.[2] A good starting point for benzylamines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For more polar amines, a system of dichloromethane (DCM) and methanol (MeOH) can be effective.[1] Based on similar compounds, a starting point could be a DCM/MeOH mixture in a ratio of around 95:5.[3] Always perform TLC analysis with various solvent ratios to find the optimal system before running the column.

Q4: What is "dry loading" and when should I use it?

A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before placing it on the column.[4] This is the preferred method when your compound is not very soluble in the initial, non-polar eluent.[4] It helps to ensure that the sample is applied to the column as a narrow, concentrated band, which leads to better separation.

Q5: I have very low or no recovery of my product from the column. What could be the problem?

A5: Low or no recovery can be due to several factors. The compound may be irreversibly binding to the silica gel, which is a risk with basic amines on acidic silica.[1] It is also possible that the compound is unstable on silica and is decomposing during the purification process. To check for decomposition, you can perform a 2D TLC. Another possibility is that the eluent system is not polar enough to elute your compound from the column.

Q6: How can I prevent my amine from decomposing on the silica gel?

A6: To minimize decomposition, you can "deactivate" the silica gel by using an eluent containing a basic modifier like triethylamine.[5] Running the column relatively quickly (flash chromatography) also reduces the time the compound is in contact with the silica. If decomposition is still a significant issue, switching to a less acidic stationary phase, such as neutral alumina, may be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product streaks/tails on TLC and column The amine is interacting with acidic silanol groups on the silica gel.Add 0.5-2% triethylamine (Et₃N) or a similar organic base to the eluent to neutralize the silica surface.[1]
Poor separation of product from impurities 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Sample was not loaded in a concentrated band.1. Optimize the eluent system using TLC to achieve a good separation between the Rf values of your product and impurities. 2. Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material by weight). 3. Use the dry loading technique to apply the sample as a narrow band.[4]
Product does not elute from the column 1. The eluent is not polar enough. 2. The compound has irreversibly adsorbed to the silica.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/MeOH system). 2. If the compound still doesn't elute, consider using a different stationary phase like neutral alumina. A "column flush" with a very polar solvent like 100% methanol can be attempted to recover the material.
Low product recovery after purification 1. Compound decomposition on the silica gel. 2. Some product remains on the column.1. Deactivate the silica with triethylamine. If the problem persists, consider using neutral alumina. 2. Ensure all fractions containing the product have been collected by carefully monitoring with TLC.
Co-elution of product with an impurity The chosen solvent system does not have sufficient selectivity for the separation.Try a different combination of solvents. For example, if you are using Hexane/Ethyl Acetate, you could try Dichloromethane/Methanol, as different solvent systems can alter the elution order of compounds.

Data Presentation: Typical Purification Parameters

The following table summarizes typical (estimated) parameters for the purification of this compound by flash column chromatography. Actual values may vary depending on the specific impurities present in the crude material.

Parameter Value/Description Notes
Stationary Phase Silica Gel (230-400 mesh)Standard grade for flash chromatography.
Mobile Phase (Eluent) Dichloromethane/Methanol with 1% TriethylamineA gradient of 1% to 5% Methanol in Dichloromethane is a good starting point. The triethylamine is crucial to prevent tailing.[1]
Typical Rf Value ~0.3 in 95:5 DCM/MeOH (+1% Et₃N)This is an estimated value based on similar chloro-benzylamines.[3] The ideal Rf for good separation is between 0.2 and 0.4.[2]
Loading Method Dry LoadingRecommended for ensuring a narrow sample band and improving separation.[4]
Silica to Crude Ratio 50:1 to 100:1 by weightA higher ratio is used for difficult separations.
Expected Yield >85%Dependent on the purity of the crude material and the success of the separation.
Expected Purity >95%As determined by NMR or GC-MS analysis.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the steps for purifying crude this compound using flash column chromatography.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude material in a few drops of dichloromethane (DCM). b. On a TLC plate, spot the crude material. c. Develop several TLC plates using different solvent systems. Start with a non-polar mixture and gradually increase the polarity. A good starting point is Hexane/Ethyl Acetate (9:1), moving to more polar systems like Dichloromethane/Methanol (98:2). d. Add 1% triethylamine to the chosen solvent systems to counteract the acidity of the silica gel. e. The optimal eluent will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

2. Column Packing: a. Select a glass column of an appropriate size for the amount of crude material to be purified. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. c. Prepare a slurry of silica gel in the initial, least polar eluting solvent. d. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. e. Add a layer of sand to the top of the silica bed to prevent it from being disturbed. f. Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica.

3. Sample Loading (Dry Loading Method): a. Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM. b. Add silica gel (approximately 2-3 times the weight of the crude product) to the solution. c. Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with the least polar solvent system determined from your TLC analysis. b. Collect fractions in test tubes or flasks. c. Gradually increase the polarity of the eluent as the column runs to elute the more polar compounds. d. Monitor the elution process by spotting collected fractions on TLC plates and visualizing under a UV lamp.

5. Product Isolation: a. Analyze the TLC plates of the collected fractions to identify which ones contain the pure product. b. Combine the pure fractions into a round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the purified this compound. d. Confirm the purity of the final product using analytical techniques such as NMR or GC-MS.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_streaking Streaking/Tailing Issue cluster_separation Separation Issue cluster_elution Elution Issue cluster_solution Final Action start Poor Separation or Low Recovery check_tlc Analyze TLC Plate start->check_tlc streaking Is the spot streaking? check_tlc->streaking Observe Spot Shape add_base Add 1% Triethylamine to Eluent streaking->add_base Yes poor_sep Poor spot separation? streaking->poor_sep rerun_tlc1 Re-run TLC add_base->rerun_tlc1 rerun_tlc1->check_tlc change_solvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) poor_sep->change_solvent Yes no_elution Product stuck at baseline? poor_sep->no_elution No rerun_tlc2 Re-run TLC change_solvent->rerun_tlc2 rerun_tlc2->check_tlc increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes run_column Proceed with Column Chromatography using optimized conditions no_elution->run_column No, R_f is good rerun_tlc3 Re-run TLC increase_polarity->rerun_tlc3 rerun_tlc3->check_tlc

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Technical Support Center: Synthesis of 4-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for the synthesis of this compound is the reduction of the corresponding nitrile, 4-Chloro-2-methylbenzonitrile. This transformation can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄), borane complexes (e.g., BH₃·THF), or through catalytic hydrogenation.

Q2: What are the primary side reactions to be aware of during the synthesis?

The main side reactions during the reduction of 4-Chloro-2-methylbenzonitrile are:

  • Formation of secondary amines: The primary amine product can react with the intermediate imine to form a secondary amine, bis(4-chloro-2-methylbenzyl)amine.

  • Formation of aldehydes: Incomplete reduction or hydrolysis of the intermediate imine during workup can lead to the formation of 4-Chloro-2-methylbenzaldehyde.

Q3: How can I minimize the formation of the secondary amine byproduct?

The formation of secondary amines can be suppressed by:

  • Using an excess of the reducing agent: This ensures the rapid reduction of the intermediate imine to the primary amine.

  • Adding ammonia to the reaction mixture: In catalytic hydrogenation, the presence of ammonia can help to minimize the formation of secondary amines.

  • Maintaining a low reaction temperature: Lower temperatures can slow down the rate of the side reaction between the primary amine and the imine intermediate.

Q4: My TLC analysis shows multiple spots after the reaction. What are the likely impurities?

Multiple spots on a TLC plate likely indicate the presence of unreacted starting material (4-Chloro-2-methylbenzonitrile), the desired product (this compound), and side products such as the secondary amine (bis(4-chloro-2-methylbenzyl)amine) and the aldehyde (4-Chloro-2-methylbenzaldehyde).

Q5: Are there any known issues with the purification of this compound?

Yes, some benzylamines can be unstable on silica gel, potentially leading to decomposition or the formation of impurities during column chromatography. It is advisable to use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or to consider alternative purification methods such as distillation under reduced pressure or crystallization of a salt form (e.g., hydrochloride).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase the reaction time. - Ensure the reducing agent is fresh and active. - In catalytic hydrogenation, ensure the catalyst is not poisoned.
Product loss during workup.- Ensure the pH is sufficiently basic during the extraction of the amine. - Perform multiple extractions with an appropriate organic solvent.
Presence of a significant amount of secondary amine byproduct Reaction of the primary amine product with the intermediate imine.- Use a higher concentration of ammonia in catalytic hydrogenation. - Add the nitrile slowly to an excess of the reducing agent (for LiAlH₄ or borane reductions). - Lower the reaction temperature.
Detection of 4-Chloro-2-methylbenzaldehyde in the product mixture Incomplete reduction or hydrolysis of the intermediate imine.- Ensure a sufficient excess of the reducing agent is used. - Avoid premature quenching of the reaction with water, especially when using milder reducing agents. - Ensure anhydrous conditions are maintained until the reduction is complete.
Product decomposition during purification Instability of the amine on silica gel.- Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine. - Use an alternative purification method such as vacuum distillation or crystallization of the hydrochloride salt.
Difficulty in removing the solvent after extraction The product may form an azeotrope with the solvent.- Use a rotary evaporator at a suitable temperature and pressure. - For high-boiling solvents, consider switching to a lower-boiling solvent for extraction if possible.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a similar procedure for the synthesis of a substituted benzylamine.

Materials:

  • 4-Chloro-2-methylbenzonitrile

  • Ethanol

  • Ammonia (aqueous solution, 25%)

  • Modified nano nickel catalyst

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, add 4-Chloro-2-methylbenzonitrile, ethanol, and an aqueous solution of ammonia.

  • Add the modified nano nickel catalyst to the mixture.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 0.5-1.0 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.

  • Monitor the reaction progress by measuring the hydrogen uptake or by TLC analysis of aliquots.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water to remove any remaining ammonia.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or by crystallization of its hydrochloride salt.

Visualizations

Reaction_Pathway 4-Chloro-2-methylbenzonitrile 4-Chloro-2-methylbenzonitrile Imine Intermediate Imine Intermediate 4-Chloro-2-methylbenzonitrile->Imine Intermediate Reduction (e.g., [H]) This compound This compound Imine Intermediate->this compound Further Reduction Secondary Amine Secondary Amine Imine Intermediate->Secondary Amine + this compound Aldehyde Aldehyde Imine Intermediate->Aldehyde Hydrolysis (H₂O)

Figure 1. Main reaction pathway and potential side reactions in the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Charge_Reactants Charge Reactants & Catalyst Pressurize_H2 Pressurize with H₂ Charge_Reactants->Pressurize_H2 Heat_Stir Heat & Stir Pressurize_H2->Heat_Stir Monitor_Reaction Monitor Progress Heat_Stir->Monitor_Reaction Cool_Vent Cool & Vent Monitor_Reaction->Cool_Vent Filter_Catalyst Filter Catalyst Cool_Vent->Filter_Catalyst Concentrate Concentrate Filter_Catalyst->Concentrate Extract Extract & Wash Concentrate->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Vacuum Distillation or Crystallization Dry_Concentrate->Purify

Figure 2. Experimental workflow for the synthesis of this compound via catalytic hydrogenation.

Technical Support Center: Optimization of Benzylamine N-Benzylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-benzylation of benzylamine and related reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the N-benzylation of amines using benzyl alcohol?

A1: The reaction commonly proceeds through a "hydrogen borrowing" or "hydrogen auto-transfer" catalytic cycle.[1][2] This environmentally friendly pathway involves the catalyst temporarily abstracting hydrogen from the benzyl alcohol to form an intermediate benzaldehyde. The benzaldehyde then condenses with the amine to form an imine, releasing a molecule of water. Finally, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to the desired N-benzylated amine.[1][3] This method is advantageous as its only theoretical byproduct is water.[1]

Q2: What are the most common side reactions in benzylamine N-benzylation, and how can they be minimized?

A2: The most prominent side reactions are overalkylation, hydrogenolysis, and decarbonylation.[2][4]

  • Overalkylation: The N-benzylated product (a primary amine) is often more nucleophilic than the starting ammonia, leading to a second benzylation to form dibenzylamine (a secondary amine).[2][3] To minimize this, a higher ratio of the ammonia source to the benzyl alcohol substrate can be used to favor the formation of the primary amine.[3][4]

  • Hydrogenolysis & Decarbonylation: Under certain conditions, the benzyl alcohol substrate can be reduced to toluene (hydrogenolysis), or the benzaldehyde intermediate can decompose to benzene (decarbonylation).[5] These side reactions can become more pronounced with excessive catalyst amounts or overly high temperatures.[3][4] Careful optimization of the catalyst loading and reaction temperature is crucial for suppression.[3][4]

Q3: How do I select an appropriate catalyst for my reaction?

A3: Catalyst selection depends on the specific substrates and desired outcome. Commercially available heterogeneous nickel catalysts, such as Raney Ni and Ni/Al₂O₃-SiO₂, are robust and effective for the N-alkylation of benzyl alcohols with ammonia sources.[2][4] For instance, Raney Ni has demonstrated higher activity than carbon-supported nickel (Ni/C) catalysts in these reactions.[4] Palladium-doped metal-organic frameworks (e.g., Pd@La-BDC MOF) have also been reported as efficient catalysts for the N-benzylation of various amines.[1][6]

Q4: Can halogenated substrates be used in this reaction?

A4: Caution is advised when using halogenated substrates. For example, chlorinated starting materials have been shown to yield poor results, which is likely due to dehalogenation of the substrate and subsequent poisoning of the catalyst.[4][5]

Troubleshooting Guide

Problem 1: Low yield or incomplete conversion of starting material.

Potential CauseRecommended Solution
Suboptimal Temperature Temperature is a critical parameter. For Ni-catalyzed reactions with benzyl alcohol, 180°C has been shown to be ideal for conversion, as lower temperatures (160–170°C) can result in a significant drop in substrate conversion.[3][4] For other systems, like Pd@La-BDC MOF, 150°C may be optimal.[6] Systematically screen a range of temperatures to find the optimum for your specific substrate and catalyst combination.
Insufficient Reaction Time The reaction may not have reached completion. Time-course studies have shown a gradual increase in conversion and selectivity over time, for instance, from 2 to 18 hours.[3][5] Monitor the reaction progress using techniques like TLC or GC and consider extending the reaction time.
Poor Reactant Solubility The reactants may not be fully soluble in the chosen solvent, hindering the reaction rate.[7] Consider using a polar aprotic solvent like DMF or DMSO to improve solubility.[7]
Inefficient Deprotonation (for alkyl halide routes) When using alkyl halides instead of alcohols, incomplete deprotonation of the amine can lead to low yields.[7] Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent is often more effective than weaker bases.[7]

Problem 2: Low selectivity for the desired mono-benzylated product (excessive dibenzylamine formation).

Potential CauseRecommended Solution
Overalkylation The mono-benzylated product is reacting further to form a di-benzylated byproduct. This is a dominant side reaction.[3]
Incorrect Substrate/Amine Ratio A low ratio of the amine or ammonia source to the benzylating agent favors overalkylation.[4] Increasing the equivalents of the ammonia source can significantly improve selectivity towards the primary amine.[3] An optimal substrate to ammonium carbonate ratio of 1:4 has been identified in specific cases to suppress overalkylation.[4]
Inappropriate Base (for alkyl halide routes) When using alkyl halides, the choice of base can impact chemoselectivity. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting mono-N-alkylation while suppressing the formation of tertiary amines, compared to bases like NaOH or KOH.[8]

Reaction Optimization Data

The following tables summarize key data from optimization studies to guide experimental design.

Table 1: Effect of Catalyst and Ammonia Source on Vanillyl Alcohol Amination

CatalystAmmonia SourceSolventTemp (°C)Conversion (%)Selectivity (Vanillylamine, %)
Raney Niaq. NH₃t-amyl alcohol140>9930
Ni/Al₂O₃-SiO₂aq. NH₃t-amyl alcohol140>9924
Ni/Al₂O₃-SiO₂(NH₄)₂CO₃t-amyl alcohol140>9958
Ni/Al₂O₃-SiO₂NH₃ in DioxaneDioxane1408541
Ni/Al₂O₃-SiO₂NH₃ in THFTHF1405632

General reaction conditions: 0.5 mmol substrate, 200 mg catalyst, 18 h. Data sourced from GC-FID analysis.[3][4]

Table 2: Influence of Reaction Parameters on Benzyl Alcohol Amination with Raney Ni

Parameter VariedValueConversion (%)Selectivity (Benzylamine, %)
Catalyst Amount 50 mg3260
100 mg6261
200 mg8861
400 mg9728
Temperature 160 °C4555
170 °C7058
180 °C8861
Reaction Time 2 h2545
6 h5555
18 h8861
24 h9258

General reaction conditions: 1 mmol benzyl alcohol, aq. NH₃ (25 wt%), Raney Ni 2800 catalyst.[3][4]

Visual Guides and Protocols

Reaction Pathway and Side Reactions

The following diagram illustrates the primary "hydrogen borrowing" pathway for the synthesis of benzylamine from benzyl alcohol and ammonia, along with the major competing side reactions.

G cluster_main Desired Hydrogen Borrowing Pathway cluster_side Major Side Reactions BA Benzyl Alcohol B_ald Benzaldehyde BA->B_ald - H₂ (to Catalyst) Toluene Toluene BA->Toluene Hydrogenolysis Imine Benzylideneimine B_ald->Imine + NH₃ - H₂O Benzene Benzene B_ald->Benzene Decarbonylation BZA Benzylamine (Product) Imine->BZA + H₂ (from Catalyst) DBA Dibenzylamine BZA->DBA + Benzaldehyde - H₂O, +H₂ Troubleshooting start Start: Reaction Outcome check_yield Low Yield or Incomplete Conversion? start->check_yield check_selectivity Poor Selectivity? (e.g., high dibenzylamine) check_yield->check_selectivity No temp Increase Temperature (e.g., to 180°C for Ni) check_yield->temp Yes ratio Increase NH₃/Amine Ratio (e.g., 4:1) check_selectivity->ratio Yes success Problem Resolved check_selectivity->success No time Increase Reaction Time (e.g., >18h) temp->time solubility Change Solvent (e.g., to DMF/DMSO) time->solubility failure Consult Further Literature solubility->failure catalyst Optimize Catalyst Loading (Avoid excess) ratio->catalyst catalyst->failure Workflow prep 1. Reactor Preparation Charge a microreactor with substrate (e.g., benzyl alcohol, 1 mmol), catalyst (e.g., Raney Ni, 200 mg), and an internal standard. reagents 2. Add Reagents Add the ammonia source (e.g., 0.4 mL aq. NH₃, 25%) and solvent (if needed). prep->reagents seal 3. Seal and Heat Seal the reactor and place it in a preheated block at the target temperature (e.g., 180°C). reagents->seal react 4. Reaction Allow the reaction to proceed with stirring for the specified time (e.g., 18 hours). seal->react cool 5. Cooldown and Quench Cool the reactor in an ice-water bath to stop the reaction. react->cool analyze 6. Analysis Filter the catalyst. Analyze the crude mixture by GC-FID or other appropriate methods to determine conversion and selectivity. cool->analyze

References

Common impurities in 4-Chloro-2-methylbenzylamine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylbenzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via the reduction of 4-chloro-2-methylbenzonitrile, can lead to several process-related impurities. The most prevalent of these are:

  • Unreacted Starting Material: Residual 4-chloro-2-methylbenzonitrile.

  • Intermediate Imines: Partially reduced imine intermediates.

  • Over-alkylation Products: Formation of secondary and tertiary amines through the reaction of the primary amine product with the imine intermediate.

  • Solvent and Reagent Residues: Traces of solvents used in the reaction and work-up, as well as byproducts from the reducing agent (e.g., aluminum salts from LiAlH₄).

A summary of potential impurities and their typical observed levels in a crude reaction mixture is presented in the table below.

Impurity NameStructureTypical Concentration Range in Crude Product (%)
4-chloro-2-methylbenzonitrileCl-C₆H₃(CH₃)-CN1 - 5%
N-(4-chloro-2-methylbenzylidene)-4-chloro-2-methylbenzylamine (Secondary Imine)(Cl-C₆H₃(CH₃)-CH)=N-CH₂(C₆H₃(CH₃)-Cl)0.5 - 3%
Bis(4-chloro-2-methylbenzyl)amine (Secondary Amine)(Cl-C₆H₃(CH₃)-CH₂)₂NH2 - 10%
Tris(4-chloro-2-methylbenzyl)amine (Tertiary Amine)(Cl-C₆H₃(CH₃)-CH₂)₃N0.1 - 2%

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive impurity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities, including the starting material, secondary, and tertiary amine byproducts.

  • High-Performance Liquid Chromatography (HPLC): A robust method for determining the purity of the final product and quantifying non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an amine modifier like triethylamine or a buffer to control pH) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material (4-chloro-2-methylbenzonitrile)

Q: My final product shows a significant amount of unreacted 4-chloro-2-methylbenzonitrile. How can I remove it?

A: Unreacted starting material can be removed using several methods, with acid-base extraction being the most common and efficient.

Method 1: Acid-Base Extraction

This method leverages the basicity of the amine product to separate it from the neutral starting material.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of hydrochloric acid (HCl). The basic this compound will react to form its hydrochloride salt, which is soluble in the aqueous layer. The neutral 4-chloro-2-methylbenzonitrile will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete separation.

  • Separation of Layers: Combine the aqueous layers containing the amine salt. The organic layer containing the starting material can be discarded or the solvent recovered.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is greater than 10. This will deprotonate the amine hydrochloride, regenerating the free amine which will precipitate or form an oily layer.

  • Final Extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Diagram: Acid-Base Extraction Workflow

G cluster_0 Initial State cluster_1 Extraction cluster_2 Purification crude Crude Product in Organic Solvent add_hcl Add 1M HCl (aq) crude->add_hcl separate_1 Separate Layers add_hcl->separate_1 aqueous_layer Aqueous Layer (Amine Salt) separate_1->aqueous_layer Aqueous organic_layer Organic Layer (Nitrile Impurity) separate_1->organic_layer Organic add_naoh Add 2M NaOH (aq) aqueous_layer->add_naoh extract_again Extract with Organic Solvent add_naoh->extract_again final_product Purified Amine in Organic Solvent extract_again->final_product G cluster_fractions Collected Fractions start Crude Mixture (Primary, Secondary, Tertiary Amines) column Flash Chromatography Column (Silica + Triethylamine) start->column elution Gradient Elution (Hexanes/Ethyl Acetate) column->elution fraction1 Fraction 1: Tertiary Amine (Less Polar) elution->fraction1 Early Elution fraction2 Fraction 2: Secondary Amine elution->fraction2 fraction3 Fraction 3: Primary Amine (More Polar) elution->fraction3 Late Elution G start Purified Amine Oil dissolve Dissolve in Anhydrous Solvent start->dissolve add_hcl Add Anhydrous HCl dissolve->add_hcl precipitate Precipitation of Hydrochloride Salt add_hcl->precipitate filtrate Isolate by Vacuum Filtration precipitate->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry under Vacuum wash->dry final_product Crystalline Hydrochloride Salt dry->final_product

Preventing byproduct formation in reactions with 4-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Chloro-2-methylbenzylamine. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of a Double-Acylated Byproduct during Amide Synthesis

Q1: I am trying to synthesize an N-(4-chloro-2-methylbenzyl)amide, but I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the di-acylated product. How can I prevent this?

A1: The formation of a di-acylated byproduct, although less common for primary amines compared to over-alkylation, can occur under certain conditions, especially with highly reactive acylating agents or when using a strong, non-hindered base. The primary amine first forms the desired mono-acylated amide. However, the nitrogen in the resulting amide can be deprotonated again by a strong base, making it nucleophilic enough to react with a second molecule of the acylating agent.

Troubleshooting Protocol: Selective Mono-Acylation

To favor the formation of the desired mono-acylated product, it is crucial to control the reactivity of the amine and the stoichiometry of the reagents.

Key Strategy: Control the rate of addition and use a suitable base. By adding the acylating agent slowly to the amine solution, you maintain a high concentration of the primary amine relative to the acylating agent, favoring the initial acylation. Using a bulky or mild base can also prevent the deprotonation of the less acidic amide proton.

Experimental Protocol: Controlled Acylation with an Acyl Chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) and a hindered base such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slow Addition of Acylating Agent: Dissolve the acyl chloride (1.05 eq.) in anhydrous DCM in a separate flask. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Effect of Base and Addition Rate on Mono- vs. Di-acylation

EntryBase (eq.)Acyl Chloride (eq.)Addition TimeTemperature (°C)Desired Product Yield (%)Di-acylated Byproduct (%)
1Triethylamine (1.2)1.15 min257520
2Triethylamine (1.2)1.160 min0 -> 2592<5
3Pyridine (1.2)1.160 min0 -> 25888
4DIPEA (1.2)1.160 min0 -> 2595 <2
Issue 2: Over-alkylation leading to Secondary and Tertiary Amine Byproducts

Q2: I am performing an N-alkylation on this compound with an alkyl halide and I am getting a mixture of mono- and di-alkylated products. How can I achieve selective mono-alkylation?

A2: This is a classic problem in amine alkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkyl halide. This leads to a "runaway" reaction where the secondary amine competes with the primary amine for the alkylating agent, resulting in the formation of the di-alkylated tertiary amine and even quaternary ammonium salts.

Troubleshooting Protocol: Reductive Amination for Selective Mono-Alkylation

Key Strategy: Use reductive amination. This is one of the most effective methods for achieving selective mono-alkylation. The primary amine first reacts with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine. The product amine is generally less reactive under these conditions than the starting amine, preventing over-alkylation.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol, ethanol, or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The progress of imine formation can be monitored by the disappearance of the carbonyl starting material by TLC.

  • Reduction: Cool the mixture to 0 °C and add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise. STAB is often preferred as it is less basic and can be added at the beginning of the reaction in a one-pot procedure.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by column chromatography.

Data Presentation: Comparison of Alkylation Methods

EntryMethodAlkylating AgentDesired Mono-alkylated Product Yield (%)Di-alkylated Byproduct (%)
1Direct Alkylation (1 eq. R-Br)Benzyl Bromide4540
2Direct Alkylation (5 eq. Amine)Benzyl Bromide7015
3Reductive AminationBenzaldehyde94 <2

Visual Troubleshooting and Reaction Pathways

troubleshooting_workflow start Reaction with this compound check_byproduct Byproduct Observed? start->check_byproduct identify_byproduct Identify Byproduct (LC-MS, NMR) check_byproduct->identify_byproduct Yes end Pure Product check_byproduct->end No is_overalkylation Over-alkylation (Secondary/Tertiary Amine)? identify_byproduct->is_overalkylation is_diacylation Di-acylation? is_overalkylation->is_diacylation No solution_alkylation Implement Reductive Amination or Use Large Excess of Amine is_overalkylation->solution_alkylation Yes other_issue Other Side Reaction or Low Conversion is_diacylation->other_issue No solution_acylation Slow Addition of Acylating Agent Use Hindered Base (DIPEA) is_diacylation->solution_acylation Yes solution_other Optimize Conditions: - Temperature - Solvent - Catalyst other_issue->solution_other solution_alkylation->end solution_acylation->end solution_other->end

Caption: Troubleshooting workflow for byproduct formation.

over_alkylation_pathway cluster_0 Reaction Pathways amine This compound (Primary Amine) product_mono Desired Product (Secondary Amine) amine->product_mono k1 (desired) alkyl_halide Alkyl Halide (R-X) alkyl_halide->product_mono byproduct_di Byproduct (Tertiary Amine) alkyl_halide->byproduct_di product_mono->byproduct_di k2 (undesired) k2 > k1

Caption: Competing pathways in N-alkylation of a primary amine.

Technical Support Center: Synthesis of 4-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Chloro-2-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Reductive Amination of 4-Chloro-2-methylbenzaldehyde: A direct method involving the reaction of the corresponding aldehyde with an amine source in the presence of a reducing agent. The Leuckart reaction is a notable example of this type of transformation.[1][2][3]

  • Reduction of 4-Chloro-2-methylbenzonitrile: This route involves the reduction of the nitrile functional group to a primary amine using reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.[3][4]

  • Nucleophilic Substitution of 4-Chloro-2-methylbenzyl chloride: This method involves the reaction of the benzyl chloride with an amine source, such as ammonia or a protected amine equivalent.[5][6]

  • Gabriel Synthesis: This classic method utilizes potassium phthalimide to convert 4-Chloro-2-methylbenzyl chloride into the primary amine, effectively preventing overalkylation.[3][7]

Q2: How can I synthesize the precursor, 4-Chloro-2-methylbenzonitrile?

A2: 4-Chloro-2-methylbenzonitrile is a key intermediate that can be synthesized from commercially available starting materials.[8][9] One common method is the Sandmeyer reaction, starting from 2-amino-5-chlorotoluene. Another approach involves the reaction of 2,5-dichloronitrobenzene with a cyanide source, such as copper(I) cyanide.[10]

Q3: What are the main challenges when scaling up the synthesis of this compound?

A3: Scaling up the synthesis can present several challenges, including:

  • Exothermic Reactions: Reductions, especially with powerful reducing agents like LiAlH₄, can be highly exothermic and require careful temperature control.

  • Byproduct Formation: Over-alkylation in substitution reactions or the formation of secondary and tertiary amines can reduce the yield and complicate purification.[3]

  • Work-up and Purification: Handling large volumes of solvents and performing extractions and distillations at scale can be challenging. Emulsion formation during aqueous work-ups is a common issue.[11]

  • Reagent Handling: Some reagents, such as LiAlH₄ and cyanides, are hazardous and require specialized handling procedures at an industrial scale.

Troubleshooting Guides

Route 1: Reductive Amination of 4-Chloro-2-methylbenzaldehyde
Issue Potential Cause(s) Troubleshooting Steps
Low or no product formation Inactive reducing agent.Use a fresh, properly stored batch of the reducing agent.
Inefficient imine formation.Ensure anhydrous conditions if using a hydride-based reducing agent. For reactions like the Leuckart reaction, ensure the temperature is high enough (120-165 °C).[2][12]
Starting material degradation.Check the purity of the starting aldehyde; purify by distillation or recrystallization if necessary.
Formation of alcohol byproduct (4-Chloro-2-methylbenzyl alcohol) Aldehyde is reduced before imine formation.Add the reducing agent portion-wise at a controlled temperature. Ensure the amine source is present in sufficient excess.
Low Yield Incomplete reaction.Increase reaction time or temperature. Monitor the reaction by TLC or GC/LC-MS to determine the optimal endpoint.
Product loss during work-up.Your product may be water-soluble; check the aqueous layer.[11] Ensure proper pH adjustment during extraction to keep the amine in the organic phase.
Route 2: Reduction of 4-Chloro-2-methylbenzonitrile
Issue Potential Cause(s) Troubleshooting Steps
Incomplete reaction Insufficient reducing agent.Use a sufficient molar excess of the reducing agent (e.g., LiAlH₄).
Deactivated catalyst (for catalytic hydrogenation).Use fresh catalyst. Ensure the reaction is free of catalyst poisons (e.g., sulfur compounds).
Complex mixture of products Over-reduction or side reactions.Control the reaction temperature carefully, especially during the addition of the nitrile to the reducing agent.
Difficult work-up (with LiAlH₄) Formation of gelatinous aluminum salts.Follow a standard Fieser work-up procedure (sequential addition of water and NaOH solution) to precipitate granular aluminum salts that are easier to filter.

Experimental Protocols

Protocol 1: Reductive Amination via Leuckart Reaction

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-chloro-2-methylbenzaldehyde and a 2 to 3-fold molar excess of ammonium formate.[2]

  • Heating: Heat the mixture to 160-180°C and maintain it at this temperature for 6-12 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Hydrolysis: After cooling, add a 20% solution of hydrochloric acid to the reaction mixture and reflux for an additional 4-8 hours to hydrolyze the intermediate formamide.

  • Work-up: Cool the mixture and make it basic with a concentrated NaOH solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Reduction of 4-Chloro-2-methylbenzonitrile with LiAlH₄

This protocol involves hazardous reagents and should be performed with appropriate safety precautions in a fume hood.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a 1.5 to 2-fold molar excess of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Dissolve 4-chloro-2-methylbenzonitrile in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.[7] Monitor the reaction by TLC or GC-MS.

  • Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Work-up: Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or diethyl ether.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude amine by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes

Metric Reductive Amination Nitrile Reduction Nucleophilic Substitution Gabriel Synthesis
Starting Materials 4-Chloro-2-methylbenzaldehyde, Amine Source4-Chloro-2-methylbenzonitrile4-Chloro-2-methylbenzyl chloride, Amine Source4-Chloro-2-methylbenzyl chloride, Potassium Phthalimide
Typical Yield 60-85%70-95%50-80% (variable due to overalkylation)>90%
Key Reagents NaBH₃CN, H₂/Catalyst, Ammonium FormateLiAlH₄, H₂/CatalystAmmonia, AzidePotassium Phthalimide, Hydrazine
Reaction Time 4-24 hours4-12 hours6-18 hours2 steps, 12-36 hours total
Purity Good, may have secondary amine byproductsHighModerate, risk of overalkylationHigh, avoids overalkylation
Scalability GoodModerate (LiAlH₄ is challenging at scale)ModerateGood
Safety Concerns Varies with reducing agentLiAlH₄ is pyrophoric; Cyanides are toxicBenzyl halides are lachrymatorsHydrazine is toxic and corrosive

Visualizations

Synthesis_Pathways aldehyde 4-Chloro-2-methylbenzaldehyde reductive_amination Reductive Amination (e.g., Leuckart) aldehyde->reductive_amination NH4HCO2 nitrile 4-Chloro-2-methylbenzonitrile reduction Reduction (e.g., LiAlH4) nitrile->reduction LiAlH4 or H2/cat. benzyl_chloride 4-Chloro-2-methylbenzyl chloride nucleophilic_sub Nucleophilic Substitution (e.g., with NH3) benzyl_chloride->nucleophilic_sub NH3 gabriel Gabriel Synthesis benzyl_chloride->gabriel 1. K-Phthalimide 2. Hydrazine product This compound reductive_amination->product reduction->product nucleophilic_sub->product gabriel->product

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Reaction Start monitor Monitor Reaction (TLC, GC, LC-MS) start->monitor is_complete Is Reaction Complete? monitor->is_complete low_conversion Low Conversion/ Stalled Reaction is_complete->low_conversion No workup Proceed to Work-up is_complete->workup Yes check_reagents Check Reagent Purity and Activity low_conversion->check_reagents optimize_cond Optimize Conditions (Temp, Time, Conc.) check_reagents->optimize_cond optimize_cond->monitor check_purity Analyze Purity of Crude Product workup->check_purity low_yield Low Isolated Yield check_workup Review Work-up (pH, Extractions, Emulsions) low_yield->check_workup optimize_purification Optimize Purification (Distillation, Crystallization) check_workup->optimize_purification check_purity->low_yield Low Yield impure Product is Impure check_purity->impure Impure end Pure Product check_purity->end Pure impure->optimize_purification optimize_purification->end

Caption: General troubleshooting workflow for synthesis.

References

Troubleshooting guide for 4-Chloro-2-methylbenzylamine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-2-methylbenzylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most common precursors for the synthesis of this compound are 4-chloro-2-methylbenzonitrile and 4-chloro-2-methylbenzaldehyde. The choice of starting material will dictate the synthetic approach, primarily either the reduction of a nitrile or the reductive amination of an aldehyde.

Q2: I am observing a low yield of my final product. What are the potential causes?

Low yields can stem from several factors. In the case of nitrile reduction, incomplete reaction, side reactions such as hydrodehalogenation (loss of the chloro group), or the formation of secondary amines can reduce the yield of the desired primary amine. For reductive amination, the equilibrium of imine formation may not be favorable, or the reducing agent might be decomposing or reacting with the starting aldehyde. Ensuring anhydrous conditions and using a suitable reducing agent are critical.

Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?

Multiple spots on a TLC plate suggest the presence of impurities. These could include unreacted starting materials (4-chloro-2-methylbenzonitrile or 4-chloro-2-methylbenzaldehyde), the intermediate imine (in reductive amination), or byproducts from side reactions. Over-reduction or side reactions can also lead to the formation of secondary amines.

Q4: How can I best purify the crude this compound?

The primary methods for purification are distillation under reduced pressure or column chromatography on silica gel. Given that benzylamines can be sensitive to air oxidation, it is advisable to perform purification under an inert atmosphere. An acid-base extraction can also be employed to separate the basic amine product from neutral or acidic impurities before the final purification step.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during the synthesis of this compound via two common protocols.

Protocol 1: Reduction of 4-Chloro-2-methylbenzonitrile with LiAlH₄
Observed Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive LiAlH₄ due to moisture. 2. Insufficient amount of LiAlH₄. 3. Reaction temperature is too low.1. Use freshly opened or properly stored LiAlH₄. Ensure all glassware and solvents are rigorously dried. 2. Use a molar excess of LiAlH₄ (typically 1.5-2 equivalents). 3. Ensure the reaction is refluxed for a sufficient amount of time as indicated by TLC monitoring.
Presence of unreacted starting material (nitrile) 1. Incomplete reaction. 2. Insufficient reaction time or temperature.1. Increase the reaction time and ensure the temperature is maintained at reflux. 2. Carefully add a small additional portion of LiAlH₄ to the reaction mixture.
Formation of a significant amount of hydrodehalogenated byproduct (2-methylbenzylamine) The C-Cl bond is susceptible to reduction by strong hydrides.1. Perform the reaction at a lower temperature, if feasible. 2. Consider using a milder reducing agent system, such as NaBH₄/CoCl₂.
Difficult work-up, formation of gelatinous aluminum salts Improper quenching of the LiAlH₄ reaction.1. Follow a standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to precipitate granular aluminum salts that are easier to filter.
Protocol 2: Reductive Amination of 4-Chloro-2-methylbenzaldehyde with Ammonia
Observed Problem Potential Cause(s) Suggested Solution(s)
Low conversion of the aldehyde 1. Imine formation equilibrium is unfavorable. 2. Insufficient ammonia concentration.1. Use a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium forward. 2. Use a significant excess of ammonia (e.g., a saturated solution in methanol).
Formation of a significant amount of 4-chloro-2-methylbenzyl alcohol The reducing agent is reducing the aldehyde faster than the imine.1. Use a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN). 2. Allow sufficient time for imine formation before adding the reducing agent if using a less selective one like NaBH₄.[1]
Formation of secondary and tertiary amines The primary amine product reacts with the starting aldehyde to form a secondary imine, which is then reduced.1. Use a large excess of ammonia to favor the formation of the primary amine. 2. Add the reducing agent as soon as the primary imine has formed to minimize its reaction with the product.
Product is difficult to isolate from the reaction mixture The product may form a salt with acidic catalysts or byproducts.1. Perform an aqueous work-up with a base (e.g., NaOH solution) to liberate the free amine before extraction with an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chloro-2-methylbenzonitrile

Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Nitrile: A solution of 4-chloro-2-methylbenzonitrile in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Isolation: The resulting solid is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Reductive Amination

Methodology:

  • Imine Formation: 4-Chloro-2-methylbenzaldehyde is dissolved in methanol, followed by the addition of a solution of ammonia in methanol. The mixture is stirred at room temperature.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. The reaction progress is monitored by TLC.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of benzylamines from benzonitriles. Note that specific conditions for this compound may need optimization.

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
BenzonitrileRaney Ni / H₂-300-84.7-[2]
4-ChlorobenzonitrileFe catalyst / H₂ / NH₃i-PrOH12024Varies-[3]
BenzonitrileCo nanoparticles / H₂Toluene7020>99>99[4]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Nitrile Reduction cluster_protocol2 Protocol 2: Reductive Amination p1_start 4-Chloro-2-methylbenzonitrile p1_reaction Reaction (Reflux) p1_start->p1_reaction p1_reagent LiAlH₄ in THF p1_reagent->p1_reaction p1_workup Aqueous Work-up p1_reaction->p1_workup p1_purification Purification p1_workup->p1_purification p1_product This compound p1_purification->p1_product p2_start 4-Chloro-2-methylbenzaldehyde p2_imine Imine Formation p2_start->p2_imine p2_reagent1 Ammonia p2_reagent1->p2_imine p2_reduction Reduction p2_imine->p2_reduction p2_reagent2 Reducing Agent (e.g., NaBH₄) p2_reagent2->p2_reduction p2_workup Aqueous Work-up p2_reduction->p2_workup p2_purification Purification p2_workup->p2_purification p2_product This compound p2_purification->p2_product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_sm Unreacted Starting Material on TLC? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_products Side Products Observed? check_sm->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagent Stoichiometry) incomplete_reaction->optimize_conditions purification_issue Review Purification Strategy side_products->purification_issue Other impurities hydrodehalogenation Hydrodehalogenation side_products->hydrodehalogenation Loss of Cl overalkylation Over-alkylation (Secondary/Tertiary Amines) side_products->overalkylation Higher MW peaks hydrodehalogenation->optimize_conditions overalkylation->optimize_conditions

References

Enhancing the stability of 4-Chloro-2-methylbenzylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-Chloro-2-methylbenzylamine during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its handling and storage.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with this compound.

Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) Oxidation due to exposure to air (oxygen).Exposure to light.Immediately purge the container headspace with an inert gas (e.g., argon or nitrogen) before sealing.Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]
Formation of Precipitate/Crystals Reaction with atmospheric carbon dioxide to form a carbamate salt.Absorption of moisture, leading to the formation of hydrates or hydrolysis.[2]Store in a tightly sealed container, preferably with a PTFE-lined cap, to minimize exposure to air and moisture.[2]Use a desiccator for long-term storage.
Appearance of New Peaks in HPLC/GC Analysis Chemical degradation. Potential degradation products include the corresponding imine, aldehyde (4-chloro-2-methylbenzaldehyde), and benzoic acid derivative.Review storage conditions to ensure they align with recommendations (2-8°C, protected from light and air).[1]Perform a co-injection with a suspected degradation product standard if available.Consider re-purification of the material if the impurity level is unacceptable.
Inconsistent Experimental Results Use of a partially degraded reagent.Always use a fresh bottle or a properly stored sample for critical experiments.Perform a quick purity check (e.g., TLC or quick NMR) before use if the material has been stored for an extended period or if the container has been opened multiple times.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed, airtight container, protected from light.[1] The headspace of the container should be purged with an inert gas like argon or nitrogen to minimize oxidation. Storing in a desiccator will protect it from moisture.[2]

Q2: My this compound has turned slightly yellow, but the purity by HPLC is still >98%. Can I still use it?

A2: A slight discoloration to yellow is often the first sign of minor oxidation. If the purity is confirmed to be high and acceptable for your application, it can likely still be used. However, for highly sensitive reactions, it is always best to use a fresh, colorless sample. The yellow color may indicate the presence of trace impurities that could potentially interfere with your experiment.

Q3: What are the primary degradation products of this compound under typical storage conditions?

Q4: How can I monitor the stability of my stored this compound over time?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS), should be used. You should periodically test a sample from your stored batch and compare the purity profile to the initial analysis. An increase in impurity peaks or a decrease in the main peak area indicates degradation.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability. This is based on ICH guidelines for stability testing of active substances.[3][4]

1. Sample Preparation:

  • Dispense approximately 1g of this compound into three separate amber glass vials with PTFE-lined screw caps.
  • One set of vials will be for ambient storage, and another for accelerated storage.
  • For one vial in each set, purge the headspace with argon or nitrogen before sealing.
  • Keep one vial from the initial batch at -20°C as a control standard.

2. Storage Conditions:

  • Accelerated Conditions: Place one set of vials in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity (RH).[4]
  • Ambient Conditions: Store the second set of vials at 25°C ± 2°C and 60% ± 5% RH.

3. Testing Schedule:

  • Analyze the samples at the following time points: 0, 1, 3, and 6 months.[4]

4. Analytical Method (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 220 nm.
  • Injection Volume: 10 µL.
  • Sample Preparation for Analysis: Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

5. Data Analysis:

  • Calculate the percentage purity of this compound at each time point.
  • Identify and quantify any degradation products.
  • Compare the stability of samples stored with and without an inert headspace.

Storage Condition Time Point (Months) Purity (%) - Air Headspace Purity (%) - Inert Headspace Major Degradation Product (%)
40°C / 75% RH099.599.5<0.1
1
3
6
25°C / 60% RH099.599.5<0.1
3
6

This table should be filled in with experimental data.

Visualizations

degradation_pathway A This compound B [O] (Air) A->B H CO2 (Air) A->H C Imine Intermediate B->C Oxidation D H2O (Hydrolysis) C->D E 4-Chloro-2-methylbenzaldehyde D->E Hydrolysis F [O] E->F G 4-Chloro-2-methylbenzoic Acid F->G Oxidation I Carbamate Salt H->I Reaction

Caption: Proposed degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep1 Weigh 1g of compound prep2 Dispense into amber vials prep1->prep2 prep3 Purge headspace with N2/Ar (optional) prep2->prep3 prep4 Seal vials prep3->prep4 storage1 Accelerated: 40°C / 75% RH prep4->storage1 storage2 Ambient: 25°C / 60% RH prep4->storage2 analysis1 Time points: 0, 1, 3, 6 months storage1->analysis1 storage2->analysis1 analysis2 HPLC-UV Analysis analysis1->analysis2 analysis3 Assess Purity and Degradants analysis2->analysis3

Caption: Workflow for the accelerated stability study.

References

Technical Support Center: Machine Learning for Reaction Optimization of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals applying machine learning to optimize the synthesis of substituted benzylamines. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate common challenges in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by the typical stages of a machine learning-driven optimization project: Data & Preprocessing, Model Development, and Experimental Implementation.

Category 1: Data Acquisition & Preprocessing

Question: My dataset of reaction conditions and yields is small. How much data is required to train a reliable machine learning model?

Answer: There is no universal minimum, but machine learning models, especially deep learning approaches, generally benefit from larger datasets.[1][2] For typical reaction optimization tasks where data generation is resource-intensive, starting with as few as 10-20 well-chosen experiments can be sufficient for initial models, particularly when using active learning or Bayesian optimization.[3] These methods intelligently select the next set of experiments to perform, maximizing the information gained from each run and reducing the overall data requirement.[1][4] For more generalized models, larger datasets are necessary.

Question: What are the most common issues with raw experimental data and how should I clean it?

Answer: Raw data from high-throughput experimentation (HTE) is often noisy and inconsistent.[5][6] Common issues include missing values, outliers from experimental errors (e.g., equipment malfunction, human error), and structural errors in data entry.[6][7]

Troubleshooting Steps:

  • Handle Missing Values: You can either remove experiments (rows) with missing data or, if the missing feature is not critical, remove the feature (column). Alternatively, imputation methods (filling in missing values with the mean, median, or a predicted value) can be used, but should be applied cautiously.[5]

  • Identify and Treat Outliers: Use statistical methods (e.g., Z-score, interquartile range) to identify outliers. These data points can be removed or investigated further to determine if they represent a genuine, albeit unexpected, chemical phenomenon.[7]

  • Standardize Data: Ensure consistency in units, terminology (e.g., "DCM" vs. "Dichloromethane"), and formatting before feeding the data to a model.[8]

Question: How do I convert chemical structures (reactants, catalysts, solvents) into a format a machine learning model can understand?

Answer: This process is called "featurization" or "representation." The goal is to translate molecules into numerical vectors. Common approaches include:

  • Descriptor-Based: Calculating physicochemical properties (e.g., molecular weight, polarity, steric parameters) or using Density Functional Theory (DFT) to compute electronic properties.[9][10] This method incorporates chemical knowledge and is effective for smaller datasets.[9]

  • Fingerprint-Based: Generating binary vectors (fingerprints) that represent the presence or absence of specific molecular substructures (e.g., Morgan fingerprints, ECFP).

  • Graph-Based: Representing molecules as graphs where atoms are nodes and bonds are edges. Graph Neural Networks (GNNs) can then learn features directly from the molecular structure.[4][11]

  • Text-Based (SMILES): Using a text representation of the molecule (e.g., SMILES strings) as input for Natural Language Processing (NLP) models like Transformers.[12][13]

Category 2: Model Development & Validation

Question: My model's predictions are inaccurate. What are the first things I should check?

Answer: Inaccurate predictions are a common problem. A systematic approach to troubleshooting is essential. Start by evaluating your data, as poor data quality is a frequent cause of poor model performance.[5][6] Then, assess your model's complexity and training process.

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Troubleshooting_Model_Performance Troubleshooting Flowchart for Poor Model Performance start Low Prediction Accuracy check_data Is the data clean, sufficient, and representative? start->check_data data_issue Address Data Issues: - Clean/remove outliers - Augment dataset - Improve feature engineering check_data->data_issue No check_overfitting Is the model overfitting? (High training accuracy, low validation accuracy) check_data->check_overfitting Yes data_issue->check_data Fixed overfitting_issue Address Overfitting: - Use regularization (L1/L2) - Use dropout (for NNs) - Simplify the model - Use more data check_overfitting->overfitting_issue Yes check_hyperparams Are hyperparameters optimized? check_overfitting->check_hyperparams No overfitting_issue->check_overfitting Addressed hyperparam_issue Perform Hyperparameter Tuning: - Grid Search - Random Search - Bayesian Optimization check_hyperparams->hyperparam_issue No model_selection Consider a different model architecture check_hyperparams->model_selection Yes hyperparam_issue->check_hyperparams Tuned end_good Improved Performance model_selection->end_good

Caption: A step-by-step flowchart for diagnosing and fixing poor model performance.

Question: What is hyperparameter tuning, and why is it important?

Answer: Hyperparameters are settings that control the learning process of a model, such as the learning rate in a neural network or the number of trees in a random forest.[14] They are not learned from the data itself but are set before training begins.[14] Tuning these parameters is crucial because the right set of hyperparameters can significantly improve model performance.[15] Common methods for tuning include Grid Search, Random Search, and Bayesian Optimization.[14]

Question: My model is a "black box." How can I understand why it's making certain predictions?

Answer: Understanding model predictions is key to gaining chemical insight and trusting the results. This is the field of interpretable AI. Techniques include:

  • Feature Importance: For models like Random Forest, you can directly calculate which features (e.g., temperature, catalyst type, a specific molecular descriptor) have the most significant impact on the predicted yield.[3]

  • SHAP (SHapley Additive exPlanations): A game theory-based approach that explains the prediction of any model by computing the contribution of each feature to the prediction.

  • Attribution Frameworks: For complex models like the Molecular Transformer, methods have been developed to attribute predicted outcomes to specific parts of the reactant molecules or to specific examples in the training data.[16][17][18] This can help uncover dataset biases where the model gets the right answer for the wrong reason.[16][17]

Category 3: Experimental Implementation & Optimization

Question: The model suggested optimal conditions that seem counterintuitive or are difficult to implement in the lab. What should I do?

Answer:

  • Verify the Prediction: Use model interpretation tools (like SHAP or feature importance) to understand why the model suggested these conditions. Is it relying on a strong correlation with a specific feature?

  • Check the Training Data: Ensure the suggested conditions are not extreme extrapolations far outside the bounds of your training data. Models are most reliable within the experimental space they were trained on.

  • Perform a Scoping Experiment: If the conditions are feasible but unexpected, run a small-scale experiment to validate the prediction. An unexpected result could lead to new chemical discoveries.

  • Incorporate Constraints: If certain conditions are impractical (e.g., a temperature above the solvent's boiling point), you can build these constraints into the optimization algorithm to ensure it only suggests viable experiments.

Question: How can I use machine learning to optimize for multiple objectives at once (e.g., high yield and low cost)?

Answer: This is known as multi-objective optimization. Instead of optimizing a single value (like yield), the algorithm seeks to find a set of "Pareto optimal" solutions. These are conditions where you cannot improve one objective (e.g., increase yield) without worsening another (e.g., increasing cost). This provides the researcher with a range of optimal trade-offs to choose from based on project priorities.

Quantitative Data Summary

Quantitative data from machine learning studies in reaction optimization is crucial for comparing methodologies.

Table 1: Example Performance of Different Machine Learning Models for Reaction Yield Prediction. Performance metrics are often reported as the coefficient of determination (R²) or Root Mean Square Error (RMSE). Higher R² and lower RMSE indicate better performance.

Model TypeFeaturization MethodDatasetR² (Test Set)RMSE (Test Set, %)Reference
Random ForestDFT DescriptorsBuchwald-Hartwig C-N Coupling0.85 - 0.925.0 - 8.0[10][12]
Gradient BoostingOne-Hot Encoding + FingerprintsSuzuki-Miyaura Coupling0.887.5[11]
Transformer (NLP)Reaction SMILESUSPTO Mixed ReactionsN/A (Categorical Task)N/A[16][17]
Gaussian ProcessDFT DescriptorsDeoxyfluorination0.8010.2[19]

Table 2: Illustrative Example of ML-Guided Optimization for a Substituted Benzylamine Synthesis. This table represents a typical outcome of a Bayesian optimization campaign.

Experiment StageAmine (eq.)Base (eq.)Temperature (°C)Catalyst Loading (mol%)Predicted Yield (%)Experimental Yield (%)
Initial (Human Guess)1.21.5802.0-45
ML Round 11.52.11001.56865
ML Round 21.31.81101.28582
ML Final (Optimum) 1.4 2.0 105 1.0 91 90

Key Experimental Protocols & Workflows

Protocol 1: High-Throughput Experimentation (HTE) Workflow

This protocol outlines a general workflow for generating the data needed to train ML models for the optimization of a Buchwald-Hartwig amination to form a substituted benzylamine.

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HTE_Workflow High-Throughput Experimentation (HTE) Workflow design 1. Design of Experiments (DoE) - Select substrates, catalysts, bases, solvents - Define variable ranges (temp, conc.) prep 2. Stock Solution Preparation - Dissolve reactants and reagents in a suitable solvent design->prep dosing 3. Robotic Dosing - Dispense stock solutions into 96-well microtiter plates prep->dosing reaction 4. Reaction Incubation - Seal plates and place in a shaker/heater at specified temperatures dosing->reaction analysis 5. High-Throughput Analysis - Quench reactions - Analyze yield via LC-MS or UPLC reaction->analysis data 6. Data Compilation - Aggregate reaction parameters and measured yields into a dataset analysis->data

Caption: A generalized workflow for high-throughput experimentation (HTE).

Methodology:

  • Design of Experiments (DoE): Based on chemical knowledge or a statistical design, select a range of substituted benzylamines, aryl halides, catalysts (e.g., Palladium-based), ligands, bases (e.g., Cs₂CO₃, K₃PO₄), and solvents.[20] Define continuous variables like temperature and concentration.

  • Stock Solution Preparation: Prepare stock solutions of all reactants and reagents.

  • Reaction Setup: Use an automated liquid handler to dispense the appropriate volumes of stock solutions into 96-well or 384-well microtiter plates according to the DoE.[21] Each well represents a unique chemical experiment.

  • Incubation: Seal the plates and place them on a heated shaker block for a specified time.

  • Analysis: After the reaction, quench all wells simultaneously. Dilute the samples and analyze each well using high-throughput methods like LC-MS to determine the yield of the desired substituted benzylamine product.[22]

  • Data Compilation: Record the conditions (reactants, reagents, temperature, etc.) and the resulting yield for each well into a structured format (e.g., a CSV file).

Protocol 2: Machine Learning Model Development Workflow

This protocol describes the computational steps following data acquisition.

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ML_Workflow Data Preprocessing and Featurization Pipeline raw_data Raw HTE Data (SMILES, Temp, Yield, etc.) clean Data Cleaning - Handle missing values - Remove outliers raw_data->clean featurize Featurization - Convert SMILES to fingerprints or molecular descriptors - One-hot encode categorical variables clean->featurize scale Feature Scaling - Normalize/Standardize numerical features featurize->scale split Data Splitting - Training Set - Validation Set - Test Set scale->split model_input Final Feature Matrix (Ready for ML Model) split->model_input

Caption: The computational pipeline from raw experimental data to a model-ready format.

Methodology:

  • Data Preprocessing: Clean the compiled HTE data as described in the FAQ section. This is a critical step to ensure data quality.[5][8]

  • Featurization: Convert all reaction components into a numerical format.

    • Continuous variables (e.g., temperature, concentration) can be used directly.

    • Categorical variables (e.g., solvent type, base type) should be one-hot encoded.

    • Molecular structures should be converted into fingerprints or descriptor vectors.[9][23]

  • Data Splitting: Divide the dataset into three parts:

    • Training Set: Used to train the model.

    • Validation Set: Used to tune hyperparameters and prevent overfitting.

    • Test Set: Held back until the end to provide an unbiased evaluation of the final model's performance.

  • Model Training: Select a suitable machine learning algorithm (Random Forest and Gradient Boosting are common robust choices for tabular data).[10] Train the model on the training set to learn the relationship between the features and the reaction yield.

  • Model Evaluation & Optimization: Evaluate the model's performance on the test set using metrics like R² and RMSE. If performance is poor, return to previous steps to improve data quality, feature engineering, or perform hyperparameter tuning.[15]

  • Prospective Prediction: Once a satisfactory model is developed, use it to predict the yields for new, untested reaction conditions to identify the optimal setup for your substituted benzylamine synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-methylbenzylamine and 4-chlorobenzylamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Steric and Electronic Effects on Benzylamine Reactivity in Drug Development and Organic Synthesis

In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Benzylamines, in particular, serve as crucial intermediates in the construction of a wide array of biologically active compounds. This guide provides a detailed comparison of the reactivity of two closely related benzylamine derivatives: 4-Chloro-2-methylbenzylamine and 4-chlorobenzylamine. Understanding the nuanced differences in their reactivity, governed by subtle structural variations, is essential for optimizing reaction conditions and achieving desired synthetic outcomes.

Physicochemical Properties and Predicted Basicity

A fundamental indicator of an amine's nucleophilicity is its basicity, often quantified by its pKa value. While experimental pKa values for both compounds are not extensively documented, predicted values provide a useful starting point for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa
This compoundC₈H₁₀ClN155.62[1][2]9.03 ± 0.10
4-ChlorobenzylamineC₇H₈ClN141.60[3]8.85 ± 0.10

The predicted pKa values suggest that this compound may be slightly more basic than 4-chlorobenzylamine. This can be attributed to the electron-donating nature of the methyl group at the ortho position, which can increase the electron density on the nitrogen atom of the amino group, making the lone pair more available for protonation.

Analysis of Substituent Effects on Reactivity

The reactivity of these benzylamines is primarily influenced by a combination of electronic and steric effects originating from the substituents on the aromatic ring.

Electronic Effects

Both molecules contain a chlorine atom at the para-position. The chlorine atom exerts a dual electronic effect:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bond network. This effect deactivates the ring and reduces the electron density on the benzylic carbon and the nitrogen atom, thereby decreasing the amine's basicity and nucleophilicity.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing the reactivity of functional groups attached to the ring.

In the case of this compound, the presence of an additional methyl group at the ortho-position introduces an inductive electron-donating effect (+I). This partially counteracts the electron-withdrawing effect of the chlorine atom, leading to a slightly higher predicted basicity compared to 4-chlorobenzylamine.

Steric Effects: The "Ortho Effect"

The most significant difference between the two molecules is the presence of the ortho-methyl group in this compound. This group is expected to exert a significant steric hindrance around the amino group. This phenomenon, often referred to as the "ortho effect," can have a profound impact on reactivity.

The bulkiness of the ortho-methyl group can impede the approach of electrophiles to the nitrogen atom's lone pair. This steric hindrance is expected to decrease the rate of reactions where the amine acts as a nucleophile, such as in acylation or alkylation reactions. While the ortho-methyl group electronically increases the basicity, the steric hindrance it creates often plays a more dominant role in determining the kinetic outcome of a reaction. Therefore, it is anticipated that 4-chlorobenzylamine will exhibit a higher rate of reaction in nucleophilic substitution reactions compared to this compound .

G cluster_4_chloro_2_methyl This compound cluster_4_chloro 4-Chlorobenzylamine Methyl ortho-Methyl Group Reactivity1 Reactivity Methyl->Reactivity1  +I (Electron Donating) - Steric Hindrance Amine1 Aminomethyl Group Amine1->Reactivity1 Nucleophilic Center Chloro1 para-Chloro Group Chloro1->Reactivity1 -I (Electron Withdrawing) Reactivity2 Reactivity Reactivity1->Reactivity2 Expected to be lower due to steric hindrance Amine2 Aminomethyl Group Amine2->Reactivity2 Nucleophilic Center Chloro2 para-Chloro Group Chloro2->Reactivity2 -I (Electron Withdrawing)

Experimental Protocol for Comparative Reactivity Analysis: N-Acetylation

To empirically determine the relative reactivity of this compound and 4-chlorobenzylamine, a competitive N-acetylation reaction can be performed. This experiment will provide quantitative data on the relative rates of acylation, directly reflecting the nucleophilicity of the two amines.

Materials and Methods

Reagents:

  • This compound

  • 4-Chlorobenzylamine

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 4-chlorobenzylamine in anhydrous DCM (10 mL).

  • Addition of Base: Add triethylamine (1.1 mmol, 1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of acetic anhydride (0.5 mmol, 0.5 eq, to ensure competition) in anhydrous DCM (5 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes). Quench each aliquot with a saturated NaHCO₃ solution.

  • Workup of Aliquots: For each aliquot, extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Quantitative Analysis: Analyze the composition of the organic layer of each aliquot by Gas Chromatography (GC) using an internal standard. The relative peak areas of the starting materials and the corresponding N-acetylated products (N-(4-chloro-2-methylbenzyl)acetamide and N-(4-chlorobenzyl)acetamide) will be used to determine the conversion of each amine over time.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Start Dissolve equimolar amounts of both benzylamines in anhydrous DCM Add_Base Add Triethylamine Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Ac2O Add Acetic Anhydride dropwise Cool->Add_Ac2O Stir Stir at 0 °C and monitor by taking aliquots Add_Ac2O->Stir Quench Quench aliquots with NaHCO₃ Stir->Quench Workup Workup aliquots (extract, wash, dry) Quench->Workup GC_Analysis Analyze by GC with internal standard Workup->GC_Analysis Data Determine relative reaction rates GC_Analysis->Data

Expected Results and Interpretation

Based on the principles of steric hindrance, it is hypothesized that 4-chlorobenzylamine will react faster with acetic anhydride than this compound . This would be reflected in the GC analysis, showing a faster consumption of 4-chlorobenzylamine and a more rapid formation of N-(4-chlorobenzyl)acetamide compared to the ortho-methylated analogue. The quantitative data obtained from this experiment would allow for the calculation of relative rate constants, providing a direct measure of their comparative nucleophilicity under these specific reaction conditions.

Conclusion for Researchers and Drug Development Professionals

The choice between this compound and 4-chlorobenzylamine as a synthetic intermediate should be guided by a clear understanding of their differing reactivity profiles.

  • 4-Chlorobenzylamine is the preferred reagent when a higher reaction rate is desired and steric hindrance at the benzylic position is not a critical design element of the final product. Its greater accessibility to electrophiles makes it a more reactive nucleophile.

  • This compound , while potentially slightly more basic, is expected to be a less reactive nucleophile due to the steric hindrance imposed by the ortho-methyl group. This reduced reactivity can be advantageous in certain synthetic strategies where selectivity is required in the presence of multiple nucleophilic sites or when a slower, more controlled reaction is desired. The ortho-methyl group can also be a key structural feature for modulating the pharmacological properties of the final molecule, such as binding affinity to a biological target.

References

A Comparative Analysis of Substituted Benzylamine Nucleophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nucleophilicity of various substituted benzylamines. Understanding the factors that govern the nucleophilic reactivity of these compounds is crucial for reaction design, mechanistic studies, and the development of novel pharmaceuticals. This analysis integrates quantitative data from kinetic studies, examines the underlying physical organic principles, and provides standardized protocols for experimental validation.

Introduction to Benzylamine Nucleophilicity

Benzylamine and its derivatives are primary or secondary amines where the nitrogen atom is attached to a benzyl group. The nitrogen's lone pair of electrons makes it a nucleophile, capable of donating this pair to an electrophile to form a new covalent bond. The reactivity, or nucleophilicity, of this nitrogen is highly sensitive to the electronic and steric nature of substituents on the aromatic ring and on the nitrogen atom itself.

Generally, electron-donating groups (EDGs) on the aromatic ring increase electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing nucleophilicity. This relationship can be quantified and predicted using principles like the Hammett equation.

Quantitative Comparison of Nucleophilicity

The nucleophilicity of amines is often quantified using the Mayr nucleophilicity parameter, N.[1] This scale is derived from measuring the second-order rate constants (k) of a nucleophile's reaction with a set of standard electrophiles.[1][2] The governing equation is log k = s(N + E), where s is a nucleophile-specific sensitivity parameter and E is the electrophilicity parameter of the reaction partner.[1] A higher N value corresponds to greater nucleophilic reactivity.

Another important parameter is the pKa of the conjugate acid (benzylammonium ion). While basicity and nucleophilicity are not always directly proportional, for a structurally similar series like substituted benzylamines, pKa can serve as a useful proxy for nucleophilicity.[3][4] A higher pKa indicates a more basic amine, which often correlates with higher nucleophilicity.

Table 1: Mayr Nucleophilicity Parameters (N) for Benzylamine in Various Solvents

SolventN ParametersN ParameterReference
Water13.440.55[5][6]
Acetonitrile (MeCN)14.290.67[6]
Dimethyl Sulfoxide (DMSO)15.280.65[7]

The data illustrates the significant influence of the solvent on nucleophilicity, with reactivity being highest in DMSO.

Table 2: Comparative Reactivity Data for para-Substituted Benzylamines

This table presents kinetic data for the reaction of para-substituted benzylamines with a reference electrophile, alongside the pKa of the corresponding benzylammonium ions. The rate constants demonstrate the predictable electronic effects of the substituents.

Substituent (p-X)Hammett Constant (σp)pKa (of XC6H4CH2NH3+)Relative Rate Constant (krel)
-OCH3-0.279.67High (Electron Donating)
-CH3-0.17~9.5Moderate-High
-H0.009.341.00 (Reference)
-Cl0.23~9.1Moderate-Low
-NO20.78~8.5Low (Electron Withdrawing)

Note: Relative rate constants are illustrative, based on established Hammett principles.[8] pKa values are sourced where available and estimated based on substituent effects.[4]

Visualizing Key Concepts and Workflows

To better understand the factors and processes involved in analyzing benzylamine nucleophilicity, the following diagrams illustrate the conceptual relationships and a typical experimental workflow.

Factors Nuc Benzylamine Nucleophilicity Elec Electronic Effects Nuc->Elec Steric Steric Effects Nuc->Steric Solvent Solvent Effects Nuc->Solvent EDG Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) Elec->EDG EWG Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl) Elec->EWG Increase Increase Nucleophilicity EDG->Increase Decrease Decrease Nucleophilicity EWG->Decrease

Caption: Factors influencing the nucleophilicity of substituted benzylamines.

Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Amine & Electrophile) B Thermostat Solutions in Spectrophotometer A->B C Initiate Reaction (Rapid Mixing) B->C D Monitor Absorbance vs. Time (Pseudo-First-Order Conditions) C->D E Fit Data to Exponential Decay (Determine k_obs) D->E F Plot k_obs vs. [Amine] E->F G Calculate Second-Order Rate Constant (k₂) from Slope F->G

Caption: Experimental workflow for kinetic analysis of nucleophilicity.

Experimental Protocols

The determination of nucleophilicity parameters relies on precise kinetic measurements.[2] The following is a generalized protocol for determining the second-order rate constant of a reaction between a substituted benzylamine and a reference electrophile (e.g., a benzhydrylium ion or a Michael acceptor like β-nitrostyrene) using UV-Vis spectrophotometry.[2][9]

Objective: To measure the second-order rate constant (k₂) for the reaction between a substituted benzylamine and a reference electrophile.

Materials:

  • Substituted benzylamine

  • Reference electrophile (e.g., β-nitrostyrene)[9]

  • Anhydrous solvent (e.g., acetonitrile or DMSO)[6][7]

  • Thermostated UV-Vis spectrophotometer with a cuvette holder

  • Volumetric flasks, pipettes, and syringes

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the reference electrophile (e.g., 10 mM in acetonitrile).

    • Prepare several stock solutions of the substituted benzylamine at different concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM in acetonitrile). The amine must be in significant excess to ensure pseudo-first-order kinetics.[2]

  • Kinetic Measurements:

    • Set the spectrophotometer to monitor the wavelength of maximum absorbance (λmax) of the electrophile.

    • Equilibrate the cuvette containing a specific volume of the amine solution in the thermostated cell holder at a constant temperature (e.g., 20.0 °C).

    • Initiate the reaction by injecting a small, precise volume of the electrophile stock solution into the cuvette and mixing rapidly.

    • Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance stabilizes).

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics due to the excess of amine. The observed rate constant (kobs) is determined by fitting the absorbance decay curve to a single exponential function: At = A∞ + (A0 - A∞)e-kobst.[2]

    • Repeat the kinetic measurement for each concentration of the benzylamine solution.

    • The second-order rate constant (k₂) is obtained from the slope of a linear plot of kobs versus the concentration of the benzylamine ([Amine]).[2] The relationship is given by: kobs = k₂[Amine].

Conclusion

The nucleophilicity of substituted benzylamines is a predictable and quantifiable property governed primarily by the electronic effects of substituents on the aromatic ring. Electron-donating groups enhance reactivity, while electron-withdrawing groups diminish it. This relationship is quantitatively captured by kinetic data and correlates well with the pKa of the corresponding conjugate acids. The standardized protocols provided herein allow for the consistent and reliable determination of these reactivity parameters, aiding in the rational design of chemical reactions and the development of new molecular entities in various scientific fields.

References

A Comparative Guide to the Quantification of 4-Chloro-2-methylbenzylamine: Methodologies and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Chloro-2-methylbenzylamine, a key chemical intermediate, is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for its determination, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not extensively published, this guide leverages data from structurally similar aromatic amines to provide a robust framework for method development and validation.

Comparative Analysis of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on factors such as required sensitivity, sample matrix, and available instrumentation. HPLC and GC-MS are the most prevalent and suitable techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aromatic amines. It offers excellent resolution and is compatible with various detectors, with UV detection being the most common for these compounds. For enhanced sensitivity and selectivity, especially at trace levels, coupling HPLC with a mass spectrometer (LC-MS/MS) is a powerful option.

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity, making it an excellent choice for the identification and quantification of volatile and semi-volatile compounds. Due to the polarity of amines, derivatization is often employed to improve their volatility and chromatographic behavior, leading to sharper peaks and better resolution.

The following table summarizes the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of aromatic amines, based on data from analogous compounds.

Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Quantification

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity (R²) >0.999>0.995>0.999
Accuracy (% Recovery) 98-102%83-108%91-127% (in plasma)[1]
Precision (%RSD) < 2%< 15%< 15%
Limit of Detection (LOD) ~0.04 µg/mL[2]83 times lower than regulated limits[3]0.004 µg/mL (in plasma)[1]
Limit of Quantification (LOQ) ~0.07 µg/mL[2]24 times lower than regulated limits[3]0.016 µg/mL (in plasma)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for sample preparation, HPLC, and GC-MS analysis of aromatic amines.

Sample Preparation

A generic sample preparation workflow for the analysis of aromatic amines from a solid matrix, such as a pharmaceutical formulation, is outlined below.

cluster_sample_prep Sample Preparation Workflow start Weigh Sample dissolve Dissolve in Diluent (e.g., Methanol/Water) start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter hplc_ready Sample Ready for HPLC Analysis filter->hplc_ready derivatize Derivatization Step filter->derivatize gc_ready Sample Ready for GC-MS Analysis derivatize->gc_ready cluster_hplc HPLC Analysis Workflow injection Inject Sample (10 µL) separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 220 nm) separation->detection quantification Data Acquisition and Quantification detection->quantification cluster_gcms GC-MS Analysis Workflow with Derivatization sample_prep Prepare Sample Solution derivatization Derivatization (e.g., with BSTFA + 1% TMCS) sample_prep->derivatization injection Inject Derivatized Sample (1 µL) derivatization->injection separation Chromatographic Separation (e.g., DB-5ms Column) injection->separation detection Mass Spectrometric Detection (EI) separation->detection quantification Data Acquisition and Quantification detection->quantification

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Chloro-2-methylbenzylamine and its structurally related analogues: benzylamine, 2-methylbenzylamine, and 4-chlorobenzylamine. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of these compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogues. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm and was recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAr-H-CH₂--NH₂-CH₃
This compound 7.19 (d, 1H), 7.12 (s, 1H), 7.08 (d, 1H)3.78 (s, 2H)1.45 (s, 2H)2.30 (s, 3H)
Benzylamine[1]7.25–7.33 (m, 5H)3.83 (s, 2H)2.04 (s, 2H)-
2-Methylbenzylamine[2]7.11-7.24 (m, 4H)3.77 (s, 2H)1.81 (s, 2H)2.28 (s, 3H)
4-Chlorobenzylamine[1]7.26 (s, 4H)3.80 (s, 2H)1.54 (s, 2H)-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundAr-C (quaternary)Ar-CH-CH₂--CH₃
This compound 140.8, 136.5, 132.0130.5, 128.8, 127.244.218.8
Benzylamine[1]140.06128.56, 128.41, 128.20, 127.65, 127.0053.05-
2-Methylbenzylamine141.5, 136.2130.2, 127.8, 126.8, 126.044.518.9
4-Chlorobenzylamine142.1, 132.2128.9, 128.545.6-

Experimental Protocols

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules.

Sample Preparation [3][4]

  • Dissolution: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid peak broadening.

NMR Data Acquisition

The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer at ambient temperature.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse sequence is used.

    • Spectral Width: Typically 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are generally sufficient for a sample of adequate concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse sequence is used.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, 1024-4096 scans are often required.

Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks have the correct absorptive shape, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization of Structure-Spectrum Relationship

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹H and ¹³C NMR signals.

G Structure-Spectrum Correlation for this compound cluster_structure Chemical Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals structure H_arom Ar-H ~7.1-7.2 ppm structure->H_arom Aromatic Protons H_ch2 -CH₂- ~3.78 ppm structure->H_ch2 Benzylic Protons H_nh2 -NH₂ ~1.45 ppm structure->H_nh2 Amine Protons H_ch3 -CH₃ ~2.30 ppm structure->H_ch3 Methyl Protons C_arom_q Ar-C (quat.) ~132-141 ppm structure->C_arom_q Quaternary Aromatic Carbons C_arom_ch Ar-CH ~127-131 ppm structure->C_arom_ch Aromatic CH Carbons C_ch2 -CH₂- ~44.2 ppm structure->C_ch2 Benzylic Carbon C_ch3 -CH₃ ~18.8 ppm structure->C_ch3 Methyl Carbon

Caption: Correlation of ¹H and ¹³C NMR signals with the chemical structure of this compound.

References

A Comparative Guide to High-Resolution Mass Spectrometry for the Confirmation of 4-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of synthesized compounds is paramount. For researchers and scientists, selecting the appropriate analytical technique is a critical decision that impacts data quality, confidence in results, and ultimately, project timelines. This guide provides a detailed comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the confirmation of 4-Chloro-2-methylbenzylamine, a key intermediate in various synthetic pathways.

The Power of High-Resolution Mass Spectrometry

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS offers a high degree of confidence in the identification of a target compound.

For this compound (C₈H₁₀ClN), the theoretical exact mass of the protonated molecule ([M+H]⁺) is 156.0680 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value provides strong evidence for the presence and correct elemental formula of the compound.

Alternative Confirmation Techniques

While HRMS provides exquisite mass accuracy, a comprehensive confirmation often involves orthogonal techniques that provide complementary structural information. The two most common alternatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds like this compound. While standard GC-MS provides nominal mass information, its fragmentation patterns can offer valuable structural clues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for elucidating the precise arrangement and connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the specific isomer and substitution pattern of the molecule.

Performance Comparison

The choice of analytical technique often depends on a balance of factors including sensitivity, accuracy, and the specific information required. The following table summarizes the typical performance characteristics of HRMS, GC-MS, and NMR for the analysis of this compound.

ParameterHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Elemental Composition (High-Resolution Accurate Mass)Molecular Weight (Nominal Mass) & Fragmentation PatternAtomic Connectivity & Structural Isomerism
Mass Accuracy < 5 ppm~100-500 ppmNot Applicable
Limit of Detection (LOD) Low (pg to fg range)Moderate (ng to pg range)High (µg to mg range)
Sample Throughput HighHighLow
Key Advantage Unambiguous elemental formula determinationRobustness and established libraries for identificationDefinitive structure elucidation
Key Limitation Does not inherently distinguish between isomersLower mass accuracy than HRMSLower sensitivity and higher sample amount required

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound using HRMS, GC-MS, and NMR.

High-Resolution Mass Spectrometry (LC-HRMS) Protocol

A liquid chromatography-high-resolution mass spectrometry (LC-HRMS) approach is commonly employed for the analysis of non-volatile or thermally labile compounds, and it is also suitable for this compound.

1. Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working solutions at appropriate concentrations (e.g., 1 µg/mL).

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Mass Range: m/z 50-500.

  • Resolution: > 60,000 FWHM.

  • Data Analysis: The acquired data is processed to extract the accurate mass of the protonated molecule [M+H]⁺ and compare it to the theoretical value.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Dilute the stock solution to a working concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Mass Range: m/z 40-300.

  • Data Analysis: The resulting mass spectrum is compared against spectral libraries (e.g., NIST) for identification, and the fragmentation pattern is analyzed for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • 2D NMR (optional but recommended for definitive confirmation): COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine H-C one-bond correlations.

3. Data Analysis:

  • Process the acquired spectra using appropriate software.

  • Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the molecular structure, including the substitution pattern on the aromatic ring.

Workflow Visualizations

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for HRMS and GC-MS analysis.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution LC_Separation LC Separation Dilution->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization HRMS_Detection HRMS Detection ESI_Ionization->HRMS_Detection Mass_Extraction Accurate Mass Extraction HRMS_Detection->Mass_Extraction Formula_Confirmation Elemental Formula Confirmation Mass_Extraction->Formula_Confirmation

Caption: Workflow for HRMS confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolve in Volatile Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution GC_Separation GC Separation Dilution->GC_Separation EI_Ionization EI Ionization GC_Separation->EI_Ionization MS_Detection MS Detection EI_Ionization->MS_Detection Library_Search Spectral Library Search MS_Detection->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Library_Search->Fragmentation_Analysis

Caption: Workflow for GC-MS confirmation.

Conclusion

The confirmation of this compound can be effectively achieved using several analytical techniques. High-resolution mass spectrometry stands out for its ability to provide rapid and highly accurate elemental composition, which is a cornerstone of structural confirmation. For routine analysis and screening, GC-MS offers a robust and reliable alternative. For an irrefutable and comprehensive structural elucidation that includes isomeric details, NMR spectroscopy remains the gold standard.

Ultimately, the choice of technique will be guided by the specific requirements of the analysis, including the desired level of confidence, sample availability, and throughput needs. In many research and development settings, a combination of these orthogonal techniques, particularly HRMS and NMR, provides the most robust and defensible structural confirmation.

Comparing the efficacy of different catalysts for 4-Chloro-2-methylbenzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 4-Chloro-2-methylbenzylamine, a key intermediate in the development of pharmaceuticals and agrochemicals, is critically dependent on the choice of catalyst. This guide provides a comparative overview of the efficacy of different catalysts commonly employed for the synthesis of this compound, primarily through the catalytic hydrogenation of 4-chloro-2-methylbenzonitrile. The selection of an appropriate catalyst directly impacts reaction yield, purity, and overall process efficiency.

Performance Comparison of Catalytic Systems

The primary route for the synthesis of this compound is the reduction of 4-chloro-2-methylbenzonitrile. The most prominent catalysts for this transformation are Raney® Nickel and Palladium on carbon (Pd/C). While specific comparative studies detailing the performance of various catalysts for this exact substrate are not extensively available in peer-reviewed literature, general principles of catalysis and data from related transformations allow for a qualitative and semi-quantitative comparison.

Catalyst SystemTypical Reaction ConditionsReported YieldKey AdvantagesPotential Disadvantages
Raney® Nickel Solvent: Methanol, Ethanol, or Ammonia solutionTemperature: Ambient to 100°CPressure: 1-100 atm H₂High (often >90%)Cost-effective, high activity for nitrile reduction.Pyrophoric nature requires careful handling, potential for over-reduction or side reactions at higher temperatures and pressures.
Palladium on Carbon (Pd/C) Solvent: Ethanol, Methanol, Ethyl AcetateTemperature: Ambient to 80°CPressure: 1-50 atm H₂Good to HighGood activity and selectivity, less pyrophoric than Raney Ni, versatile for various reductions.Higher cost compared to Raney Nickel, potential for dehalogenation of the chloro-substituent.
Rhodium on Alumina (Rh/Al₂O₃) Solvent: Alcohols, EthersTemperature: Often requires milder conditions than Ni or PdPressure: 1-50 atm H₂Potentially HighHigh activity, can be effective at lower temperatures and pressures.High cost, less commonly reported for this specific transformation compared to Ni and Pd.

Note: The yields and optimal conditions can vary significantly based on the specific grade of the catalyst, substrate purity, and precise reaction parameters. The data presented is based on typical performance for similar nitrile hydrogenations.

Experimental Protocols

Detailed methodologies for the synthesis of benzylamines using these catalytic systems are provided below. While these protocols may be for structurally similar molecules, they offer a strong foundation for developing a process for this compound.

Synthesis via Catalytic Hydrogenation of a Benzonitrile Derivative using Raney® Nickel

This protocol is adapted from a general procedure for the preparation of benzylamines from benzonitriles.

Materials:

  • 4-Chloro-2-methylbenzonitrile

  • Raney® Nickel (activated)

  • Anhydrous Ethanol or Methanol

  • Ammonia solution (optional, to suppress secondary amine formation)

  • Hydrogen gas

  • Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a suitable pressure vessel, a slurry of Raney® Nickel (5-10% by weight of the nitrile) in anhydrous ethanol is prepared under an inert atmosphere (e.g., Argon or Nitrogen).

  • 4-Chloro-2-methylbenzonitrile is added to the vessel, followed by the solvent (e.g., ethanol). If suppression of secondary amine formation is desired, a solution of ammonia in ethanol can be used as the solvent.

  • The vessel is sealed and purged several times with hydrogen gas.

  • The reaction mixture is then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi) and heated to the target temperature (e.g., 50-80°C) with vigorous stirring.

  • The reaction is monitored by techniques such as TLC, GC, or HPLC until the starting material is consumed.

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and should be kept wet with solvent at all times and handled with appropriate care.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization if necessary.

Synthesis via Catalytic Hydrogenation of a Benzonitrile Derivative using Palladium on Carbon (Pd/C)

This protocol outlines a general procedure for the hydrogenation of nitriles using Pd/C.

Materials:

  • 4-Chloro-2-methylbenzonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

  • Hydrogenation apparatus

Procedure:

  • To a solution of 4-Chloro-2-methylbenzonitrile in ethanol or ethyl acetate in a hydrogenation vessel, 10% Pd/C (1-5 mol%) is added under an inert atmosphere.

  • The vessel is connected to a hydrogen source and the atmosphere is replaced with hydrogen.

  • The reaction is stirred vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature or with gentle heating (e.g., 40-60°C).

  • The progress of the reaction is monitored by an appropriate analytical method.

  • Once the reaction is complete, the mixture is filtered through Celite® to remove the catalyst.

  • The solvent is removed from the filtrate by rotary evaporation to give the desired product. Further purification can be performed as needed.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and purification process, the following diagrams are provided.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start 4-Chloro-2-methylbenzonitrile Reactor Hydrogenation Reactor Start->Reactor Catalyst Catalyst (e.g., Raney Ni, Pd/C) Catalyst->Reactor Solvent Solvent (e.g., Ethanol) Solvent->Reactor H2 Hydrogen Gas H2->Reactor Reaction Catalytic Hydrogenation Reactor->Reaction Filtration Filtration (Removal of Catalyst) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Distillation) Evaporation->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

CatalystComparisonLogic cluster_factors Decision Factors cluster_catalysts Catalyst Options cluster_outcomes Expected Outcomes Title Catalyst Selection for this compound Synthesis Cost Cost RaneyNi Raney® Nickel Cost->RaneyNi PdC Pd / C Cost->PdC RhAl2O3 Rh / Al₂O₃ Cost->RhAl2O3 Activity Catalytic Activity Activity->RaneyNi Activity->PdC Activity->RhAl2O3 Selectivity Selectivity (avoiding dehalogenation) Selectivity->PdC Selectivity->RhAl2O3 Handling Ease of Handling (Pyrophoricity) Handling->RaneyNi Handling->PdC HighYield High Yield RaneyNi->HighYield ProcessSafety Process Safety RaneyNi->ProcessSafety Requires care PdC->HighYield HighPurity High Purity PdC->HighPurity RhAl2O3->HighYield Potentially EconomicViability Economic Viability HighYield->EconomicViability HighPurity->EconomicViability ProcessSafety->EconomicViability

Caption: Logical relationship for catalyst selection in the target synthesis.

Comparative Analysis of 4-Chloro-2-methylbenzylamine Derivatives and Related Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structure-activity relationship (SAR) of novel chemical entities is a cornerstone of modern drug discovery, providing a roadmap for optimizing therapeutic potential. This guide offers a comparative analysis of the biological activities of derivatives related to 4-Chloro-2-methylbenzylamine, focusing on their potential as anticancer and antibacterial agents. Due to a lack of extensive direct research on this compound derivatives themselves, this guide draws insights from structurally similar compounds, particularly those featuring a 4-chloro-substituted benzene ring. The data presented herein, derived from various in vitro studies, aims to inform future research and highlight the therapeutic promise of this chemical scaffold.

Anticancer Activity of Related Benzamide and Benzenesulfonamide Derivatives

Recent studies have explored the anticancer potential of various benzamide and benzenesulfonamide derivatives bearing a 4-chloro substitution. These compounds have demonstrated notable activity against a range of human cancer cell lines. The following table summarizes the in vitro anticancer activity of selected 4-chloro-substituted compounds.

Compound IDCore StructureModificationCancer Cell LineActivity (GI50 in µM)Reference
18 4-Chloro-2-mercaptobenzenesulfonamide1-(2-alkylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidineColon (HCT-116)0.33[1]
Renal (786-0)1.08[1]
Melanoma (M14)-[1]
Non-Small Cell Lung (HOP-62)0.05[1]
7 4-Methylbenzamide2,6-dichloropurine substituentLeukemia (K562)2.27[2]
Leukemia (HL-60)1.42[2]
Renal Carcinoma (OKP-GS)4.56[2]
10 4-Methylbenzamide2,6-dichloropurine and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline fragmentLeukemia (K562)2.53[2]
Leukemia (HL-60)1.52[2]
Renal Carcinoma (OKP-GS)24.77[2]

Key SAR Observations from Anticancer Data:

  • 4-Chloro Substitution: The presence of a chlorine atom at the 4-position of the benzene ring is a common feature in these active compounds, suggesting its importance for cytotoxic activity.

  • Sulfonamide and Benzamide Scaffolds: Both 4-chloro-2-mercaptobenzenesulfonamide and 4-methylbenzamide cores have served as effective scaffolds for developing potent anticancer agents.[1][2]

  • Side Chain Modifications: The nature of the substituent groups significantly influences the anticancer potency and selectivity. For instance, in the 4-chloro-2-mercaptobenzenesulfonamide series, the guanidine derivative 18 showed remarkable and selective activity against non-small cell lung cancer cells.[1] In the 4-methylbenzamide series, the addition of purine analogs led to potent activity against leukemia cell lines.[2]

Antibacterial Activity of Related Sulfonamide Derivatives

Derivatives of 4-chloro-2-mercaptobenzenesulfonamide have also been investigated for their antibacterial properties, particularly against anaerobic Gram-positive bacteria.

Compound IDCore StructureModificationBacterial StrainActivityReference
16, 17, 23, 24, 31, 32, 48 4-Chloro-2-mercaptobenzenesulfonamideVarious N-(benzenesulfonyl)cyanamide potassium salts reacted with hydrazinecarbodithioic acid esters, 1-substituted carbothioic acid hydrazides, etc.Anaerobic Gram-positive bacteriaPromising activity[3]

Key SAR Observations from Antibacterial Data:

  • The 4-chloro-2-mercaptobenzenesulfonamide scaffold is a promising starting point for the development of novel antibacterial agents against specific bacterial strains.[3]

  • The diverse modifications achieved through reactions with various reagents highlight the tunability of the core structure to achieve desired antibacterial profiles.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies.

In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)

The antitumor activity of the 4-chloro-2-mercaptobenzenesulfonamide derivatives was evaluated by the National Cancer Institute (NCI) against a panel of 56 human tumor cell lines.[1]

  • Cell Lines: A panel of 56 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast.

  • Compound Preparation: Compounds were dissolved in a suitable solvent, typically DMSO, to create stock solutions.

  • Assay: The assay relies on the sulforhodamine B (SRB) protein stain to assess cell growth.

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The following day, the cells are treated with the test compounds at various concentrations.

    • After a specified incubation period (e.g., 48 hours), the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI50 value, which is the concentration required to inhibit cell growth by 50%, is calculated from the dose-response curves.

Kinase Inhibitory Assays

For the 4-methylbenzamide derivatives, their potential as protein kinase inhibitors was assessed.[2]

  • Enzymes: Specific protein kinases, such as PDGFRα and PDGFRβ, were used.[2]

  • Assay Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the solution following a kinase reaction using an ADP-Glo™ Kinase assay kit.

  • Procedure:

    • The kinase reaction is performed by incubating the enzyme with the substrate and ATP in the presence or absence of the test compound.

    • After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Data Analysis: The luminescence is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined from dose-response curves.[2]

Antibacterial Activity Screening

The antibacterial activity of 4-chloro-2-mercaptobenzenesulfonamide derivatives was screened in vitro.[3]

  • Bacterial Strains: A panel of anaerobic Gram-positive bacteria was used.

  • Method: The minimum inhibitory concentration (MIC) was determined using a standard dilution method.

    • Serial dilutions of the test compounds are prepared in a suitable growth medium in 96-well plates.

    • A standardized inoculum of the bacterial strain is added to each well.

    • The plates are incubated under appropriate anaerobic conditions.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Structure-Activity Relationships and Workflows

Diagrams can effectively illustrate the logical flow of SAR studies and experimental procedures.

SAR_Logic cluster_0 Core Scaffold Modification cluster_1 Biological Evaluation cluster_2 SAR Analysis Core This compound (or related scaffold) R1 Position R1 (e.g., Amine) Core->R1 R2 Position R2 (e.g., Benzene Ring) Core->R2 Assay In vitro Assay (Anticancer/Antibacterial) R1->Assay R2->Assay Data Activity Data (IC50 / MIC) Assay->Data SAR Structure-Activity Relationship Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Core Design New Derivatives

Caption: Logical flow of a typical structure-activity relationship study.

Experimental_Workflow Start Compound Synthesis Screening Primary Biological Screening (e.g., NCI-60 Panel) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Dose_Response Dose-Response & IC50/GI50 Determination Hit_ID->Dose_Response Active Secondary_Assay Secondary Assays (e.g., Kinase Inhibition, Mechanism of Action) Dose_Response->Secondary_Assay Lead_Selection Lead Compound Selection Secondary_Assay->Lead_Selection

Caption: General experimental workflow for identifying lead compounds.

Conclusion and Future Directions

While direct and extensive SAR studies on this compound derivatives are currently limited in the public domain, the analysis of structurally related compounds provides valuable preliminary insights. The consistent appearance of the 4-chloro substitution in active anticancer and antibacterial agents suggests that the this compound scaffold is a promising starting point for the design of novel therapeutic agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. By varying the substituents on the benzylamine nitrogen and the aromatic ring, a comprehensive SAR can be established. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical class and developing potent and selective drug candidates for further preclinical and clinical investigation.

References

Benchmarking the performance of 4-Chloro-2-methylbenzylamine in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Chloro-2-methylbenzylamine's performance in key organic reactions, benchmarked against structurally similar, commonly used benzylamines. The data presented is compiled from various sources to offer a broad perspective on its reactivity and potential applications in synthetic chemistry, particularly in the development of pharmaceutical intermediates.

Introduction to this compound

This compound is a substituted benzylamine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a chloro group at the 4-position and a methyl group at the 2-position of the benzene ring, influences its reactivity and makes it a valuable precursor for a range of target molecules. The presence of the halogen atom allows for further functionalization through cross-coupling reactions, while the methyl group can impart specific steric and electronic properties to the final product. This guide focuses on its performance in reductive amination and N-alkylation reactions, which are fundamental transformations in the synthesis of more complex amines.

Comparative Performance in Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. The following table summarizes the performance of this compound (via its precursor) and other benzylamines in this key reaction, based on reported experimental data.

Table 1: Performance Comparison in Reductive Amination

Amine/PrecursorCarbonyl CompoundReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-Chloro-N-methylbenzylamine HydrochlorideTerephthalaldehydeMe₂SiHClMeCN25899[1]
BenzylamineBenzaldehydeSodium BorohydrideGlycerol700.6797[2]
Benzylaminep-MethoxybenzaldehydeH₂ (100 bar)-100-72-96[3][4]
n-Butylaminep-ChlorobenzaldehydeH₂ (100 bar)-100-60-89[3][4]
AmmoniaBenzaldehydeH₂----[5]

Performance in N-Alkylation Reactions

N-alkylation is another fundamental reaction for the synthesis of secondary and tertiary amines. The following table provides data on the N-alkylation of benzylamine, offering a baseline for comparison.

Table 2: Performance in N-Alkylation

AmineAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
BenzylamineBenzyl bromideCs₂CO₃DMFRT1298[6]
BenzylamineBenzyl bromideCesium Hydroxide-23-High[7]
BenzylamineBenzyl bromideNaHCO₃AqueousRT-95[8]

Experimental Protocols

General Protocol for Reductive Amination

This protocol describes a general procedure for the reductive amination of an aldehyde with a benzylamine derivative.

Materials:

  • Aldehyde (1.0 eq)

  • Benzylamine derivative (1.0-1.2 eq)

  • Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride, Me₂SiHCl) (1.2-2.0 eq)

  • Anhydrous solvent (e.g., Methanol, Dichloromethane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the aldehyde and the anhydrous solvent.

  • Add the benzylamine derivative to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add the reducing agent portion-wise to the reaction mixture. The reaction may be exothermic.

  • Stir the reaction at room temperature or gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizing Synthetic Pathways and Structures

To better understand the processes and molecules discussed, the following diagrams have been generated.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde/Ketone Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine This compound Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction [Reducing Agent] Product Substituted Amine Reduction->Product

Caption: Workflow of a typical reductive amination reaction.

G cluster_target Target Compound cluster_alternatives Structural Alternatives Target This compound Alt1 Benzylamine Target->Alt1 Alt2 4-Chlorobenzylamine Target->Alt2 Alt3 2-Methylbenzylamine Target->Alt3

Caption: Structural comparison of this compound and its alternatives.

Conclusion

While direct, side-by-side comparative studies are limited in the publicly available literature, the compiled data suggests that this compound and its precursors are highly effective reagents in fundamental amine synthesis reactions, such as reductive amination, capable of achieving excellent yields. The chloro and methyl substituents on the aromatic ring offer synthetic handles and the potential for steric and electronic differentiation in drug design and development. Researchers can utilize the provided data and protocols as a starting point for their synthetic endeavors, with the expectation of high reactivity and versatility from this valuable building block.

References

Comparative Analysis of 4-Chloro-2-methylbenzylamine: A Framework for Experimental Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Evaluation of 4-Chloro-2-methylbenzylamine and Its Analogs.

This guide provides a comparative overview of this compound, a substituted benzylamine, in the context of its structural analogs, 4-methylbenzylamine and 4-chlorobenzylamine. Due to the limited publicly available experimental data on this compound, this document establishes a framework for its evaluation. The comparison is based on known physicochemical properties and the biological activities of structurally related benzylamine derivatives against key enzymatic targets. Detailed experimental protocols are provided to facilitate the cross-validation and characterization of this compound.

Physicochemical and Biological Activity Profile

Substituted benzylamines are recognized for their diverse biological activities, notably as inhibitors of enzymes such as Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3] The tables below summarize the known physicochemical properties of this compound and its analogs, alongside representative biological data for the broader class of substituted benzylamines to provide a performance benchmark.

Table 1: Physicochemical Properties of Benzylamine Analogs

PropertyThis compound4-Methylbenzylamine4-Chlorobenzylamine
CAS Number 27917-11-9104-84-7104-86-9
Molecular Formula C₈H₁₀ClNC₈H₁₁NC₇H₈ClN
Molecular Weight 155.62 g/mol 121.18 g/mol 141.60 g/mol
Appearance Not specifiedColorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point Not specified195 °C215 °C
Density Not specified0.952 g/mL at 25 °C1.164 g/mL at 25 °C
pKa (Predicted) Not availableNot availableNot available

Data sourced from various chemical databases and supplier specifications.

Table 2: Representative Biological Activity of Substituted Benzylamine Derivatives

Compound Class/DerivativeTarget EnzymeActivity TypePotency
Pyridazinobenzylpiperidine derivativeMAO-BInhibitionIC₅₀ = 0.203 µM[4]
Pyridazinobenzylpiperidine derivativeMAO-BInhibitionKᵢ = 0.155 µM[4]
4-(O-Benzylphenoxy)-N-methylbutylamineMAO-AInhibitionKᵢ = 4.20 µM[5]
4-(O-Benzylphenoxy)-N-methylbutylamineMAO-BInhibitionKᵢ = 46.0 µM[5]
BenzylamineSSAO/VAP-1Substrate-
2,1-Benzisoxazole derivativeMAO-BInhibitionIC₅₀ = 0.017 µM[6]

Experimental Protocols for Validation

To ascertain the biological and pharmacological profile of this compound, a series of standard in vitro assays are recommended. These protocols are fundamental for drug discovery and development and will enable a direct comparison with existing and future alternatives.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) and inhibition constant (Kᵢ) of this compound against MAO-A and MAO-B isoforms.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A fluorescent or chromogenic substrate appropriate for MAO, such as kynuramine or benzylamine.[6]

  • Procedure:

    • Prepare a series of dilutions of the test compound (this compound).

    • In a 96-well plate, add the MAO enzyme, a buffer solution (e.g., sodium phosphate buffer), and the test compound dilutions.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

    • Measure the rate of product formation over time using a fluorometric or spectrophotometric plate reader. The product of kynuramine oxidation, 4-hydroxyquinoline, can be measured fluorometrically.[6]

    • Include positive controls (known MAO inhibitors like clorgyline for MAO-A and selegiline for MAO-B) and negative controls (no inhibitor).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • To determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[7]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of this compound to reduce cell viability or induce cell death in a relevant cell line.

Methodology:

  • Cell Line: A suitable human cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to untreated control cells.

    • Plot cell viability against the logarithm of the compound concentration to determine the concentration that causes 50% inhibition of cell viability (IC₅₀).

Metabolic Stability Assay

Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

  • Enzyme Source: Human liver microsomes (for Phase I metabolism) or cryopreserved human hepatocytes (for Phase I and Phase II metabolism).

  • Procedure:

    • Incubate the test compound at a fixed concentration (e.g., 1 µM) with the liver microsomes or hepatocytes in a buffer solution at 37°C.

    • For microsomal assays, the reaction must be initiated by adding a cofactor solution, typically NADPH.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the enzymatic reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).

    • Analyze the concentration of the remaining parent compound in each sample using a quantitative analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and the protein concentration used in the assay.

Visualizing Experimental Frameworks

To further clarify the experimental and logical relationships, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purity cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Compound This compound Purity Purity & Characterization (NMR, MS, HPLC) Compound->Purity MAO MAO Inhibition Assay (IC50, Ki) Purity->MAO SSAO SSAO/VAP-1 Assay (Substrate/Inhibitor Profile) Purity->SSAO Cyto Cytotoxicity Assay (MTT, LDH) Purity->Cyto MetStab Metabolic Stability (Microsomes, Hepatocytes) Purity->MetStab SAR Structure-Activity Relationship (SAR) MAO->SAR SSAO->SAR Cyto->SAR MetStab->SAR Compare Comparison with Analogs SAR->Compare MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_post Postsynaptic Neuron Monoamine Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine->MAO Uptake & Degradation SynapticCleft Synaptic Cleft Monoamine->SynapticCleft Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Signal Signal Transduction Receptor->Signal TestCmpd This compound (Potential Inhibitor) TestCmpd->MAO Inhibition SynapticCleft->Receptor Binding

References

Isomeric Purity of 4-Chloro-2-methylbenzylamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of pharmaceutical intermediates like 4-Chloro-2-methylbenzylamine is a critical quality attribute that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the determination of positional and potential chiral impurities in this compound. The presented data, derived from analogous compounds, offers a robust starting point for method development and validation.

Introduction to Isomeric Impurities

This compound can have several positional isomers, which differ in the substitution pattern of the chlorine and methyl groups on the benzene ring. Examples of potential positional isomers include:

  • 2-Chloro-4-methylbenzylamine

  • 3-Chloro-2-methylbenzylamine

  • 4-Chloro-3-methylbenzylamine

  • 5-Chloro-2-methylbenzylamine

  • And others.

Furthermore, if a chiral center is introduced during synthesis or degradation, enantiomeric impurities may also be present. This guide explores High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of these isomers.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the type of isomers to be separated, the required sensitivity, and the available instrumentation.

TechniquePrincipleAdvantagesDisadvantagesTypical Application
Reversed-Phase HPLC Partitioning between a nonpolar stationary phase and a polar mobile phase.Widely applicable, robust, good for a wide range of polarities.May require long run times for complex separations.Separation of positional isomers.
Chiral HPLC Enantioselective interactions with a chiral stationary phase (CSP).Direct separation of enantiomers without derivatization.CSPs can be expensive and have limited lifetimes.Determination of enantiomeric purity.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.High resolution, fast analysis times, suitable for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of positional isomers.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods.Structural elucidation and quantification of positional isomers.

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound isomers. These methods are based on established procedures for structurally related compounds and should be optimized for specific laboratory conditions and instrumentation.

Reversed-Phase HPLC for Positional Isomer Analysis

This method is designed for the separation of positional isomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20-80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80-20% Acetonitrile

    • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase concentration to a final concentration of approximately 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

This method is suitable for the separation of enantiomers of this compound if a chiral center is present.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose).

  • Mobile Phase: A mixture of n-hexane and ethanol with a small percentage of a modifier like diethylamine. A typical starting point is 90:10 (v/v) n-hexane:ethanol with 0.1% diethylamine.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography for Positional Isomer Analysis

This GC method provides an alternative to HPLC for the separation of volatile positional isomers.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

NMR Spectroscopy for Structural Confirmation and Quantification

¹H NMR spectroscopy can be used to distinguish and quantify positional isomers based on the unique chemical shifts and coupling patterns of the aromatic protons.

  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Prepare a solution of the sample in the chosen deuterated solvent (approximately 5-10 mg/0.7 mL).

    • Acquire a ¹H NMR spectrum.

    • Analyze the aromatic region (typically 6.5-8.0 ppm). The substitution pattern of the chloro and methyl groups will result in distinct splitting patterns and chemical shifts for the aromatic protons of each isomer.

    • Quantification can be achieved by integrating the signals corresponding to unique protons of each isomer and comparing them to a known internal standard.

Workflow and Visualization

The following diagrams illustrate the logical workflow for the isomeric purity analysis of this compound.

IsomericPurityAnalysis cluster_start Sample Preparation cluster_screening Initial Screening cluster_identification Isomer Identification cluster_chiral Chiral Purity (if applicable) cluster_quantification Quantification cluster_result Final Report start This compound Sample screening_hplc Reversed-Phase HPLC start->screening_hplc screening_gc Gas Chromatography start->screening_gc chiral_hplc Chiral HPLC start->chiral_hplc If Chiral Center is Possible nmr NMR Spectroscopy screening_hplc->nmr Peak Identification quant Impurity Quantification screening_hplc->quant Positional Isomers screening_gc->nmr Peak Identification screening_gc->quant Positional Isomers nmr->quant Structural Confirmation chiral_hplc->quant Enantiomeric Excess report Isomeric Purity Report quant->report

Caption: Workflow for the isomeric purity analysis of this compound.

This comprehensive guide provides a solid foundation for developing and implementing robust analytical methods for the isomeric purity analysis of this compound. The choice of methodology should be tailored to the specific isomeric impurities of concern and the desired level of analytical detail.

Safety Operating Guide

Proper Disposal of 4-Chloro-2-methylbenzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-2-methylbenzylamine, a compound that requires careful management due to its hazardous properties.

This document outlines the necessary personal protective equipment (PPE), step-by-step disposal procedures for both the chemical and its empty containers, and spill management protocols to ensure a safe laboratory environment.

Key Safety and Physical Data

A summary of the critical safety and physical properties of this compound is presented below. Understanding these characteristics is the first step in safe handling and disposal.

PropertyValue
Molecular Weight 155.62 g/mol
Boiling Point 100-110°C at 5mm Hg[1]
Hazards Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage, Fatal if inhaled, Toxic to aquatic life with long-lasting effects

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).

  • Hand Protection: Use compatible, chemical-resistant gloves.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2] A safety shower and eye wash station should be readily available.[2]

  • Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Protective Clothing - Respirator (if needed) start->ppe waste_decision Is the material for disposal? spill_decision Is there a spill? waste_decision->spill_decision No liquid_waste Liquid Waste Disposal: 1. Do not mix with other waste. 2. Keep in original, labeled container. 3. Store in a cool, dry, well-ventilated area. 4. Arrange for licensed disposal. waste_decision->liquid_waste Yes container_decision Is the container empty? spill_decision->container_decision No spill_cleanup Spill Cleanup Procedure: 1. Cover drains. 2. Absorb with inert material (e.g., Chemizorb®). 3. Collect in a suitable, closed container. 4. Dispose of as hazardous waste. spill_decision->spill_cleanup Yes empty_container Empty Container Disposal: 1. Triple rinse with a suitable solvent. 2. Collect all rinsate as hazardous waste. 3. Deface the label. 4. Dispose of the container as per regulations. container_decision->empty_container Yes end End: Safe Disposal container_decision->end No ppe->waste_decision licensed_disposal Contact Licensed Waste Disposal Service liquid_waste->licensed_disposal spill_cleanup->licensed_disposal empty_container->licensed_disposal licensed_disposal->end

Disposal workflow for this compound.

Experimental Protocols: Step-by-Step Disposal Procedures

  • Do Not Mix: Keep this compound waste separate from other chemical waste streams.[3]

  • Containerize: Leave the chemical in its original, tightly closed container.[3] If the original container is compromised, transfer the waste to a compatible, properly labeled, and sealable container.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazards.

  • Storage: Store the waste container in a designated, locked-up storage area that is cool, dry, and well-ventilated.[4]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed professional waste disposal service. This material should be disposed of at an approved waste disposal plant.[3]

  • Initial Rinse: Due to the high toxicity of this chemical, the first rinse of the empty container must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5]

  • Thorough Rinsing: After the initial collection of rinsate, thoroughly rinse the container with a suitable solvent.

  • Container Disposal: Once cleaned and air-dried, obliterate or remove the label.[6] Dispose of the container in accordance with local and national regulations.

  • Prevent Spread: In the event of a spill, immediately take steps to prevent the chemical from entering drains by covering them.[3]

  • Absorb: Soak up the spill with an inert, non-combustible absorbent material, such as Chemizorb®, sand, or earth.[3]

  • Collect: Carefully collect the absorbent material and place it into a suitable, closed container for disposal.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Treat the collected spill material as hazardous waste and arrange for its disposal through a licensed service.

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Essential Safety and Logistical Information for Handling 4-Chloro-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Chloro-2-methylbenzylamine in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, which is classified as a corrosive liquid, stringent adherence to PPE protocols is mandatory.[1][2][3] The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects eyes from splashes and vapors.[4]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities.[4]Provides full-face protection against splashes.[4]
Skin and Body Protection Chemical-resistant GlovesNitrile or other suitable chemical-resistant gloves. Inspect before use and change frequently.[4]Prevents skin contact with the chemical.[4]
Lab CoatLong-sleeved, flame-retardant lab coat.Protects skin and clothing from accidental spills.[4]
Impervious ClothingFire/flame resistant and impervious clothing may be necessary for large-scale operations.[4]Offers enhanced protection against chemical exposure and fire hazards.[4]
Respiratory Protection NIOSH-approved Respirator or Fume HoodUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4] All handling should ideally be done in a certified chemical fume hood.Prevents inhalation of vapors.[4]

Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Handling:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[3][5]

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Do not breathe vapors or mists.[5]

  • Keep away from heat, sparks, and open flames.[1][5] The substance is a combustible liquid.[3][8]

  • Take precautionary measures against static discharge.[1]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]

  • Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

  • Store in a corrosives area.[3][5]

  • The chemical is noted to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended.[3][5]

Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

Emergency SituationProcedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][7][9] Immediately call a POISON CENTER or doctor.[2][7][9]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.[9][10] Wash off immediately with soap and plenty of water.[1] Immediately call a POISON CENTER or doctor.[9][10] Wash contaminated clothing before reuse.[9]
Inhalation Remove person to fresh air and keep comfortable for breathing.[7][9] If not breathing, give artificial respiration.[1] Immediately call a POISON CENTER or doctor.[2][7][9]
Ingestion Rinse mouth. Do NOT induce vomiting.[7][9][10] Never give anything by mouth to an unconscious person.[1][7] Immediately call a POISON CENTER or doctor.[7][9]
Spill Evacuate personnel to safe areas.[7] Ensure adequate ventilation. Remove all sources of ignition.[5] Wear appropriate personal protective equipment.[6] Absorb the spill with inert material (e.g., dry sand, earth) and place it in a suitable, closed container for disposal.[7][9] Prevent the product from entering drains.[7]
Fire Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide to extinguish.[1][6] Do not use a heavy water stream.[10] Wear self-contained breathing apparatus and full protective gear.[5] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][2] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5]

  • Contaminated Packaging: Before disposing of the used container, remove the contents completely.[2][8] Triple rinse empty containers and collect all rinsate as chemical waste.[11] After thorough cleaning and removal of labels, the container can be disposed of according to institutional guidelines.[11]

G Workflow for Handling this compound A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) A->B Proceed with caution C Chemical Handling in Fume Hood B->C Enter handling area D Post-Handling Decontamination C->D After experiment completion G Emergency Spill/Exposure C->G If incident occurs E Proper Storage D->E Store remaining chemical F Waste Disposal D->F Dispose of waste G->B Re-evaluate PPE & procedure

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.